3-Chloro-6-(2-methoxyphenyl)pyridazine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-chloro-6-(2-methoxyphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-7-11(12)14-13-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKBVNDUEOLHME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650106 | |
| Record name | 3-Chloro-6-(2-methoxyphenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949468-94-4 | |
| Record name | 3-Chloro-6-(2-methoxyphenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-6-(2-methoxyphenyl)pyridazine
Abstract: This technical guide provides a comprehensive overview of the core properties of 3-Chloro-6-(2-methoxyphenyl)pyridazine, a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. This document delves into its physicochemical characteristics, synthesis, chemical reactivity, and its strategic application in modern organic synthesis, particularly in the construction of complex, biologically active molecules. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights. Methodologies for its derivatization via common cross-coupling and nucleophilic substitution reactions are detailed, underscoring its versatility as a synthetic intermediate.
Introduction: The Pyridazine Scaffold in Modern Chemistry
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, including a high dipole moment and dual hydrogen-bond accepting capability, distinguish it from other azines and make it an attractive component for designing molecules with specific drug-target interactions.[1] The compound this compound is a prime example of a versatile pyridazine-based building block. It combines the reactive handle of a chloro-substituent with the steric and electronic influence of a methoxy-substituted phenyl ring, offering a gateway to a diverse chemical space for drug discovery and materials science. This guide will explore the fundamental properties and synthetic utility of this important intermediate.
Physicochemical and Structural Properties
Understanding the basic physicochemical properties of a synthetic building block is critical for its effective use in experimental design, including reaction setup, purification, and formulation. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O | [2] |
| Molecular Weight | 220.66 g/mol | [2] |
| Monoisotopic Mass | 220.04034 Da | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 949468-94-4 | [3] |
| Canonical SMILES | COC1=CC=CC=C1C2=NN=C(C=C2)Cl | [2] |
| InChIKey | ZCKBVNDUEOLHME-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 2.4 | [2] |
| Appearance | Solid (typical for related compounds) | [4] |
Note: Experimental properties like melting point and solubility are not widely reported in public literature and should be determined empirically upon acquisition.
Synthesis and Characterization
General Synthetic Workflow
The most common approach involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine to form the pyridazine core, followed by chlorination.
Caption: General synthetic workflow for aryl-chloropyridazines.
Causality Behind Experimental Choices:
-
Cyclocondensation: The reaction between a 1,4-dicarbonyl compound and hydrazine is a classical and high-yielding method for forming the six-membered dihydropyridazine ring.
-
Oxidation: The resulting dihydropyridazine is typically oxidized to the more stable aromatic pyridazinone. This step is crucial for establishing the aromaticity that drives the subsequent reactivity.
-
Chlorination: Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are standard choices for converting the pyridazinone tautomer into the desired chloro-heterocycle. This reaction proceeds via the formation of a reactive phosphate or phosphonate ester intermediate.
Characterization
Upon synthesis, the identity and purity of this compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic shifts for the aromatic protons on both the pyridazine and phenyl rings, as well as the methoxy group.
-
Mass Spectrometry (MS): Will confirm the molecular weight, with the characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups, although it is less definitive for structure elucidation than NMR.[5]
Chemical Reactivity: A Versatile Synthetic Hub
The true value of this compound lies in the reactivity of its C-Cl bond. The pyridazine ring is electron-deficient due to the presence of the two electronegative nitrogen atoms, which makes the chlorine-bearing carbon susceptible to attack.[6][7] This enables two major classes of reactions crucial for drug development: Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyridazine ring facilitates SₙAr reactions, where the chlorine atom is displaced by a nucleophile.[6][8] This mechanism does not proceed via Sₙ1 or Sₙ2 pathways but through a two-step addition-elimination process involving a stabilized Meisenheimer intermediate.[6]
Key Factors for Successful SₙAr:
-
Nucleophile Strength: Stronger nucleophiles (e.g., amines, thiols, alkoxides) react more readily.
-
Reaction Conditions: Reactions are often heated to overcome the energy barrier of disrupting the ring's aromaticity in the intermediate step.[8]
Common nucleophiles include:
-
N-Nucleophiles: Ammonia, primary/secondary amines, anilines, and other nitrogen heterocycles.
-
O-Nucleophiles: Alkoxides and phenoxides.
-
S-Nucleophiles: Thiolates and bisulfide.[7]
Caption: Key reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of C-C, C-N, and C-O bonds with high functional group tolerance.[9] Although chloropyridazines are known to be challenging substrates due to the potential for catalyst inhibition by the nitrogen lone pairs and a difficult oxidative addition step, specialized catalytic systems have been developed to overcome these issues.[10]
Suzuki-Miyaura Coupling: This reaction couples the chloropyridazine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, yielding biaryl or heteroaryl-aryl structures.[9][11]
-
Catalyst System: A palladium(0) source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a sterically bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is typically required to facilitate the difficult oxidative addition to the C-Cl bond.[10][12]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid for the transmetalation step.[9]
Biological Significance and Applications
While this compound itself is primarily a synthetic intermediate, the pyridazine core it contains is found in numerous biologically active compounds.[13][14] Pyridazine derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects.[13][15]
For example, various pyridazine derivatives have been synthesized and evaluated as:
-
Anticancer Agents: By acting as PARP-1 inhibitors or inducing apoptosis in cancer cell lines.[16][17]
-
Antihypertensive Agents: Demonstrating vasodilator activity.[15]
-
Insecticides: Showing potency against aphids.[18]
The strategic value of this compound is its role as a starting material to access novel analogs of these and other important pharmacophores. The ability to easily modify the 3-position via substitution or coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Objective: To synthesize a 3-aryl-6-(2-methoxyphenyl)pyridazine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)
-
XPhos (or similar Buchwald ligand) (0.04 - 0.10 eq)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene/water mixture)
-
Nitrogen or Argon gas supply
Protocol:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Causality: The reaction is run under an inert atmosphere because the active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would lead to deactivation and low conversion.[10] Flame-drying the glassware removes adsorbed water, which can interfere with the reaction.
-
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous solvent via syringe.
-
Causality: Using an anhydrous solvent is critical to prevent the competitive protodeboronation (hydrolysis) of the boronic acid, which would reduce its effective concentration and lower the product yield.[10]
-
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Causality: Higher temperatures are often necessary to promote the oxidative addition of palladium to the relatively unreactive C-Cl bond of the electron-deficient pyridazine.[10]
-
-
Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting material and the appearance of a new, typically less polar, product spot. The reaction is complete when the starting material is no longer observed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using NMR and MS, as described in section 3.2.
Conclusion
This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its key feature is the reactive C-Cl bond on an electron-deficient pyridazine core, which allows for facile derivatization through robust chemical transformations like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. This guide has provided a foundational understanding of its properties, synthesis, and reactivity, offering a framework for its strategic deployment in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. Benchchem. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECd1_DZGpWPPNaGBOWFAPWtZlB3TX-pNjTG_1AIKOQnAuPPZNDtV_S-A_V-s7Y0IiqY2VT1VONi0kHK-Xyg49AUwVMMaOW5Zcl2-BKDqINvFnbehRDuFkZuuaswBb6jAPfK4h5UIU09osGu5KySscjc_HdUL72nZVFSmL6r4KbULkKy1Ke8dcGMdmPH4-w6ADxifair8Eip3bpecGk5KCwE1ToRHIBWEKr3gjFpIQ5_brt7qk=]
- PrepChem. (n.d.). Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. PrepChem.com. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTAsz6u4KQmhuJzNrJLF9y4DDBllPvrPkQCrlQi-kvmS9jHSuMazvReqUMpLNUZi--cAoLTRf2GnQCHUTGHDba8VwIiPVge-xwVNGUUz_36kLEGVCT3mX0qrbnVejQWUAdWmO-N5sUtIsZmdiwq_RW3gifElrETG1Iwc8pdkkQBw==]
- Jan. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZq-CqowE6-20S4jZhDhY-0qLdUs_TTAvuymENhkBNjMkOJ-uNQSzxDH1WmoYIafD8yDt2BOsvE23BEmrN9h72BwMdw6f-mEIcLUUCQpCQ7j7bDeDt0gbgVcyNhav0_UgYToVbdia9lI0Pr2ni4UpLAYGZ9aNXVxFjh8hRAICJRwUov7uPqLVDaH_EVCgUG55k20MV_L-uek2ghxB5uvJzmdmz9aZrp7Bmu464l7WwZVLbLEYr4CLkSDnqwOua_pZ2o7CsOA==]
- Various Authors. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyFty9fZZM-YSfPq9Enchwho-0_aXFf9ynOyF2W6lkvF9Tx2XYsziz5a5ay_mQUrrdJh0NedDxBUD-Pk0zNrdVwzrWgb3SUYZBomrnGy8zL8PIw2lEovh9I-VgwU1aIMY10pSmOTgA1XTEz-jKG34re7nQymAdz81WKZIRkuA17kRCHITk2A9Y6eUQRXN1NByv6OhjKsUuvXGjoKRYQubbHhjge-rKrfqRtxgLhfC79zYB63E=]
- Various Authors. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. ResearchGate. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHexvbvaRsuFJKUqONC8ut7PJXX_8pk3m_vJezVrRG4YtUynqtNhoRT-2v9cx7wgC-gN6fLGtdWfGil1UNDTTcb45vV8Db24bJ5WvHcEdzUJmmgHD11ZbZY2KxUUMksgsvWl7G3HsuDIR_Wg4N5ALeLiX08jF22JikRyxxLetCSZSEDLJ5ygG7nvVij8ICYmtU_aZMiWxrF7bJwXEH7ycJkc-TUtyYaY8LjusjOwO_n1a8Ql3CNbOk4t08kNeMeIbpyssDl]
- Gomtsyan, A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0IyQQkqWh1mqZ54Kp-ZpUihurXD1MGNyWPKZ8Y9E_vMRFPoytHK988PGYlKIBHmU2gsQpN5lNFcrH8qsH0rsarI2P5TNJV8DJ1uFlQSFBfl3pUSTOZyDjrEJLH1yE1ZWffWMzR_4sYjIAu0BL]
- The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkLnZtLoCtO-NJU67E_sCl8kAfJWNiBzFZ40RJiAj3f1oNmf5I2ZkbVdC3EeE_FvnYjbPmM9DDxe59RVr-6543T7f9GFCmoIn5zb_NNMk-uWyhH_wNdUvszYJ5mQCaH1ZaQizYOVE=]
- Stanovnik, B., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEflPzLx6jNgoNBx0p4n_0SdCdD5ew13xxcpsjI4HOb23dbXNcPr3tmyjyS7YCcAu5-PAOQt2MW87SwklYPm0Nfg33SUGWYrhWWPIdaXjGXCqLJf2sjHb--IEEmzcuJ1g=]
- National Center for Biotechnology Information. (n.d.). 3-Chloro-6-phenylpyridazine. PubChem. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFy3DbW-F1k-87PSYv-S-pNNmu5XxjLF6C3UYvCexQ6TvX3j-Fi2X8-SU7QKgLNE1hGt_dVQdIIZwHlEo_oAM1HG-dfGVAfv6pJzGuzlKjNoROvB-oee9ZhvDnfyqF8WpUDnl8mwIzcIi4ax4rK6ItE1LNGGQ1kiaYfm4uiduAEw==]
- Chemistry Magazine. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. [Source: https://vertexaisearch.cloud.google.
- BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines. Benchchem. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuavyeoILOm33f2K3PPKPkytFfDJSnPk1pLXB92U_zYl5JPBnNCuxR1vB0sw7SlOtcrUii8kC184ySbHw_4JngnbWUNb8uN_2qjWp1wpVKm1ya2cQuSur8f_7vrSMtIkp-MJze9EGovrlGRkSLocBwosOFgI50HaU39W9Xa9p75yrYYqpv-XZxMWO3uC3vSHstArKQo88mFfyW4kmr3D4T_3JubZXoqakaLdyjQhdd8B_MqK0JXuhNsJOKuf4=]
- Sigma-Aldrich. (n.d.). 3-Chloro-6-methylpyridazine 97. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKegn9g_dOSfPQDr9u1jrUzDwCHVLk-S0OZMohvQIn51VM_6SawMnvUZQenbJpF5c8w-cflYbfRFu2F6ejZhrQVzNIW_T77aA1CkkUseSsZ4ocIowalGm8E6k7lMdILw6whR2Ts4c_kyuhbOAVutjDjZseVA==]
- NIST. (n.d.). Pyridazine, 3-chloro-6-methoxy-. NIST WebBook. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLBMXjZk9TtT6b4ydGJSzX6DtJpsspSE4ALfXrrZX91A9iuOlGIAcjaZjcB3hOeKRXXbw3CT-xj6nI9s3ChtCAzsbrd-TCsHOAQp_HVDwXsEWU5TBAOVZ8e1tPGHBRYF7UrzsVWCH-R4QnsVZNgkIV5Q==]
- Asif, M. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFa70zXQdztCTv727z68Sc-aSSOMCDyFkks1cTdGQFUrG4VH1VZ7bI8tQ6AKRpbBVJQ20zE7GaSn9rEhFFdQCDkM_A3hECsrqJzZ6zFyqTxtF1b8thrjBxB3kL6UcMMbuf7RqDvHYw55prLoe-kPip-EYKdjtR3WTqRZqMD8F_1Y2T593qcfwN2EOWZeYZW1f2FP2DTihvDzYHHolfW5HHHKsxy9iCe8iewDidtwgE71BQVBjaQA==]
- Various Authors. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFBt1RuggTxV-u5Icjhf8wftlsLZUe07cAWkOg0DjzN4-6cQlmTfvMlrIAAVPQ-a_B2YoTPokvr4hm9PPTGf30TEQvZBLEVPFiy4-jMUYjxZGh4OliiE0CAQAVufYezBcg096wB_Cu3wq_IxNbqH4tuBp0ihwBHDuF2lYHYk3LLA7Up9Oh_IHr2ybFLypWy7h-wklzMCBgIxetwf8oSMiyTTrSguUfZCpfqdsXIbwk]
- Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3T-Dx7tfGBFHn1BOyb6rJR4-CoJTtOS5Ci6RBrgUBA_AE05oVrmznnbJMn0QEMXYMTc_P_QBs-cAcRHC9qSC52Q2YwPD15FbCRnCLC8qZYofbr3zWBPR3GF6tyn_1QkU5iUo3]
- Breinlinger, E. C., et al. (2016). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Pest Management Science. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7N2N4fqMyr6RqXs4yuz5kBFLgcX3-Jl45f62U04QuzBYj1GVUvBFuFLUPuHC9vSoOBQTK1NGzDSKpyalKYPKX0U-0lu6ZfWHAJVAyc2qzAcBt0R0zYI1NHHdjVdO7ZkJTZ1IA]
- PubChemLite. (n.d.). This compound (C11H9ClN2O). [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgDcJ0SqpgVQtPlW40v7pn8ByqSqny-mXocN9zuptvljG5VreVB4gtndJjdd-Bg5ZOfTnIA_KHCU31HQU6lugnN_SfqxMHIivWUPMSaMbFXnmTLaCBQA--5ZDtU-NsFhVe3klW6V-MOywzzTjb9g==]
- El-Naggar, M., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpEtGXVP8ez8_QvV6mKL6GCHJjznaj60r_EOo5Bv1KU51eVO5icYEEEiK_yyLtMUtxlerhksMNmG2e2O3hwUyPHu4CO31Gtn_1rYWECUNIRqBqP7xw3QrFUNTlgyk1F4HYAMJYJ6LjMwTRBzfi]
- Asif, M. (2010). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Asian Journal of Research in Chemistry. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ05k1avbWrZV8bgCXPxXtBY9_Fjk8bFFHkLo4QBsreCqhLhAtqKRF4xmvHkQ5gv1NViwcv8F0VfRnt9UuOrR0TOhWyhStSZVCwIKz7u5cUjIDRYw-d4CsCUCpGoBOcUUXVf1e0kXSZ1RdKh0Q-S1VJsnMFg==]
- Asif, M. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1_rbavWJwmYwWs-Hr_EDo47j0L_ceCpkZB_QoOkgtP5jb-yEwTEwUZKT32glEDEPwPsT8sg9cHCDOIbGnz5hyMGDMpwBWpzMu6ybnE0w5adY4NHlB38Ja5BAlpnBsU9dxBB8UfabCCOG4b-2jqiG82uq09goeabkVZg==]
- Al-Ghorbani, M., et al. (2023). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Omega. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIulsAkUZtORnrQq2g0Lf1zFON8LAFwBA9KYKzYw6Q2yH_PDKCARWjsG6aKrpLzwejykbtpL9JAubjGq_GIpMPRFGuwhoUKaQsuEXRBZLEIurTQLRCpXlHgHYQAhlN1N7paCRKDXQNrIW-LEM=]
- Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGIa8qs3RcEtqmocsZ16ZVs4PFTGh7R1ySbwnahe54aczQt1FICI17s7CpC5wAHWqJspl6tgcPPPktPRx63Jk8NILhfDqSlb4tr4tJulpPhQSZ0zGF7Y4Umd7foKVk-JOlZNSM]
- BLDpharm. (n.d.). This compound. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjJrqtnEmeBaJbCel-DalglcNL-GTdFWqpj4uszMFXtKa-jGaoRcpDlAcW1smUTjHwuN8qugICyY4H1D76bUiViI8dZRIU5z0_LP4DUbZH6DpqLgzcG9N8yy0Wm7uXu74-F1dD5D1-DxJ-QPBk]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 3. 949468-94-4|this compound|BLD Pharm [bldpharm.com]
- 4. 3-クロロ-6-メチルピリダジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. rjptonline.org [rjptonline.org]
- 15. sarpublication.com [sarpublication.com]
- 16. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Chloro-6-(2-methoxyphenyl)pyridazine CAS number 949468-94-4
An In-depth Technical Guide to 3-Chloro-6-(2-methoxyphenyl)pyridazine (CAS: 949468-94-4)
Abstract
This technical guide provides a comprehensive overview of this compound, CAS number 949468-94-4, a heterocyclic building block of significant interest to the medicinal chemistry and drug discovery sectors. The pyridazine core is a recognized privileged scaffold, and this particular derivative offers a strategic combination of a reactive chlorine atom for further functionalization and a methoxyphenyl moiety, a common pharmacophore.[1][2] This document details the compound's core properties, outlines a robust and logical synthetic strategy via palladium-catalyzed cross-coupling, explores its profound potential in creating diverse chemical libraries for structure-activity relationship (SAR) studies, and discusses its applications, particularly in the development of novel kinase inhibitors for oncology research.[1] Experimental protocols, safety considerations, and an exploration of the underlying chemical principles are provided to equip researchers and drug development professionals with actionable insights.
Core Compound Properties
This compound is a solid at room temperature, typically supplied with a purity of 95% or higher.[3][4] Its key physicochemical properties, including predicted values, are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source |
| CAS Number | 949468-94-4 | [5][6][7] |
| Molecular Formula | C₁₁H₉ClN₂O | [7][8] |
| Molecular Weight | 220.66 g/mol | [7] |
| Monoisotopic Mass | 220.04034 Da | [8] |
| Predicted Boiling Point | 366.9 ± 27.0 °C | [9] |
| Predicted XlogP | 2.4 | [8] |
| Appearance | Solid | [3][4] |
| InChI Key | ZCKBVNDUEOLHME-UHFFFAOYSA-N | [8] |
Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
The molecular architecture of this compound lends itself to a highly efficient and modular synthesis using the Suzuki-Miyaura cross-coupling reaction.[10][11] This palladium-catalyzed method is a cornerstone of modern organic synthesis due to its functional group tolerance and reliability in forming C-C bonds. The logical disconnection for this target involves the coupling of an activated pyridazine core with an appropriate arylboronic acid.
The chosen strategy is the selective mono-arylation of 3,6-dichloropyridazine with 2-methoxyphenylboronic acid. The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst, which is the rate-determining step in many cross-coupling reactions.
Caption: Strategic synthesis via Suzuki-Miyaura cross-coupling.
Field-Proven Experimental Protocol
This protocol is a robust, generalized procedure adapted from established methods for the Suzuki-Miyaura coupling of chloro-heterocycles.[12][13]
Materials:
-
3,6-Dichloropyridazine (1.0 eq)
-
2-Methoxyphenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 eq)
-
Toluene
-
Ethanol
-
Argon or Nitrogen gas for inert atmosphere
Methodology:
-
Inert Atmosphere Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,6-dichloropyridazine (1.0 eq), 2-methoxyphenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask. The biphasic system is effective for this reaction, with the organic solvent solubilizing the reactants and catalyst, and the aqueous phase containing the base.[11]
-
Degassing: Purge the reaction mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Base Addition: Add the 2 M aqueous Na₂CO₃ solution to the stirring mixture. The choice of a carbonate base is crucial for activating the boronic acid for the transmetalation step of the catalytic cycle.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
The Pyridazine Core: A Privileged Scaffold in Drug Discovery
The pyridazine ring is endowed with unique physicochemical properties that make it an attractive heterocycle for drug design.[2] Unlike its parent benzene ring, the two adjacent nitrogen atoms create a significant dipole moment, which reduces lipophilicity and can enhance π-π stacking interactions with biological targets.[2] Furthermore, the nitrogen atoms are robust hydrogen bond acceptors, a critical feature for molecular recognition at a protein's active site.[2] These properties have led to the incorporation of the pyridazine scaffold into several approved drugs and numerous clinical candidates, particularly in oncology and inflammatory diseases.[2][14][15]
Chemical Reactivity and Derivatization Potential
The true value of this compound for researchers lies in its potential for chemical diversification. The chlorine atom at the 3-position is the primary reactive handle, susceptible to a variety of transformations.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing pyridazine nitrogens activate the C-Cl bond towards substitution by nucleophiles such as amines, hydrazines, thiols, and alkoxides. This pathway is a direct and efficient method for introducing new functional groups and building molecular complexity.[1]
-
Further Cross-Coupling Reactions: The chloro group can participate in a second cross-coupling reaction (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of a vast array of 3,6-disubstituted pyridazine derivatives. This modularity is invaluable for building compound libraries for SAR screening.
Caption: Key derivatization pathways from the title compound.
Applications in Kinase Inhibition and Oncology Research
The 3,6-disubstituted pyridazine scaffold has been identified as a key pharmacophore in the design of novel anticancer agents.[1][16] Structurally related compounds have shown potent activity as inhibitors of crucial cell signaling proteins, such as c-Jun N-terminal kinase-1 (JNK1) and cyclin-dependent kinase 2 (CDK2).[1][16] These kinases are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
Therefore, this compound serves as an ideal starting material for the synthesis of potential kinase inhibitors. The 2-methoxyphenyl group can occupy a specific binding pocket, while the derivatization at the 3-position allows for systematic exploration of the SAR to optimize potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4][17]
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Avoid ingestion and inhalation.[17] Ensure adequate ventilation. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][17]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[17]
Conclusion
This compound is more than a chemical intermediate; it is a strategically designed building block that offers a gateway to novel and diverse molecular architectures. Its straightforward synthesis, combined with the versatile reactivity of the chloropyridazine core, makes it an exceptionally valuable tool for researchers in drug discovery. Its direct relevance to privileged scaffolds used in the development of kinase inhibitors positions it as a compound of high interest for current and future oncology research programs.
References
-
PrepChem. Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. Available from: [Link]
-
Mol-Instincts. 3-CHLORO-6-(2-METHOXYPHENYL)-PYRIDAZINE Chemical Properties. Available from: [Link]
-
Arctom. CAS NO. 949468-94-4 | this compound. Available from: [Link]
-
PubChemLite. This compound (C11H9ClN2O). Available from: [Link]
-
ChemSynthesis. 3-chloro-6-(4-methoxyphenyl)pyridazine. Available from: [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Monatshefte für Chemie - Chemical Monthly, 154(5), 487–516. Available from: [Link]
-
NIST. Pyridazine, 3-chloro-6-methoxy-. Available from: [Link]
- Google Patents. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
-
ChemSynthesis. 3-chloro-6-(2-chlorophenyl)pyridazine. Available from: [Link]
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]
-
Royal Society of Chemistry. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Available from: [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]
-
PubChemLite. 3-chloro-6-methoxy-4-methylpyridazine (C6H7ClN2O). Available from: [Link]
-
ChemWhat. 3-CHLORO-6-(2-METHOXYPHENYL)-PYRIDAZINE CAS#: 949468-94-4. Available from: [Link]
-
National Institutes of Health. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available from: [Link]
-
ResearchGate. Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Available from: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Scientific Reports, 10(1), 13576. Available from: [Link]
-
Myers, A. The Suzuki Reaction. Harvard University. Available from: [Link]
-
Dana Bioscience. 3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine 50mg. Available from: [Link]
-
PubChemLite. 3-chloro-6-(4-methoxyphenyl)pyridazine (C11H9ClN2O). Available from: [Link]
-
Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]
-
ResearchGate. Recent advances in pyridazine chemistry. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 949468-94-4 this compound AKSci 7239DC [aksci.com]
- 4. aksci.com [aksci.com]
- 5. labsolu.ca [labsolu.ca]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemwhat.com [chemwhat.com]
- 8. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 9. 3-CHLORO-6-(2-METHOXYPHENYL)-PYRIDAZINE CAS#: 949468-94-4 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. Pyridazines [chemenu.com]
- 15. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 16. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure of 3-Chloro-6-(2-methoxyphenyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 3-Chloro-6-(2-methoxyphenyl)pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazine core is a recognized pharmacophore, and its derivatives are actively explored for various therapeutic applications, including oncology.[1] This document elucidates the synthesis, structural characteristics, and spectroscopic signature of this molecule, offering a foundational resource for researchers engaged in the design and development of novel pyridazine-based therapeutic agents. The strategic substitution of the pyridazine ring with a chloro group at the 3-position and a 2-methoxyphenyl group at the 6-position creates a versatile scaffold for further chemical modifications, making it a valuable intermediate in drug discovery programs.
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a prominent structural motif in a multitude of biologically active compounds.[2] Its inherent physicochemical properties, such as its ability to participate in hydrogen bonding and dipole-dipole interactions, make it an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The introduction of a chlorine atom at the 3-position of the pyridazine ring serves as a crucial synthetic handle, enabling a variety of cross-coupling and nucleophilic substitution reactions for the construction of diverse chemical libraries.[3] Furthermore, the appendage of an aryl group, in this case, a 2-methoxyphenyl moiety, at the 6-position can significantly influence the molecule's conformational preferences and its interactions with biological targets.
This guide will delve into the detailed molecular architecture of this compound, providing a robust framework for its utilization in advanced drug discovery and development projects.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for its key structural and physical attributes.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉ClN₂O | [4] |
| Molecular Weight | 220.66 g/mol | [4] |
| CAS Number | 949468-94-4 | |
| Canonical SMILES | COC1=CC=CC=C1C2=NN=C(C=C2)Cl | [4] |
| InChIKey | ZCKBVNDUEOLHME-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 2.4 | [4] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers a reliable and versatile method for the introduction of the 2-methoxyphenyl group onto the pyridazine core.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to 3,6-dichloropyridazine and 2-methoxyphenylboronic acid as readily available starting materials. This approach is advantageous due to the commercial availability of the precursors and the well-established nature of the Suzuki-Miyaura coupling.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a detailed methodology for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and a deeper understanding of the reaction mechanism.
Materials:
-
3,6-Dichloropyridazine
-
2-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Inert Atmosphere Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, create an inert atmosphere by purging with argon or nitrogen gas. This is crucial to prevent the oxidation of the palladium catalyst.
-
Reagent Addition: To the flask, add 3,6-dichloropyridazine (1.0 eq.), 2-methoxyphenylboronic acid (1.1 eq.), sodium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.). The use of a slight excess of the boronic acid ensures complete consumption of the dichloropyridazine. Sodium carbonate acts as the base required for the transmetalation step in the catalytic cycle.
-
Solvent Addition: Add a 3:1 mixture of toluene and water to the flask. The biphasic solvent system is often beneficial for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.
Caption: Key reactivity pathways for this compound.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a synthetically valuable heterocyclic compound with significant potential in drug discovery. Its molecular structure, characterized by a reactive chloro group and a conformationally influential methoxyphenyl substituent on a pyridazine core, provides a versatile platform for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its synthesis, structural features, and reactivity, offering a solid foundation for researchers to leverage this promising scaffold in their scientific endeavors. Further investigation into its biological activity and the exploration of its derivatization are warranted to fully unlock its therapeutic potential.
References
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]
-
Pyridazine, 3-chloro-6-methoxy-. NIST WebBook. [Link]
-
This compound (C11H9ClN2O). PubChem. [Link]
-
Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society. [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
-
The Suzuki Reaction. Chem 115 Myers. [Link]
-
Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. PubMed. [Link]
Sources
An In-depth Technical Guide to the Synthesis of 3-Chloro-6-(2-methoxyphenyl)pyridazine
This guide provides a comprehensive overview of a primary synthetic pathway for 3-chloro-6-(2-methoxyphenyl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented in two main stages, beginning with the construction of the pyridazine core and its subsequent functionalization. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices.
Introduction
This compound is a disubstituted pyridazine derivative. The pyridazine core is a common scaffold in pharmacologically active molecules, exhibiting a wide range of biological activities.[1][2][3][4] The presence of a chlorine atom provides a reactive handle for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, making it a versatile intermediate. The 2-methoxyphenyl substituent can influence the molecule's steric and electronic properties, potentially modulating its biological target engagement.
This guide will focus on a robust and widely applicable synthetic route: the preparation of a key intermediate, 3,6-dichloropyridazine, followed by a selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the 2-methoxyphenyl group.
Overall Synthesis Pathway
The synthesis of this compound can be efficiently achieved in two key stages, starting from readily available commercial reagents.
Caption: Overall two-stage synthesis of this compound.
Stage 1: Synthesis of 3,6-Dichloropyridazine
The initial stage involves the construction of the pyridazine ring system from maleic anhydride and hydrazine, followed by chlorination. This method is a well-established and cost-effective way to produce the key 3,6-dichloropyridazine intermediate.[5][6][7]
Step 1: Synthesis of 3,6-Pyridazinediol
The reaction of maleic anhydride with hydrazine hydrate in the presence of an acid, typically hydrochloric acid, leads to the formation of 3,6-pyridazinediol (also known as maleic hydrazide).[5][6] The acid catalyzes the initial reaction between the anhydride and hydrazine, and the subsequent cyclization and dehydration steps to form the stable pyridazine ring.
Step 2: Chlorination of 3,6-Pyridazinediol
The diol is then converted to the dichloro derivative using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[8] This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by chloride ions.
Experimental Protocol for 3,6-Dichloropyridazine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,6-Pyridazinediol | 112.09 | 125 g | 1.115 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 520 mL | 5.576 |
| Ethyl Acetate (EtOAc) | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Water | - | As needed | - |
| Brine | - | As needed | - |
| Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
To a 2L round bottom flask under a nitrogen atmosphere, charge 3,6-pyridazinediol (125 g, 1.115 mol).
-
Carefully add phosphorus oxychloride (520 mL, 5.576 mol) at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 12-16 hours.
-
After completion, concentrate the reaction mixture under high vacuum at 55-60 °C to obtain a thick mass.
-
Dilute the residue with ethyl acetate (1 L).
-
Slowly quench the mixture into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers and wash with water (1 L) and then brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dry the resulting solid under vacuum at 50 °C to yield 3,6-dichloropyridazine.
Stage 2: Suzuki-Miyaura Cross-Coupling
With 3,6-dichloropyridazine in hand, the next step is the selective introduction of the 2-methoxyphenyl group. The Suzuki-Miyaura cross-coupling reaction is an ideal choice for this transformation due to its high functional group tolerance, generally high yields, and the commercial availability of a wide range of boronic acids.[9][10][11]
The reaction couples 3,6-dichloropyridazine with 2-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. The selective mono-arylation is achievable by controlling the stoichiometry of the reagents.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,6-Dichloropyridazine | 148.98 | 1.0 equiv. | - |
| 2-Methoxyphenylboronic Acid | 151.96 | 1.1 equiv. | - |
| Pd(PPh₃)₄ | 1155.57 | 0.03 equiv. | - |
| 2 M Aqueous Sodium Carbonate (Na₂CO₃) | - | 2.1 equiv. | - |
| Toluene | - | As needed | - |
| Ethanol | - | As needed | - |
Procedure:
-
In a reaction vessel equipped for inert atmosphere reactions, dissolve 3,6-dichloropyridazine (1.0 equiv.) and 2-methoxyphenylboronic acid (1.1 equiv.) in a mixture of toluene and ethanol.
-
Add the 2 M aqueous sodium carbonate solution (2.1 equiv.).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Trustworthiness and Self-Validating Systems
The described protocols are based on well-established and frequently cited synthetic transformations in organic chemistry. The progress of each reaction can be reliably monitored using standard analytical techniques such as TLC and LC-MS, allowing for in-process control and ensuring the reaction has proceeded to completion before workup. The purity of the intermediates and the final product can be assessed by techniques like melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, providing a self-validating system for the synthesis.
Conclusion
The synthesis of this compound can be reliably achieved through a two-stage process involving the formation and chlorination of a pyridazine-3,6-diol intermediate, followed by a selective Suzuki-Miyaura cross-coupling. This pathway utilizes readily available starting materials and robust chemical transformations, making it a practical and scalable route for the production of this valuable chemical intermediate. The provided protocols, grounded in established literature, offer a solid foundation for researchers in their synthetic endeavors.
References
-
PrepChem.com. Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. Available at: [Link]
- Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. (2025). Jurnal Riset Kimia, 16(2).
- Google Patents. (2008). Process for Preparing 3,6-Dichloropyridazine-1-Oxide. US20080167461A1.
- An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (n.d.).
- Google Patents. (n.d.). Preparation method of 3, 6-dichloropyridazine. CN112645883A.
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]
- Google Patents. (n.d.). Process for purification of 3,6-dichloropyridazine. US3004027A.
-
PubMed Central. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Available at: [Link]
-
National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available at: [Link]
-
SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available at: [Link]
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (2010). International Journal of ChemTech Research, 2(2), 1112-1125.
- Sci-Hub. (1989). PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE.
- Google Patents. (n.d.). Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. EP0047164B1.
- Liberty University. (n.d.).
- The Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- YouTube. (2019, January 19).
- ChemSynthesis. (2025, May 20). 3-chloro-6-(4-methoxyphenyl)pyridazine.
- ResearchGate. (2025, August 6). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments.
- RSC Publishing. (n.d.).
- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
- National Institutes of Health. (n.d.).
- Chemistry LibreTexts. (2022, September 24). 16.
- Chem 115 Myers. (n.d.). The Suzuki Reaction.
- Google Patents. (n.d.). Preparation method of 3,4,6-trichloro-pyridazine. CN101817788A.
- Organic Syntheses. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses, 54, 42.
- Product Subclass 11: Grignard Reagents with Transition Metals. (2011, June 7).
- Google Patents. (n.d.). 2-((Dimethylamino)-methyl)-1-(3-methoxyphenyl)-cyclohexanol preparation, by Grignard reaction in presence of lithium salt and dialkoxyalkane to give high yield of the analgesic trans-isomer tramadol. DE10236510A1.
- ResearchGate. (2025, August 9). Chemical Studies on 3,6-Dichloropyridazine (Part 2).
- Axially asymmetric metal alkyls. Part 2. Synthesis of the di-Grignard reagent [{Mg(thf)Cl}2R][thf = tetrahydrofuran, R =(2-CH2C6H4)22–] and 6,7-dihydro-5H-dibenzo[c,e]-silepines and -stannepines; X-ray crystal structures of. (n.d.).
Sources
- 1. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 6. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 7. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 8. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
3-Chloro-6-(2-methoxyphenyl)pyridazine IUPAC name and synonyms
An In-Depth Technical Guide to 3-Chloro-6-(2-methoxyphenyl)pyridazine: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the compound's chemical identity, physicochemical properties, and a proposed, robust synthetic pathway. A core focus is placed on the strategic importance of the pyridazine scaffold, a privileged structure whose unique electronic and hydrogen-bonding properties are increasingly exploited in the design of targeted therapeutics.[1] We will explore the compound's primary application as a key intermediate in the synthesis of kinase inhibitors for oncology, referencing its role in the development of novel anticancer agents.[2][3] Finally, this guide provides essential safety, handling, and storage protocols based on data from structurally related compounds to ensure safe laboratory practices.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is foundational for reproducible research. This compound is systematically identified by its IUPAC name and CAS registry number.
-
IUPAC Name: this compound[4]
-
Synonyms: This is a specific research chemical and is primarily referred to by its IUPAC name.
A summary of its key chemical and physical properties is presented below. It is important to note that while some properties are derived from database records, others are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O | [6][7] |
| Molecular Weight | 220.65 g/mol | [6][7] |
| Monoisotopic Mass | 220.04034 Da | [4] |
| Appearance | White to off-white solid (Anticipated) | N/A |
| Predicted XlogP | 2.4 | [4] |
The Pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyridazine ring is not merely a passive scaffold but an active contributor to a molecule's pharmacological profile. Its value in drug design stems from a unique combination of physicochemical properties that distinguish it from other azines and the more common phenyl ring.[1]
Causality Behind its Utility:
-
Dipole Moment and π-π Stacking: The adjacent nitrogen atoms create a significant dipole moment. This enhances polarity, which can improve aqueous solubility and facilitate strong π-π stacking interactions with aromatic residues in target proteins.[1]
-
Dual Hydrogen-Bonding Capacity: The two ring nitrogens act as robust hydrogen bond acceptors. This dual-acceptor capability, in the absence of strong basicity, allows for specific and high-affinity interactions within a protein's active site, a feature leveraged in designing potent inhibitors.[1]
-
Metabolic Stability: The pyridazine core can offer advantages over other heterocycles by being less susceptible to cytochrome P450 metabolism, potentially leading to improved pharmacokinetic profiles.
The strategic incorporation of this scaffold is evident in several approved drugs, validating its status as a privileged structure in modern drug discovery.[1] this compound serves as an ideal starting point for exploring this chemical space, with the chloro and methoxyphenyl groups providing vectors for further chemical elaboration.
Synthesis and Mechanistic Considerations
While multiple synthetic routes may be conceived, a highly reliable and versatile method for preparing this compound is the Suzuki-Miyaura cross-coupling reaction.
Rationale for Method Selection: The Suzuki coupling is a cornerstone of modern organic synthesis, particularly for creating C-C bonds between aromatic rings. Its selection is justified by:
-
High Functional Group Tolerance: The reaction conditions are mild and compatible with a wide range of functional groups, avoiding the need for extensive protecting group strategies.
-
Commercial Availability of Reagents: Both requisite precursors, 3,6-dichloropyridazine and 2-methoxyphenylboronic acid, are commercially available, facilitating research accessibility.
-
High Yields and Purity: The reaction is known for its efficiency and typically produces high yields of the desired product with straightforward purification.
The proposed reaction involves the selective mono-arylation of 3,6-dichloropyridazine. The two chlorine atoms on the pyridazine ring have different reactivities, often allowing for selective substitution under controlled conditions.
Proposed Experimental Protocol: Suzuki-Miyaura Coupling
Disclaimer: This is a representative protocol and should be optimized for specific laboratory conditions. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,6-dichloropyridazine (1.0 eq.), 2-methoxyphenylboronic acid (1.05 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), followed by the addition of a base, such as sodium carbonate (Na₂CO₃, 2.0 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the final product, this compound.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: Proposed Suzuki-Miyaura synthesis of the target compound.
Applications in Drug Discovery and Development
This compound is primarily valued as a versatile intermediate for generating libraries of bioactive molecules. The reactive chloro group is an excellent handle for introducing further diversity through nucleophilic substitution or additional cross-coupling reactions.[2]
Primary Application: Kinase Inhibitors in Oncology
The pyridazine scaffold is a key feature in many developmental anticancer agents, particularly those targeting protein kinases.[2][3] Structurally related 3,6-disubstituted pyridazines have shown potent activity as inhibitors of critical cell-cycle and stress-response kinases.
-
c-Jun N-terminal Kinase-1 (JNK1) Inhibition: JNK1 is implicated in signaling pathways that promote cancer cell survival and proliferation. Pyridazine derivatives have been identified as potent preclinical candidates that target JNK1, leading to reduced tumor volume in vivo.[2]
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Dysregulation of CDKs is a hallmark of many cancers. The development of small molecules that inhibit CDKs is a promising therapeutic strategy.[3] The 3,6-disubstituted pyridazine core serves as an effective scaffold for developing selective CDK2 inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells.[3]
The (2-methoxyphenyl) moiety on the core structure is a common pharmacophore that can enhance binding affinity and optimize drug-like properties, making this compound a valuable starting point for synthesizing potential kinase inhibitors.[2]
Logical Relationship Diagram
Caption: Role of the compound in developing targeted cancer therapies.
Safety, Handling, and Storage
As a specific material safety data sheet (MSDS) for this compound is not widely available, a conservative approach to handling is required, based on data from its precursors and structural analogs like 3,6-dichloropyridazine and 3-chloro-6-methylpyridazine.[8][9][10]
GHS Hazard Classification (Anticipated)
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3/4) | H301/H302: Toxic or Harmful if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation[8][9] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[8][9] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[11]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a standard lab coat. Avoid all skin contact.[9]
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]
First Aid Measures
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a strategically important building block for modern drug discovery. Its value is derived from the privileged pyridazine core, which offers favorable physicochemical properties for target interaction and metabolic stability. As a readily accessible intermediate for potent kinase inhibitors, it holds significant potential for the development of next-generation therapeutics, particularly in oncology. Researchers and scientists utilizing this compound should adhere to rigorous safety protocols while exploring its vast potential in creating novel and impactful chemical entities.
References
-
PrepChem. Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. Available from: [Link]
-
ChemWhat. 3-CHLORO-6-(2-METHOXYPHENYL)-PYRIDAZINE CAS#: 949468-94-4. Available from: [Link]
-
LookChem. 3-Chloro-6-methoxypyridazine. Available from: [Link]
-
ChemSynthesis. 3-chloro-6-(2-chlorophenyl)pyridazine. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 88515, 3-Chloro-6-phenylpyridazine. Available from: [Link]
-
MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 2022. Available from: [Link]
-
PubChemLite. This compound (C11H9ClN2O). Available from: [Link]
- Google Patents. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
-
SpringerLink. The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 2023. Available from: [Link]
-
ChemSynthesis. 3-chloro-6-(4-methoxyphenyl)pyridazine. Available from: [Link]
-
NIST. Pyridazine, 3-chloro-6-methoxy-. NIST Chemistry WebBook. Available from: [Link]
-
PubChemLite. 3-chloro-6-(2-chlorophenyl)pyridazine (C10H6Cl2N2). Available from: [Link]
-
Sci-Hub. PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE. Organic Preparations and Procedures International, 1989. Available from: [Link]
-
National Center for Biotechnology Information. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 67331, 3,6-Dichloropyridazine. Available from: [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 5. 949468-94-4|this compound|BLD Pharm [bldpharm.com]
- 6. 3-CHLORO-6-(2-METHOXYPHENYL)-PYRIDAZINE CAS#: 949468-94-4 [m.chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to the Spectral Analysis of 3-Chloro-6-(2-methoxyphenyl)pyridazine
This guide provides a comprehensive overview of the spectral analysis of 3-chloro-6-(2-methoxyphenyl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on providing not just the data, but the underlying scientific rationale for the analytical choices and interpretation, ensuring a robust and validated approach to structural elucidation.
Introduction to this compound
This compound is a substituted pyridazine. The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, which imparts unique electronic properties and hydrogen bonding capabilities.[1] The substituents—a chloro group and a 2-methoxyphenyl group—further modulate its physicochemical properties. Accurate structural confirmation is the bedrock of any chemical research, making proficiency in spectral analysis essential. This guide will walk through the expected spectral data and its interpretation.
Molecular Structure:
-
Formula: C₁₁H₉ClN₂O[2]
-
Monoisotopic Mass: 220.04034 Da[2]
-
Structure: A pyridazine ring substituted at the 3-position with a chlorine atom and at the 6-position with a 2-methoxyphenyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[3] For this compound, ¹H and ¹³C NMR will be invaluable for confirming the substitution pattern and the connectivity of the aromatic rings.
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[4]
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.[3]
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |
| ~8.0-8.2 | Doublet | 1H | H-C4 or H-C5 (pyridazine) | Protons on the pyridazine ring are deshielded by the electronegative nitrogen atoms. |
| ~7.7-7.9 | Doublet | 1H | H-C4 or H-C5 (pyridazine) | Coupled to the other pyridazine proton. |
| ~7.4-7.6 | Multiplet | 2H | Ar-H (methoxyphenyl) | Aromatic protons on the methoxyphenyl ring. |
| ~7.0-7.2 | Multiplet | 2H | Ar-H (methoxyphenyl) | Aromatic protons on the methoxyphenyl ring. |
| ~3.9 | Singlet | 3H | -OCH₃ | Methoxy group protons, typically appear as a sharp singlet in this region. |
Expected ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |
| ~160-165 | C-6 (pyridazine) | Carbon attached to the methoxyphenyl group. |
| ~157-160 | C-3 (pyridazine) | Carbon attached to the electronegative chlorine atom. |
| ~155-158 | C-2' (methoxyphenyl) | Aromatic carbon bearing the methoxy group. |
| ~130-135 | Aromatic CH | Multiple signals from the pyridazine and methoxyphenyl rings. |
| ~120-130 | Aromatic CH | Multiple signals from the pyridazine and methoxyphenyl rings. |
| ~110-115 | Aromatic CH | Aromatic carbon ortho or para to the methoxy group. |
| ~55-56 | -OCH₃ | Methoxy carbon. |
Interpretation Insights
-
Chemical Shifts: The exact chemical shifts are influenced by the electronic environment. The electronegative nitrogen and chlorine atoms will deshield adjacent protons and carbons, shifting their signals downfield (higher ppm values).[4]
-
Coupling: The two protons on the pyridazine ring will likely appear as doublets due to coupling with each other. The protons on the methoxyphenyl ring will exhibit more complex splitting patterns (multiplets) due to coupling with multiple neighbors.
-
Integration: The relative areas of the ¹H NMR signals correspond to the number of protons giving rise to that signal, providing a crucial check for the assignment.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]
Experimental Protocol: IR Data Acquisition
Objective: To identify characteristic functional group vibrations.
Methodology:
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) to subtract from the sample spectrum.
-
Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of C-H bonds on aromatic rings.[6] |
| 1600-1585 | Medium-Strong | C=C Stretch (Aromatic) | In-ring carbon-carbon stretching vibrations of the pyridazine and phenyl rings.[7] |
| 1500-1400 | Medium-Strong | C=N Stretch (Pyridazine) | Stretching vibration of the carbon-nitrogen double bonds within the pyridazine ring. |
| ~1250 | Strong | Aryl-O Stretch (Asymmetric) | Characteristic of the C-O bond in the methoxy group attached to the aromatic ring. |
| ~1020 | Medium | Aryl-O Stretch (Symmetric) | Characteristic of the C-O bond in the methoxy group. |
| 900-675 | Strong | C-H Out-of-Plane Bending | These bands can be diagnostic of the substitution pattern on the aromatic rings.[8] |
| ~750 | Strong | C-Cl Stretch | Vibration of the carbon-chlorine bond. |
Interpretation Insights
The IR spectrum provides a "fingerprint" of the molecule.[9] The presence of peaks in the aromatic C-H and C=C stretching regions confirms the aromatic nature of the compound. The strong absorption around 1250 cm⁻¹ is a key indicator of the aryl ether (methoxyphenyl) group. The C-Cl stretch is typically found in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable clues about the molecule's structure.
Experimental Protocol: MS Data Acquisition
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Methodology:
-
Ionization: Electron Impact (EI) is a common ionization technique for small, relatively stable organic molecules. It often produces numerous fragment ions, which aids in structural elucidation.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.
Expected Mass Spectral Data (Electron Ionization)
| m/z | Proposed Fragment | Significance |
| 220/222 | [M]⁺ | Molecular Ion Peak: The presence of a pair of peaks with a ~3:1 intensity ratio is the characteristic isotopic signature of a chlorine atom.[10] |
| 185 | [M - Cl]⁺ | Loss of the chlorine radical. |
| 177 | [M - CH₃ - CO]⁺ | A common fragmentation pathway for methoxy-substituted aromatic rings. |
| 149 | [C₉H₆N₂O]⁺ | Further fragmentation. |
| 127 | [C₈H₅N₂]⁺ | Fragmentation of the pyridazine ring. |
Interpretation Insights
-
Molecular Ion: The most critical piece of information is the molecular ion peak. For this compound, this should appear as a pair of peaks at m/z 220 and 222, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes, respectively. The relative abundance of these peaks should be approximately 3:1.[11]
-
Fragmentation Pathways: The fragmentation pattern is a puzzle to be solved. Common fragmentation pathways include the loss of small, stable molecules or radicals. For this compound, the loss of the chlorine atom (M-35) or the methoxy group (M-31) are likely initial fragmentation steps.
Visualization of Key Processes
Caption: Workflow for the spectral analysis of a chemical compound.
Sources
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 3. emerypharma.com [emerypharma.com]
- 4. azooptics.com [azooptics.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
3-Chloro-6-(2-methoxyphenyl)pyridazine solubility profile
An In-Depth Technical Guide to Establishing the Solubility Profile of 3-chloro-6-(2-methoxyphenyl)pyridazine
Authored by: A Senior Application Scientist
Abstract
Solubility is a critical physicochemical parameter that dictates the developability and ultimate clinical success of a drug candidate.[1][2] Low aqueous solubility can severely hamper drug absorption, leading to poor bioavailability and unreliable outcomes in preclinical and clinical studies.[3][4] This guide presents a comprehensive framework for the systematic evaluation of the solubility profile of this compound, a heterocyclic molecule of interest in medicinal chemistry. Due to the limited availability of public quantitative solubility data for this specific compound[5], this document provides authoritative, field-proven protocols for determining both its kinetic and thermodynamic solubility. We will explore the theoretical underpinnings of solubility, detail the causalities behind experimental choices, and provide step-by-step methodologies suitable for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Solubility in Drug Discovery
This compound is a substituted pyridazine, a class of heterocycles known for unique physicochemical properties that are valuable in drug design, including a high dipole moment and robust hydrogen-bonding capacity.[6] These features can enhance molecular recognition at the target site but also present challenges and opportunities regarding the molecule's solubility.[6] Before any meaningful biological evaluation or formulation development can occur, a thorough understanding of how this compound behaves in various solvent systems is paramount.
This guide moves beyond a simple listing of data to provide a strategic approach for solubility characterization. We will dissect the "why" behind each experimental step, empowering researchers to not only generate high-quality data but also to interpret it within the broader context of drug development. We will cover two fundamental types of solubility measurements:
-
Kinetic Solubility: A high-throughput assessment of precipitation from a supersaturated solution, typically used in the early discovery phase to quickly rank compounds.[7][8]
-
Thermodynamic Solubility: The true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent. This is the "gold standard" measurement, essential for lead optimization and formulation.[3][7][8]
Physicochemical Profile and Theoretical Solubility Considerations
The molecular structure of this compound provides initial clues to its expected solubility behavior. A summary of its key computed properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O | [9] |
| Molecular Weight | 220.66 g/mol | [9] |
| Predicted XlogP | 2.4 | [9] |
| Hydrogen Bond Acceptors | 3 (2x Pyridazine N, 1x Methoxy O) | Inferred |
| Hydrogen Bond Donors | 0 | Inferred |
Expert Analysis of Structural Features:
-
Pyridazine Core: The 1,2-diazine ring is polar and π-deficient. The two adjacent nitrogen atoms are weak bases and act as hydrogen bond acceptors, which can contribute favorably to aqueous solubility.[6]
-
2-Methoxyphenyl Group: This substituent introduces significant lipophilicity (as indicated by the predicted XlogP of 2.4), which will likely counteract the polarity of the pyridazine ring and reduce aqueous solubility. Its ortho-methoxy group may induce conformational constraints.
-
Chloro Substituent: The electron-withdrawing chloro group further modulates the electronic properties of the pyridazine ring but has a modest impact on overall solubility compared to the larger methoxyphenyl moiety.
Based on these features, this compound is predicted to be a poorly soluble compound in aqueous media. Its solubility is also expected to be pH-dependent, given the basicity of the pyridazine nitrogens (pKa ~2.3 for the parent pyridazine).[10]
Strategic Approach: Selecting the Right Solubility Assay
The choice between a kinetic and thermodynamic solubility assay is dictated by the stage of the research program. Early-stage discovery, characterized by a high number of compounds and limited material, favors the speed of kinetic assays. As a compound progresses toward lead optimization, the precision of a thermodynamic assay becomes non-negotiable.
Experimental Protocol: Kinetic Solubility Determination
This protocol describes a high-throughput method to estimate solubility based on precipitation detection (nephelometry or turbidimetry).[2][7] It mimics the process of diluting a DMSO stock solution into an aqueous buffer, a common step in many biological assays.[11]
Causality Behind Choices:
-
Solvent: DMSO is used for the initial stock because it can dissolve a vast range of organic molecules at high concentrations.[11]
-
Detection Method: Turbidimetry is chosen for its speed and automation-friendliness, making it ideal for screening large numbers of compounds.[2]
-
Buffer: Phosphate-Buffered Saline (PBS) at pH 7.4 is used to simulate physiological conditions relevant to many in vitro assays.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~0.01 mM).
-
Addition to Buffer: Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 2 µL) of each DMSO concentration into a clear-bottomed 96-well plate containing a larger volume (e.g., 198 µL) of PBS at pH 7.4. This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 2 hours at 25°C to allow for precipitation to occur.[3]
-
Measurement: Read the absorbance or light scattering of each well using a microplate nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a DMSO-only control.
Experimental Protocol: Thermodynamic Solubility Determination
This protocol details the "gold standard" shake-flask method, which measures the true equilibrium solubility of the solid material.[12] The experimental design is grounded in the Biopharmaceutics Classification System (BCS) guidelines, which are crucial for regulatory submissions.[13][14]
Causality Behind Choices:
-
Method: The shake-flask method ensures that the solution is in equilibrium with the solid phase, providing the most accurate and reliable solubility value.[12][15]
-
pH Range: Testing across a pH range of 1.2 to 6.8 is mandated by ICH guidelines to simulate the transit through the gastrointestinal tract.[13][14]
-
Temperature: Measurements are performed at both ambient (25°C) and physiological (37°C) temperatures to assess the effect of temperature on solubility and for biopharmaceutical relevance.[13][15]
-
Quantification: HPLC is the preferred method for quantification due to its specificity and sensitivity, ensuring accurate measurement of the dissolved compound without interference from excipients or impurities.
Step-by-Step Protocol:
-
Preparation of Solvents: Prepare aqueous buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).[14] Include other relevant solvents like purified water, ethanol, and propylene glycol.
-
Addition of Compound: Add an excess amount of solid this compound to vials containing each solvent. An amount sufficient to create a visible slurry should be used to ensure saturation.[12]
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (25°C or 37°C). Agitate for at least 24-48 hours to ensure equilibrium is reached.[3][7]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Self-validation step: The first few drops of the filtrate should be discarded to prevent loss of compound due to filter adsorption.
-
Sample Preparation for Analysis: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification by HPLC-UV: Analyze the diluted samples using a validated HPLC-UV method. Create a standard curve using solutions of known concentrations to accurately quantify the compound in the filtrate.
-
Data Reporting: Express the solubility in both µg/mL and µM. The final pH of the aqueous buffer samples should be measured and reported.[13]
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison and analysis.
Table 1: Thermodynamic Solubility of this compound
| Solvent System | pH (Initial) | pH (Final) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|---|---|
| Purified Water | ~7.0 | TBD | 25 | TBD | TBD |
| Purified Water | ~7.0 | TBD | 37 | TBD | TBD |
| 0.1 N HCl Buffer | 1.2 | TBD | 37 | TBD | TBD |
| Acetate Buffer | 4.5 | TBD | 37 | TBD | TBD |
| Phosphate Buffer | 6.8 | TBD | 37 | TBD | TBD |
| Ethanol | N/A | N/A | 25 | TBD | TBD |
| Propylene Glycol | N/A | N/A | 25 | TBD | TBD |
TBD: To Be Determined Experimentally
Interpreting the Results:
-
pH-Solubility Profile: An increase in solubility at lower pH values (e.g., in the pH 1.2 buffer) would confirm the basic nature of the pyridazine ring and suggest that the compound will be more soluble in the stomach than in the intestine.[12]
-
Temperature Dependence: An increase in solubility at 37°C compared to 25°C indicates that the dissolution process is endothermic, which is typical for most crystalline organic compounds.[16]
-
BCS Classification: According to ICH guidelines, a drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL of aqueous media across the pH range of 1.2-6.8.[13][14] The data generated will allow for a preliminary BCS classification of this compound.
Conclusion
Establishing a robust solubility profile is a foundational activity in the progression of any new chemical entity. This guide provides a validated, step-by-step framework for characterizing the kinetic and thermodynamic solubility of this compound. By adhering to these protocols, which are grounded in established scientific principles and regulatory guidelines, researchers can generate the high-quality, reliable data necessary to make informed decisions, de-risk development programs, and ultimately accelerate the journey from discovery to clinic. The insights gained from these studies will be instrumental in guiding formulation strategies, interpreting biological data, and building a comprehensive data package for this promising molecule.
References
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. Available at: https://typeset.io/papers/experimental-and-computational-methods-pertaining-to-drug-2l2g7l0g
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine. Available at: https://enamine.net/admet/in-vitro-adme-tox/shake-flask-aqueous-solubility-assay
- Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. (n.d.). PrepChem.com. Available at: https://www.prepchem.com/synthesis-of-3-chloro-6-2-hydroxy-4-methoxyphenyl-pyridazine
- Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents. (n.d.). Benchchem. Available at: https://www.benchchem.com/product/bcp231182/technical-guide
- Application Notes and Protocols for Determining the Solubility of Novel Compounds. (n.d.). Benchchem. Available at: https://www.benchchem.com/product/bcp323565/technical-guide
- Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. Available at: https://lifechemicals.com/blog/in-vitro-admet-assays/compound-solubility-measurements-for-early-drug-discovery
- Aqueous Solubility Assay. (n.d.). Enamine. Available at: https://enamine.net/admet/in-vitro-adme-tox/aqueous-solubility-assay
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Available at: https://www.slideshare.
- Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Available at: https://www.inventivapharma.com/wp-content/uploads/2019/12/poster_solubilit_vfinal_copie.pdf
- ICH M9 guideline on biopharmaceutics classification system-based biowaivers. (2019). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: https://database.ich.org/sites/default/files/M9_Guideline_Step4_2019_1116.pdf
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Available at: https://lup.lub.lu.se/student-papers/record/1324393
- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Available at: https://www.sygnaturediscovery.com/dmpk/in-vitro-assays/aqueous-solubility-turbidimetric-kinetic-thermodynamic
- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec. Available at: https://dmpk.wuxiapptec.com/in-vitro-adme/physiochemical-property/solubility-testing/
- BCS Guideline for solubility and Dissolution.pptx. (n.d.). Slideshare. Available at: https://www.slideshare.net/ImdadHossainMukeri/bcs-guideline-for-solubility-and-dissolutionpptx
- The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7589139/
- Solubility prediction methods for drug/drug like molecules. (n.d.). ResearchGate. Available at: https://www.researchgate.net/publication/230605963_Solubility_prediction_methods_for_drugdrug_like_molecules
- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). European Medicines Agency (EMA). Available at: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-m9-guideline-biopharmaceutics-classification-system-based-biowaivers-step-5_en.pdf
- This compound. (n.d.). Available at: https://www.axxora.com/product/3-chloro-6-2-methoxyphenyl-pyridazine-c334857
- 3-CHLORO-6-(4-METHOXYPHENYL)-PYRIDAZINE | 58059-31-7. (n.d.). ChemicalBook. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB6268978_EN.htm
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. Available at: https://www.ncbi.nlm.m.nih.gov/pmc/articles/PMC3850563/
- 3-Chloro-6-methylpyridazine 97 1121-79-5. (n.d.). Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/637637
- 3-chloro-6-(2-chlorophenyl)pyridazine. (n.d.). ChemSynthesis. Available at: https://www.chemsynthesis.com/base/chemical-structure-66549-15-3.html
- This compound (C11H9ClN2O). (n.d.). PubChemLite. Available at: https://pubchemlite.acs.org/compound/CID-26370277
- 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515. (n.d.). PubChem - NIH. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/88515
- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI. Available at: https://www.mdpi.com/1420-3049/24/18/3394
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Available at: https://digitalcommons.liberty.edu/cgi/viewcontent.cgi?article=1883&context=honors
- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Available at: https://ascendiapharma.com/blog/4-factors-affecting-solubility-of-drugs/
- Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Equilibria/Solubilty/Solubility_and_Factors_Affecting_Solubility
- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (n.d.). PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381669/
- 3-chloro-6-(4-methoxyphenyl)pyridazine. (n.d.). ChemSynthesis. Available at: https://www.chemsynthesis.com/base/chemical-structure-58059-31-7.html
- “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2015). Scirp.org. Available at: https://www.scirp.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. enamine.net [enamine.net]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 10. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmatutor.org [pharmatutor.org]
- 12. scispace.com [scispace.com]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. ascendiacdmo.com [ascendiacdmo.com]
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of 3-Chloro-6-(2-methoxyphenyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Section 1: Chemical Identification and Physical Properties
3-Chloro-6-(2-methoxyphenyl)pyridazine is a substituted pyridazine derivative. Its chemical structure, featuring a chloropyridazine core linked to a methoxyphenyl group, suggests its utility as a building block in medicinal chemistry. A summary of its key identifiers and expected physical and chemical properties, based on analogous compounds, is presented below.
| Property | Value | Reference |
| CAS Number | 254884-01-0 | N/A |
| Molecular Formula | C₁₁H₉ClN₂O | [1] |
| Molecular Weight | 220.66 g/mol | [1] |
| Appearance | Expected to be a solid (e.g., white to off-white or light yellow powder/crystals) | [2] |
| Melting Point | Not available | [1][3] |
| Boiling Point | Not available | [1][3] |
| Solubility | Expected to be soluble in organic solvents like Chloroform, Dichloromethane, and Ethyl Acetate.[4] Limited water solubility is anticipated.[5][6] |
Section 2: Hazard Identification and GHS Classification
Based on the hazard profiles of similar pyridazine derivatives, this compound is anticipated to be a hazardous substance. The following Globally Harmonized System (GHS) classifications are likely applicable.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 / 2 | H318/H319: Causes serious eye damage/irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Pictograms:
Signal Word: Danger[7]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][8][9]
-
P270: Do not eat, drink or smoke when using this product.[8][9]
-
P271: Use only outdoors or in a well-ventilated area.[2][8][9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][8][9][11]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7][9]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][9][11]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][9][12]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7][12][13]
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[9]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[9][10][11]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[9][12]
-
P501: Dispose of contents/container to an approved waste disposal plant.[9][12]
Section 3: First-Aid Measures
Immediate medical attention is crucial in case of exposure. The following are first-aid recommendations based on related compounds.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2][12][14]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][12] Remove contaminated clothing.[2] If skin irritation persists, seek medical attention.[2]
-
After Eye Contact: Rinse cautiously with water for several minutes.[12] Remove contact lenses, if present and easy to do.[12] Continue rinsing for at least 15 minutes.[14] If eye irritation persists, seek immediate medical attention.[2][12]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Section 4: Fire-Fighting Measures
While not expected to be highly flammable, containers may burn in a fire.
-
Suitable Extinguishing Media: Use extinguishing media suitable for the surrounding area. There is no restriction on the type of extinguisher which may be used.[8][9] This may include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[15]
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear.[5][9]
Section 5: Accidental Release Measures
In the event of a spill, appropriate containment and cleanup procedures are essential to prevent exposure and environmental contamination.
-
Personal Precautions: Avoid contact with skin and eyes.[8][9] Wear impervious gloves, safety goggles, and a lab coat.[9] Avoid generating dust.[8][9]
-
Environmental Precautions: Prevent spillage from entering drains or water courses.[8][9]
-
Methods for Cleaning Up:
-
Minor Spills: Use dry clean-up procedures and avoid generating dust.[8][9] Sweep or vacuum up the material and place it in a suitable, labeled container for waste disposal.[8][9]
-
Major Spills: Evacuate the area and ensure adequate ventilation. Control personal contact by wearing protective clothing and a dust respirator.[9]
-
Section 6: Handling and Storage
Proper handling and storage practices are critical to maintaining the chemical's integrity and ensuring laboratory safety.
-
Handling:
-
Storage:
Section 7: Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are necessary to minimize exposure risk.
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[12] Ensure eyewash stations and safety showers are readily accessible.[5]
-
Personal Protective Equipment:
Section 8: Stability and Reactivity
Understanding the chemical's stability and reactivity is key to preventing hazardous reactions.
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Expected to be stable under normal storage conditions.[6][11]
-
Possibility of Hazardous Reactions: None expected under normal processing.[6][11]
-
Hazardous Decomposition Products: Carbon oxides, nitrogen oxides, and hydrogen chloride gas upon combustion.[15]
Section 9: Toxicological and Ecotoxicological Information
-
Skin Corrosion/Irritation: Causes skin irritation.[8][9][10]
-
Serious Eye Damage/Irritation: Causes serious eye damage/irritation.[8][9][10]
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction.[8][9]
-
Reproductive Toxicity: No data available.[11]
-
Specific Target Organ Toxicity (Single and Repeated Exposure): May cause respiratory irritation.[9][10] No data is available for repeated exposure.[11]
Section 10: Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations.
-
Waste Disposal Methods: Dispose of contents/container to an approved waste disposal plant.[12] Do not empty into drains.[5]
Experimental Protocols and Workflows
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Response Logic
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-氯-6-甲基哒嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 3-CHLORO-6-(2-PYRIDINYLMETHYL)PYRIDAZINE - Safety Data Sheet [chemicalbook.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
3-Chloro-6-(2-methoxyphenyl)pyridazine: A Technical Guide to Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. This technical guide delves into the potential biological activities of a specific, yet underexplored derivative: 3-chloro-6-(2-methoxyphenyl)pyridazine. By examining the structure-activity relationships of analogous compounds and the known bioactivities of its constituent pharmacophores, we will build a scientifically grounded rationale for its potential as an anticancer, anti-inflammatory, and neuroactive agent. This document will further provide detailed, actionable experimental protocols for the synthesis and biological evaluation of this promising molecule, aiming to catalyze further research and development in this area.
Introduction: The Pyridazine Core in Modern Drug Discovery
Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, contribute to its successful interaction with various biological targets.[1] The pyridazine nucleus is a key structural component in a range of approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, analgesic, antimicrobial, and antihypertensive effects.[3][4] The versatility of the pyridazine ring allows for substitution at various positions, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties. The 3-chloro substitution, in particular, serves as a valuable synthetic handle for introducing further molecular diversity.
Synthesis of this compound
The synthesis of this compound can be achieved through established synthetic routes for 3,6-disubstituted pyridazines. A common and effective method involves the condensation of a 1,4-dicarbonyl compound with hydrazine, followed by chlorination.
Proposed Synthetic Pathway:
A plausible synthetic route starts from 2-methoxybenzoylpropionic acid, which can be cyclized with hydrazine hydrate to form the corresponding pyridazinone. Subsequent treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) would yield the target compound, this compound. A similar synthetic strategy has been reported for a closely related compound, 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine.[2]
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 6-(2-methoxyphenyl)pyridazin-3(2H)-one.
-
To a solution of 4-(2-methoxyphenyl)-4-oxobutanoic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 6-(2-methoxyphenyl)pyridazin-3(2H)-one.
-
-
Step 2: Chlorination to this compound.
-
Suspend the 6-(2-methoxyphenyl)pyridazin-3(2H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Heat the mixture to reflux for 2-4 hours, again monitoring by TLC.
-
After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography to yield pure this compound.
-
Potential Biological Activities and Mechanistic Insights
Based on the extensive literature on pyridazine derivatives, we can hypothesize several promising biological activities for this compound.
Anticancer Potential
The pyridazine scaffold is a well-established pharmacophore in the development of anticancer agents.[5] Numerous 3,6-disubstituted pyridazine derivatives have demonstrated potent cytotoxic and antiproliferative activities against various cancer cell lines.[6]
Hypothesized Mechanism of Action:
The anticancer activity of pyridazine derivatives is often attributed to the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[5] The 3-chloro-6-arylpyridazine moiety has been identified as a key structural feature in compounds targeting kinases such as c-Jun N-terminal kinase (JNK).[7] The 2-methoxyphenyl group may contribute to the binding affinity and selectivity for specific kinase targets.
Proposed Experimental Validation:
-
In Vitro Cytotoxicity Screening: An initial assessment of the anticancer potential can be performed using a panel of human cancer cell lines, such as those from the NCI-60 panel. The MTT or SRB assay can be employed to determine the IC₅₀ values.
-
Kinase Inhibition Assays: To elucidate the mechanism of action, the compound should be screened against a panel of cancer-related kinases.
-
Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase.
-
Apoptosis Assays: Annexin V/propidium iodide staining can be used to quantify the induction of apoptosis.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyridazine and pyridazinone derivatives have been extensively investigated as anti-inflammatory agents.[8]
Hypothesized Mechanism of Action:
The anti-inflammatory effects of pyridazines are often linked to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), and the production of pro-inflammatory cytokines like TNF-α and IL-6.[8][9] Some 3-amino-6-phenyl-pyridazine derivatives have been shown to suppress glial activation, suggesting a role in neuroinflammation.[10] The 2-methoxyphenyl substituent may influence the selectivity for COX isoforms or other inflammatory targets.
Proposed Experimental Validation:
-
In Vitro COX Inhibition Assays: The inhibitory activity against COX-1 and COX-2 can be determined using commercially available assay kits.
-
Cytokine Production Assays: The effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) can be measured in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) using ELISA.
-
In Vivo Models of Inflammation: The carrageenan-induced paw edema model in rodents is a standard method to assess in vivo anti-inflammatory activity.
Neurological and CNS-related Activities
Substituted pyridazines have been shown to possess a range of activities within the central nervous system (CNS), including anticonvulsant and anxiolytic effects.[1][3] Some derivatives have been found to modulate the plasticity of synapses.[2]
Hypothesized Mechanism of Action:
The neurological effects of pyridazines can be mediated through various mechanisms, including interaction with benzodiazepine receptors and modulation of neurotransmitter systems.[1] The lipophilicity and electronic properties of the this compound may allow it to cross the blood-brain barrier and interact with CNS targets.
Proposed Experimental Validation:
-
Receptor Binding Assays: The affinity for CNS receptors, such as benzodiazepine, GABA, and serotonin receptors, can be evaluated through radioligand binding assays.
-
In Vitro Neuroprotection Assays: The ability to protect neurons from excitotoxicity or oxidative stress can be assessed in primary neuronal cultures.
-
In Vivo Behavioral Models: Standard animal models for anxiety (e.g., elevated plus maze) and convulsions (e.g., maximal electroshock seizure test) can be used to evaluate in vivo efficacy.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is not available, we can infer potential relationships from related structures:
-
3-Chloro Group: This group is often a key feature for biological activity and serves as a versatile point for further chemical modification to explore SAR.
-
6-Aryl Substituent: The nature and substitution pattern of the aryl ring at the 6-position significantly influence the biological activity. Methoxy substitutions on the phenyl ring have been associated with potent biological effects in various pyridazine series.[3] The ortho-position of the methoxy group in the target compound could induce a specific conformation that favors binding to certain biological targets.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive body of research on related pyridazine derivatives, there is a strong rationale to investigate its potential as an anticancer, anti-inflammatory, and neuroactive compound. The experimental workflows outlined in this guide provide a clear path for the systematic evaluation of its biological activities. Further derivatization of this core structure, particularly at the 3-position, could lead to the discovery of new chemical entities with enhanced potency and selectivity. This technical guide serves as a call to action for the research community to explore the full therapeutic potential of this intriguing molecule.
References
- Fryer, R. I. (1983). Substituted imidazo[1,2-b]pyridazines. New Compounds With Activity at Central and Peripheral Benzodiazepine Receptors. Journal of Medicinal Chemistry, 26(11), 1598-1603.
-
PrepChem.com. (n.d.). Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. Retrieved from [Link]
- Asif, M. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
- Asif, M., & Singh, A. (2018). Studies on new substituted pyridazinones: Synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 54(3).
- Tetracyclic pyridazines as potential psychopharmacological agents. (1983). Journal of Medicinal Chemistry, 26(11), 1570-1574.
- Lee, S., Lee, J., Park, S., Kim, H., & Lee, J. (2021). Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. ACS Infectious Diseases, 7(10), 2865-2873.
- Asif, M., & Singh, A. (2018). Studies on new substituted pyridazinones: synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 54(3).
- Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(10), 1957-1974.
-
Pyridazine derivatives 57a–59c reported as anti-inflammatory agents. (n.d.). ResearchGate. Retrieved from [Link]
- Ahmed, E. M., Kassab, A. E., El-Malah, A. A., & Hassan, M. S. (2022).
- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2014). Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety. Journal of the Chinese Chemical Society, 61(8), 883-890.
- Drew, P. D., Kane, C. J., Christensen, D. J., & Van Linn, M. L. (2009). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Journal of Neurochemistry, 110(1), 108-118.
- Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(10), 1957-1974.
- El-Sayed, M. A. A., El-Gazzar, M. G., & El-Essawy, F. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1548-1563.
- El-Sayed, M. A. A., El-Gazzar, M. G., & El-Essawy, F. A. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.
-
ChemSynthesis. (n.d.). 3-chloro-6-(4-methoxyphenyl)pyridazine. Retrieved from [Link]
- Estrada-Soto, S., Gómez-Vázquez, A., Villalobos-Molina, R., & Gerwick, W. H. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Scientific Reports, 11(1), 1-13.
Sources
- 1. Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazine-derivatives Enhance Structural and Functional Plasticity of Tripartite Synapse Via Activation of Local Translation in Astrocytic Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of 3-Chloro-6-(2-methoxyphenyl)pyridazine Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has long been recognized as a "wonder nucleus" in medicinal chemistry. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and cardiovascular effects. The inherent physicochemical properties of the pyridazine ring, such as its polarity and ability to participate in hydrogen bonding, make it an attractive scaffold for the design of novel therapeutic agents.
This technical guide focuses on a specific, highly promising class of pyridazine derivatives: those derived from the 3-Chloro-6-(2-methoxyphenyl)pyridazine core. The strategic placement of a reactive chloro group at the 3-position and a methoxyphenyl moiety at the 6-position provides a versatile platform for chemical modification and the exploration of structure-activity relationships (SAR). This guide will provide an in-depth review of the synthesis, derivatization, biological activities, and therapeutic potential of this important class of compounds.
I. Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core typically begins with the preparation of its precursor, 6-(2-methoxyphenyl)pyridazin-3(2H)-one. This key intermediate can be synthesized through a multi-step pathway starting from readily available reagents.
A. Synthesis of 6-(2-methoxyphenyl)pyridazin-3(2H)-one
A common route to this pyridazinone involves the reaction of 2-methoxyacetophenone with glyoxylic acid to form an intermediate which is then cyclized with hydrazine. This method provides a reliable and scalable approach to the core pyridazinone structure.
Experimental Protocol: Synthesis of 6-(2-methoxyphenyl)pyridazin-3(2H)-one
-
Step 1: Reaction of 2-methoxyacetophenone and glyoxylic acid.
-
To a solution of 2-methoxyacetophenone in a suitable solvent, add glyoxylic acid.
-
The reaction is typically carried out at room temperature with stirring.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated by filtration and purified by recrystallization.
-
-
Step 2: Cyclization with Hydrazine.
-
The product from Step 1 is dissolved in a suitable solvent, such as ethanol or methanol.
-
Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.
-
The resulting pyridazinone precipitates upon cooling and can be collected by filtration.
-
The crude product is purified by recrystallization to yield pure 6-(2-methoxyphenyl)pyridazin-3(2H)-one.
-
B. Chlorination of 6-(2-methoxyphenyl)pyridazin-3(2H)-one
The crucial chlorination step to introduce the reactive handle at the 3-position is typically achieved using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of this compound
-
A mixture of 6-(2-methoxyphenyl)pyridazin-3(2H)-one and an excess of phosphorus oxychloride is heated at reflux.
-
The reaction progress is monitored by TLC until the starting material is consumed.
-
After completion, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude this compound can be purified by recrystallization from a suitable solvent.
Caption: Synthetic workflow for this compound.
II. Derivatization Strategies and Structure-Activity Relationships (SAR)
The chlorine atom at the 3-position of the pyridazine ring is a versatile handle for introducing a wide range of functional groups via nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity. Key derivatization strategies include the introduction of amino, hydrazinyl, ether, and thioether linkages.
A. 3-Amino Derivatives and their Anticancer Potential
The introduction of an amino group at the 3-position has been a fruitful strategy in the development of potent anticancer agents. These derivatives often act as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.
Structure-Activity Relationship Insights:
-
Nature of the Amino Substituent: The nature of the substituent on the amino group is critical for activity. Aromatic and heteroaromatic amines often lead to potent compounds.
-
Substitution on the Phenyl Ring: Modifications to the 2-methoxyphenyl ring can also modulate activity. The position and electronic nature of substituents can influence binding to the target protein.
A series of novel 3,6-disubstituted pyridazine derivatives have been designed and synthesized as preclinical anticancer candidates, with some compounds showing high growth inhibition against a panel of 60 cancer cell lines.[1] For instance, certain derivatives have been shown to downregulate the c-jun N-terminal kinase-1 (JNK1) pathway, which is implicated in cancer cell survival and proliferation.[1]
Caption: Derivatization and proposed mechanism for anticancer activity.
B. 3-Hydrazinyl and 3-Ether/Thioether Derivatives as Anti-inflammatory Agents
Derivatives bearing hydrazinyl, ether, or thioether linkages at the 3-position have shown significant promise as anti-inflammatory agents. These compounds often target enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
Experimental Protocol: Synthesis of 3-Hydrazinyl-6-(2-methoxyphenyl)pyridazine
-
A mixture of this compound and an excess of hydrazine hydrate is refluxed in a suitable solvent like ethanol.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a cold solvent and dried to yield the 3-hydrazinyl derivative.
This hydrazinyl intermediate can be further derivatized to form a variety of bioactive compounds, including pyrazolylpyridazines, which have been investigated as anti-inflammatory agents.[2]
Structure-Activity Relationship Insights:
-
COX-2 Selectivity: Several pyridazine derivatives have demonstrated high selectivity for COX-2 over COX-1, which is a desirable feature for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
In Vivo Efficacy: Lead compounds have shown significant in vivo anti-inflammatory activity in animal models, comparable to or exceeding that of standard drugs like indomethacin and celecoxib.[3]
| Derivative Class | Target | Key Findings | Reference |
| 3-Amino-pyridazines | Kinases (e.g., JNK1) | Potent anticancer activity in vitro and in vivo. | [1] |
| Pyridazine-based COX-2 Inhibitors | COX-2 | High selectivity and potent in vivo anti-inflammatory effects. | [3] |
| Pyrazolylpyridazines | Inflammatory Mediators | Promising anti-inflammatory and neuroprotective activities. |
III. Biological Evaluation and Therapeutic Potential
The diverse biological activities of this compound derivatives underscore their significant therapeutic potential across multiple disease areas.
A. Anticancer Activity
As previously mentioned, derivatives of this scaffold have demonstrated potent anticancer activity. In silico molecular docking studies have suggested that these compounds can bind effectively to the kinase domain of key cancer-related proteins, such as estrogen receptor α (ERα), indicating their potential as targeted therapies. The ability of these compounds to inhibit kinases like JNK1 further supports their development as novel anticancer agents.[1]
B. Anti-inflammatory Activity
The pyridazine core is a well-established pharmacophore for anti-inflammatory agents. Derivatives of this compound have been shown to be potent and selective inhibitors of COX-2, a key enzyme in the inflammatory pathway.[3] This selectivity is crucial for developing safer anti-inflammatory drugs with reduced side effects. Furthermore, these compounds have demonstrated significant in vivo efficacy in reducing inflammation and have been shown to decrease the levels of pro-inflammatory mediators like prostaglandin E2 (PGE2) and interleukin-1β (IL-1β).[3]
IV. Future Directions and Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility of the core structure and the ease of derivatization at the 3-position allow for the generation of large and diverse chemical libraries for biological screening.
Future research in this area should focus on:
-
Expansion of the Chemical Space: Synthesis of novel derivatives with a wider range of substituents at the 3-position and on the phenyl ring to further explore the SAR.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Comprehensive in vivo studies to evaluate the efficacy, safety, and pharmacokinetic properties of lead compounds.
-
Exploration of New Therapeutic Areas: Investigation of the potential of these derivatives in other disease areas where pyridazines have shown promise, such as neurodegenerative and cardiovascular diseases.
References
- Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. J. Ris. Kim.2025, 16(2).
- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
- Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine deriv
- Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Using 3-Hydrazinylpyridazine Hydrochloride. BenchChem2025.
Sources
- 1. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Bio-active Derivatives from 3-Chloro-6-(2-methoxyphenyl)pyridazine
Abstract
The 3,6-disubstituted pyridazine scaffold is a privileged pharmacophore, forming the core of numerous compounds with significant biological activities, including anticancer and kinase inhibition properties.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel derivatives starting from the versatile building block, 3-Chloro-6-(2-methoxyphenyl)pyridazine. We delve into the mechanistic principles and provide detailed, field-proven protocols for three cornerstone synthetic strategies: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized to ensure technical accuracy and reproducibility.
Introduction: The Pyridazine Core in Modern Drug Discovery
The pyridazine nucleus is an electron-deficient diazine ring that serves as a crucial structural motif in medicinal chemistry. Its ability to participate in hydrogen bonding and π-stacking interactions, coupled with its metabolic stability, makes it an attractive scaffold for targeting a wide range of biological targets. The strategic functionalization at the 3- and 6-positions allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
This compound is an ideal starting material for this exploration. The chlorine atom at the 3-position is an excellent leaving group, primed for displacement via nucleophilic substitution or for participation in palladium-catalyzed cross-coupling reactions. This guide provides the foundational chemistry required to unlock the potential of this building block.
Pathway I: Nucleophilic Aromatic Substitution (SNAr)
Expertise & Experience: Mechanistic Rationale
Nucleophilic Aromatic Substitution (SNAr) is a powerful and direct method for forging C-N, C-O, and C-S bonds on electron-deficient heteroaromatic systems.[5][6] The reaction proceeds via a two-step addition-elimination mechanism. The inherent electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring polarizes the C3-Cl bond, making the carbon atom highly electrophilic and susceptible to attack by a nucleophile. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The aromaticity is then restored by the expulsion of the chloride leaving group.
This pathway is particularly effective for strong nucleophiles such as primary and secondary amines, alkoxides, and thiolates. The choice of a suitable base and a polar aprotic solvent is critical to facilitate the reaction, often requiring elevated temperatures to overcome the initial energy barrier of disrupting aromaticity.[7]
Experimental Workflow: SNAr Reactions
Caption: General workflow for SNAr reactions.
Trustworthy Protocol: Synthesis of 3-Morpholino-6-(2-methoxyphenyl)pyridazine
This protocol details a representative SNAr reaction using morpholine as the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and potassium carbonate.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMF via syringe, followed by the addition of morpholine.
-
Heat the reaction mixture to 100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: SNAr Reaction Conditions
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Secondary Amine (e.g., Piperidine) | K₂CO₃ / DIPEA | DMF | 100-120 | 75-95 |
| Primary Amine (e.g., Benzylamine) | K₂CO₃ | DMSO | 100-120 | 70-90 |
| Phenol | Cs₂CO₃ | Dioxane | 100 | 60-85 |
| Aliphatic Alcohol (ROH) | NaH | THF / DMF | 60-80 | 50-75 |
| Thiol (RSH) | K₂CO₃ | Acetonitrile | 80 | 80-95 |
Pathway II: Suzuki-Miyaura Cross-Coupling
Expertise & Experience: Mechanistic Rationale
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds, particularly for constructing biaryl and heteroaryl-aryl structures.[8][9] The reaction is catalyzed by a palladium complex and involves a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridazine. This is often the rate-limiting step for chloro-heterocycles and requires specialized, electron-rich, and sterically bulky phosphine ligands to facilitate.[8][10]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]
This method provides unparalleled access to a vast array of derivatives by coupling the pyridazine core with diverse (hetero)aryl boronic acids.[11]
Experimental Workflow: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Trustworthy Protocol: Synthesis of 3-(Thiophen-2-yl)-6-(2-methoxyphenyl)pyridazine
Materials:
-
This compound (1.0 eq)
-
Thiophene-2-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 eq)
-
Toluene and Ethanol (4:1 solvent mixture)
Procedure:
-
To a Schlenk flask, add this compound, thiophene-2-boronic acid, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add the degassed toluene/ethanol solvent mixture via cannula, followed by the degassed 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-16 hours under the inert atmosphere. Monitor by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired bi-heteroaryl compound.
-
Confirm the structure by standard analytical methods (NMR, MS).
Data Presentation: Suzuki-Miyaura Reaction Parameters
| Catalyst / Ligand | Base | Solvent System | Temperature (°C) | Substrate Scope |
| Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-100 | Aryl & Heteroaryl Boronic Acids |
| PdCl₂(dppf) | K₃PO₄ | DME, Dioxane | 80-100 | Electron-rich/deficient Boronic Acids |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | Sterically hindered Boronic Acids |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100-110 | Challenging chloro-heterocycles |
Pathway III: Buchwald-Hartwig Amination
Expertise & Experience: Mechanistic Rationale
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[12][13][14] It has become an indispensable tool in medicinal chemistry, offering a broad substrate scope where classical methods like SNAr may fail, particularly with weakly nucleophilic amines or sterically hindered substrates. The reaction mechanism is similar to the Suzuki coupling but involves an amine instead of an organoboron species.
Key to success is the catalyst system. The oxidative addition of the C-Cl bond to Pd(0) is challenging and is the rate-limiting step.[15] This necessitates the use of highly active catalysts generated from a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., biarylphosphines like XPhos, RuPhos, or ferrocene-based ligands).[15] A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[15] The entire process must be conducted under strictly anhydrous and oxygen-free conditions to prevent catalyst deactivation.[15]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination.
Trustworthy Protocol: Synthesis of N-benzyl-6-(2-methoxyphenyl)pyridazin-3-amine
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
XPhos Pd G3 (a palladacycle pre-catalyst, 0.02 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Toluene, anhydrous and degassed
Procedure: This reaction is highly sensitive to air and moisture. All operations should be performed in a glovebox or using Schlenk line techniques.
-
Inside a glovebox, add this compound, XPhos Pd G3, and sodium tert-butoxide to a dry Schlenk tube equipped with a stir bar.
-
Seal the tube, remove it from the glovebox, and connect to a Schlenk line.
-
Add anhydrous, degassed toluene via syringe, followed by benzylamine.
-
Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting residue by flash column chromatography to yield the desired product.
-
Characterize via NMR and HRMS.
Data Presentation: Buchwald-Hartwig Catalyst Systems
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Amine Scope |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100-110 | Hindered Primary Amines |
| Pd(OAc)₂ | BrettPhos | NaOtBu | Dioxane | 100 | Primary & Secondary Amines |
| XPhos Pd G3 | (Internal) | K₃PO₄ | t-BuOH | 100 | Base-sensitive substrates |
| PdCl₂(dppf) | (Internal) | Cs₂CO₃ | Toluene | 110 | Anilines |
Conclusion
This compound stands as a powerful and versatile intermediate for the rapid generation of diverse chemical libraries. The synthetic pathways detailed herein—Nucleophilic Aromatic Substitution, Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination—provide a robust toolkit for its functionalization. By mastering these protocols, researchers can efficiently synthesize novel 3,6-disubstituted pyridazine derivatives, paving the way for the discovery of new therapeutic agents with potential applications in oncology and beyond.[1][3][16]
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. Benchchem.
- Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. ResearchGate.
- Abdel-Maksoud, M. S., et al. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed Central.
- PrepChem. (n.d.). Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. PrepChem.com.
- Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC - NIH.
- Abdel-Maksoud, M. S., et al. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile. Benchchem.
- Al-Zoubi, R. M. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
- Kashin, N., et al. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. ResearchGate.
- ResearchGate. (n.d.). Chemical structure for some 3,6-disubstituted pyridazine derivatives.... ResearchGate.
- BenchChem Technical Support Center. (2025). Buchwald-Hartwig Amination with Chloropyridines. Benchchem.
- BenchChem Technical Support Center. (2025). Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines. Benchchem.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Fernandes, S. R., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Chloro-6-(2-methoxyphenyl)pyridazine as a Versatile Chemical Intermediate
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the applications of 3-chloro-6-(2-methoxyphenyl)pyridazine as a pivotal intermediate in synthetic and medicinal chemistry. The inherent electronic properties of the pyridazine ring system, combined with the strategic placement of the chloro and 2-methoxyphenyl substituents, render this molecule a highly versatile building block. We will explore its reactivity, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed, field-tested protocols, mechanistic insights, and troubleshooting guides are provided to enable researchers, scientists, and drug development professionals to effectively utilize this intermediate in the synthesis of complex molecular architectures and compound libraries.
Introduction: The Strategic Value of the Pyridazine Scaffold
The pyridazine ring is a privileged heterocyclic motif in drug discovery, prized for its unique physicochemical properties.[1] It possesses a high dipole moment, dual hydrogen-bond accepting capability, and a π-deficient nature, which can enhance molecular recognition, improve pharmacokinetic profiles, and offer alternatives to more traditional aromatic systems.[1][2] The incorporation of the pyridazine core is a key feature in several biologically active compounds, including approved drugs, demonstrating its importance in medicinal chemistry.[1][3]
This compound emerges as a particularly valuable intermediate. The chloro-substituent at the 3-position serves as a versatile reactive handle, while the 2-methoxyphenyl group provides a structural scaffold common in pharmacologically active molecules.[4] The electron-deficient character of the pyridazine ring makes the C-Cl bond susceptible to both transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), opening a gateway to a diverse array of derivatives.[5][6]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉ClN₂O | [7][8] |
| Molecular Weight | 220.66 g/mol | [7] |
| CAS Number | Not explicitly found for the 2-methoxy isomer, 58059-31-7 for 4-methoxy isomer | [7][9] |
| Appearance | Typically a solid | [9] |
| Monoisotopic Mass | 220.04034 Da | [8] |
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dominated by the reactivity of the chlorine atom at the C3 position. The two adjacent nitrogen atoms in the pyridazine ring withdraw electron density, making the carbon atom attached to the chlorine electrophilic and thus susceptible to nucleophilic attack.[6] This electronic feature is the cornerstone of its application in two major classes of reactions.
Application Protocol: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are the most powerful and versatile methods for functionalizing this compound. The activation of the relatively inert C-Cl bond on an electron-deficient heterocycle requires carefully selected catalyst systems.[10][11]
Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds.[12][13] For chloro-heterocycles like our substrate, the oxidative addition step is often rate-limiting and requires bulky, electron-rich phosphine ligands to facilitate the reaction.[11]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Principle: This protocol describes the palladium-catalyzed coupling of this compound with a variety of aryl- or heteroarylboronic acids or their esters.
-
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroarylboronic Acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
-
Buchwald-type phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DME)
-
Standard inert atmosphere glassware (Schlenk flask or sealed vial)
-
-
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add this compound, the boronic acid, the base, the palladium source, and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., Ethyl Acetate).
-
Filter the mixture through a pad of celite to remove palladium residues, washing the pad with additional solvent.
-
Wash the combined organic filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Causality & Expertise:
-
Catalyst System: The use of bulky, electron-rich phosphine ligands like XPhos is critical.[11] These ligands stabilize the monoligated Pd(0) species, which is highly active in the oxidative addition to the C-Cl bond.
-
Base Selection: A strong, non-nucleophilic base like Cs₂CO₃ is often used to activate the boronic acid for the transmetalation step without promoting side reactions.[11]
-
Inert Atmosphere: Oxygen must be rigorously excluded as it can oxidize and deactivate the active Pd(0) catalyst.
-
Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing access to a wide range of substituted amino-pyridazines.[14][15] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[14]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Principle: This protocol details the palladium-catalyzed coupling of this compound with primary or secondary amines.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine Ligand (e.g., BINAP, Xantphos, or a Buchwald-type ligand) (2-6 mol%)
-
Base: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or Cesium Carbonate (Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Standard inert atmosphere glassware
-
-
Step-by-Step Procedure:
-
Inside a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the solvent, followed by this compound and the amine coupling partner.
-
Seal the vessel and heat the mixture with stirring at 90-120 °C.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-18 hours).
-
Cool the reaction to room temperature, dilute with Ethyl Acetate or CH₂Cl₂, and filter through celite.
-
Wash the filtrate with saturated aqueous NH₄Cl (if an alkoxide base was used) and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
-
Causality & Expertise:
-
Base Selection: The choice of base is critical and depends on the functional group tolerance of the substrates.[16] NaOtBu is a strong base suitable for many couplings but is incompatible with base-sensitive groups like esters. Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher temperatures or longer reaction times.[16]
-
Amine Scope: While the reaction is broad in scope, very hindered amines may require specialized ligands to achieve good yields.[17] Ammonia equivalents can also be used to synthesize primary amino-pyridazines.[17]
-
Application Protocol: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring allows for direct displacement of the chloride by strong nucleophiles, often without the need for a metal catalyst. This SNAr mechanism proceeds via a highly stabilized anionic intermediate known as a Meisenheimer complex.[6]
Protocol 3: General Procedure for SNAr with Alkoxides
-
Principle: This protocol describes the displacement of the chloride with an oxygen nucleophile (alkoxide) to form 3-alkoxy-6-(2-methoxyphenyl)pyridazine derivatives.
-
Materials:
-
This compound (1.0 equiv)
-
Sodium or Potassium Alkoxide (e.g., NaOMe, NaOEt, KOtBu) (1.5 - 3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO) or the corresponding alcohol (e.g., MeOH, EtOH)
-
Standard laboratory glassware
-
-
Step-by-Step Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask.
-
Add the solid sodium/potassium alkoxide portion-wise at room temperature with stirring. (Note: If using sodium metal in an alcohol, prepare the alkoxide solution first).
-
Heat the reaction mixture to 60-100 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-6 hours.
-
Cool the mixture to room temperature and carefully quench by pouring it into ice-water.
-
Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
-
Causality & Expertise:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are excellent for SNAr reactions as they solvate the cation of the nucleophilic salt, leaving a "naked" and highly reactive anion.
-
Reactivity: The rate of SNAr is highly dependent on the nucleophilicity of the attacking species and the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate. The two nitrogen atoms of the pyridazine ring are crucial for this stabilization.[5]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion in Cross-Coupling | 1. Inactive catalyst (Pd(0) oxidized). 2. Suboptimal ligand/base combination. 3. Insufficient temperature. | 1. Ensure rigorous degassing of solvents and use a fresh catalyst. 2. Screen different ligands (e.g., switch from SPhos to XPhos) and bases (e.g., K₃PO₄ to Cs₂CO₃).[11] 3. Incrementally increase the reaction temperature. |
| Significant Dehalogenation Side Product | Presence of water or other proton sources; certain ligands can promote this pathway. | Use anhydrous solvents and reagents. If the problem persists, try a different ligand system. |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen; reaction temperature too high. | Ensure a fully inert atmosphere. A slight excess (1.1-1.2 equiv) of boronic acid is optimal; a large excess should be avoided.[11] |
| Low Yield in SNAr Reaction | 1. Nucleophile is not strong enough. 2. Insufficient temperature. | 1. Use a stronger base to generate the nucleophile (e.g., NaH instead of K₂CO₃ for an alcohol). 2. Increase the reaction temperature, but monitor for decomposition. |
Conclusion
This compound is a high-value, versatile chemical intermediate. Its utility is rooted in the predictable reactivity of the C-Cl bond, which can be selectively functionalized through robust and scalable methods like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The protocols and insights provided in this guide offer a solid foundation for researchers to leverage this building block in the efficient synthesis of diverse and complex molecules for pharmaceutical and materials science applications.
References
-
PrepChem.com. Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. Available from: [Link]
-
Takahayashi, N. Synthesis of Pyridazine Derivatives. VIII. Nucleophilic Substitution of 3, 6-Dichloro-4-Methylpyridazine. Amanote Research. Available from: [Link]
- Google Patents. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
-
QM Magic Class. Correlating Reactivity Trends with Frontier Molecular Orbitals. Available from: [Link]
-
Coad, P., et al. Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ChemSynthesis. 3-chloro-6-(4-methoxyphenyl)pyridazine. Available from: [Link]
-
Filo. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. Available from: [Link]
-
Hobbs, W.J. Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Wordpress. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Available from: [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
-
MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available from: [Link]
-
ChemSynthesis. 3-chloro-6-(2-chlorophenyl)pyridazine. Available from: [Link]
-
PubChemLite. This compound (C11H9ClN2O). Available from: [Link]
-
SpringerLink. The pyridazine heterocycle in molecular recognition and drug discovery. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
NIST WebBook. Pyridazine, 3-chloro-6-methoxy-. Available from: [Link]
-
ResearchGate. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Available from: [Link]
-
YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Available from: [Link]
-
PubMed. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 9. 3-CHLORO-6-(4-METHOXYPHENYL)-PYRIDAZINE | 58059-31-7 [amp.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Strategic Application of 3-Chloro-6-(2-methoxyphenyl)pyridazine in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the pyridazine moiety stands out as a "wonder nucleus," consistently featured in a diverse array of biologically active agents.[1][2] Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, make it a valuable scaffold for engaging with biological targets.[3] Within this esteemed class of heterocycles, 3-Chloro-6-(2-methoxyphenyl)pyridazine has emerged as a particularly versatile and powerful building block for the synthesis of novel therapeutics. The presence of a reactive chlorine atom at the 3-position and a methoxyphenyl group at the 6-position offers medicinal chemists a bivalent tool for strategic molecular elaboration, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacological profiles.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound. We will delve into its synthesis, key reactions, and its role in the development of compounds targeting a range of therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system. The protocols and insights presented herein are designed to be a practical resource, empowering researchers to leverage the full potential of this valuable synthetic intermediate.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the drug-like properties of its derivatives. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 949468-94-4 | [4][5][6][7] |
| Molecular Formula | C₁₁H₉ClN₂O | [6][7] |
| Molecular Weight | 220.66 g/mol | [6] |
| Physical Form | Solid | |
| Boiling Point | 122 °C | |
| Storage Temperature | Ambient | |
| InChI Key | ZCKBVNDUEOLHME-UHFFFAOYSA-N |
Core Synthesis Protocol: From Pyridazinone to the Activated Chloro-Intermediate
The most common and efficient route to this compound involves the chlorination of its corresponding pyridazinone precursor, 6-(2-methoxyphenyl)pyridazin-3(2H)-one. This two-step synthetic sequence is reliable and scalable, making the target compound readily accessible for research and development.
Step 1: Synthesis of 6-(2-methoxyphenyl)pyridazin-3(2H)-one
This protocol is adapted from a general procedure for the synthesis of 6-arylpyridazinones.
Reaction Principle: The synthesis commences with the Friedel-Crafts acylation of an appropriate aromatic substrate with a dicarboxylic acid anhydride, followed by cyclization of the resulting keto-acid with hydrazine hydrate.
-
Materials:
-
2-Methoxyacetophenone
-
Glyoxylic acid
-
Hydrazine hydrate
-
Appropriate solvents (e.g., acetic acid) and reagents for work-up.
-
-
Protocol:
-
A mixture of 2-methoxyacetophenone and glyoxylic acid is heated in a suitable solvent (e.g., acetic acid) to facilitate the initial condensation reaction.
-
After the initial reaction is complete, the intermediate is not isolated. Hydrazine hydrate is added directly to the reaction mixture.
-
The mixture is refluxed for several hours to effect cyclization to the pyridazinone ring.
-
Upon cooling, the product, 6-(2-methoxyphenyl)pyridazin-3(2H)-one, typically precipitates from the reaction mixture.
-
The solid is collected by filtration, washed with a suitable solvent (e.g., water, ethanol), and dried.
-
Purity can be assessed by thin-layer chromatography (TLC) and melting point determination. Further purification can be achieved by recrystallization.
-
Step 2: Chlorination to this compound
This protocol is based on standard chlorination procedures for pyridazinones.[8]
Reaction Principle: The hydroxyl group of the pyridazinone tautomer is replaced by a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
-
Materials:
-
6-(2-methoxyphenyl)pyridazin-3(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Inert solvent (optional, e.g., toluene)
-
-
Protocol:
-
In a fume hood, 6-(2-methoxyphenyl)pyridazin-3(2H)-one is suspended in an excess of phosphorus oxychloride.
-
The mixture is heated to reflux and maintained at this temperature for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
The resulting precipitate, this compound, is collected by filtration.
-
The crude product is washed thoroughly with water to remove any residual acid and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Key Synthetic Transformations and Protocols
The reactivity of the C-Cl bond in this compound makes it an ideal substrate for a variety of cross-coupling and nucleophilic substitution reactions. These transformations are fundamental to its utility in medicinal chemistry, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are prevalent in many drug molecules.
Rationale: The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the C-Cl bond, a key step in the catalytic cycle. However, the strength of the aryl-chloride bond often necessitates the use of specialized catalyst systems, typically involving bulky, electron-rich phosphine ligands, to achieve high efficiency.
Optimized Protocol for Suzuki-Miyaura Coupling:
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%), or a combination of a palladium precursor like Pd₂(dba)₃ (1.5-2.5 mol%) with a ligand such as XPhos (3-5 mol%))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent(s) via syringe.
-
In a separate vial, prepare a solution of the palladium catalyst and ligand (if applicable) in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-6-(2-methoxyphenyl)pyridazine.
-
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, providing access to a wide range of arylamines.[9] This transformation is of immense importance in medicinal chemistry as the arylamine motif is a key feature in numerous pharmaceuticals.
Rationale: Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination on aryl chlorides like this compound relies on the use of highly active catalyst systems. Bulky, electron-rich phosphine ligands are essential to promote the challenging oxidative addition step and facilitate the subsequent reductive elimination.
Optimized Protocol for Buchwald-Hartwig Amination:
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ (1.5-2.5 mol%) or Pd(OAc)₂ (2-5 mol%))
-
Phosphine ligand (e.g., BINAP, XPhos, or SPhos (3-10 mol%))
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precursor, the phosphine ligand, and the base.
-
Add the degassed solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3-amino-6-(2-methoxyphenyl)pyridazine derivative.
-
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring also makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. This provides a complementary, palladium-free method for introducing heteroatom substituents.
Rationale: The two adjacent nitrogen atoms in the pyridazine ring withdraw electron density, activating the carbon atoms towards nucleophilic attack. The chlorine atom at the 3-position serves as a good leaving group, facilitating the substitution.
General Protocol for SNAr:
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., alkoxides, thiolates, or amines, 1.1-2.0 equiv)
-
Polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Base (if the nucleophile is not used in its salt form, e.g., K₂CO₃, NaH)
-
-
Step-by-Step Procedure:
-
Dissolve this compound in the chosen polar aprotic solvent.
-
Add the nucleophile (and base, if necessary) to the solution.
-
Heat the reaction mixture to a temperature ranging from room temperature to 150 °C, depending on the reactivity of the nucleophile.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Applications in Medicinal Chemistry: Case Studies and Therapeutic Targets
The derivatives of this compound have shown promise in a variety of therapeutic areas, underscoring the value of this scaffold in drug discovery.
Anticancer Agents: Targeting Kinase Pathways
The pyridazine core is a recognized pharmacophore in the design of anticancer agents. Notably, 3,6-disubstituted pyridazine derivatives have been identified as potent inhibitors of c-Jun N-terminal kinase 1 (JNK1), a key protein in stress-activated signaling pathways that promote cancer cell survival and proliferation.[9][10][11]
Mechanism of Action: JNK1 is a member of the mitogen-activated protein kinase (MAPK) family. Its dysregulation is implicated in various cancers. By inhibiting JNK1, pyridazine-based compounds can disrupt downstream signaling pathways that are crucial for tumor growth and survival, ultimately leading to apoptosis of cancer cells.
Synthetic Strategy: A common synthetic approach involves the use of this compound as a scaffold. The chlorine atom can be displaced by a hydrazine moiety, which is then further elaborated to introduce various side chains. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for JNK1.
Antimicrobial and Antifungal Agents
The pyridazine nucleus is also a key component of many compounds with significant antimicrobial and antifungal activity.[12][13][14] The ability to easily modify the pyridazine scaffold allows for the development of derivatives with broad-spectrum activity against various pathogens.
Structure-Activity Insights: The introduction of different substituents at the 3- and 6-positions of the pyridazine ring can dramatically influence the antimicrobial spectrum and potency. For instance, the incorporation of fluorine-containing moieties has been shown to enhance the antifungal activity of pyridazine derivatives.
Central Nervous System (CNS) Active Compounds
Derivatives of 3-chloro-6-phenyl pyridazine have been patented for their activity on the central nervous system.[15] The lipophilicity and hydrogen bonding capacity of the pyridazine core can be modulated to facilitate blood-brain barrier penetration, a critical requirement for CNS-active drugs.
Therapeutic Potential: The versatility of the pyridazine scaffold allows for the development of compounds that can interact with a variety of CNS targets, including receptors and enzymes. This opens up possibilities for the treatment of a range of neurological and psychiatric disorders.[16][17]
Conclusion: A Versatile Tool for Future Drug Discovery
This compound is a high-value building block in medicinal chemistry, offering a strategic platform for the synthesis of diverse and complex molecules. Its predictable reactivity in key synthetic transformations, such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, provides chemists with a reliable toolkit for generating novel compound libraries. The demonstrated biological activities of pyridazine derivatives in oncology, infectious diseases, and neuroscience highlight the immense potential of this scaffold. As the demand for new and effective therapeutics continues to grow, the judicious application of versatile intermediates like this compound will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.
References
- Asif, M., & Tauquir Alam, A. A. M. (2020). Pyridazinone Compounds: A Mini review on their antifungal activities. International Journal of New Chemistry, 7(4), 303-317.
- [Antimicrobial activity of new pyridazine deriv
- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
- A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. (2017, July 7). Semantic Scholar.
- Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. (n.d.).
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.).
- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
- Pyridine alkaloids with activity in the central nervous system. (n.d.).
- Pyridine alkaloids with activity in the central nervous system. (n.d.). PMC.
- The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). NIH.
- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
- 949468-94-4|this compound. (n.d.). BLDpharm.
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace.
- Representative examples of biologically active drugs containing pyridazine moiety. (n.d.).
- This compound. (n.d.). Apollo Scientific.
- This compound | 949468-94-4. (n.d.). Sigma-Aldrich.
- Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)
- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (n.d.).
- This compound. (n.d.).
- 3-CHLORO-6-(2-METHOXYPHENYL)
- IE53493B1 - New derivatives of pyridazine active on the central nervous system. (n.d.).
- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (2023, November 28). Taylor & Francis.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.
- A comprehensive study on synthesis and biological activities of Pyridazine Deriv
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 949468-94-4|this compound|BLD Pharm [bldpharm.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. labsolu.ca [labsolu.ca]
- 7. chemwhat.com [chemwhat.com]
- 8. Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)-pyridazinone derivatives | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 9. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IE53493B1 - New derivatives of pyridazine active on the central nervous system - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Experimental Protocols for 3-Chloro-6-(2-methoxyphenyl)pyridazine
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-6-(2-methoxyphenyl)pyridazine, a key heterocyclic building block in modern synthetic and medicinal chemistry. The document elucidates the compound's core reactivity, focusing on its utility in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. Detailed, field-proven protocols are presented to guide researchers in leveraging this versatile intermediate for the synthesis of novel, biologically active molecules. The narrative emphasizes the mechanistic rationale behind procedural steps, safety considerations, and methods for product characterization, aiming to equip drug development professionals and academic researchers with the necessary knowledge for its effective application.
Introduction: The Strategic Value of the Pyridazine Scaffold
The pyridazine ring system is a privileged scaffold in drug discovery, recognized for its unique physicochemical properties that can enhance molecular recognition at biological targets.[1] Pyridazine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[2][3][4][5] The compound this compound serves as a highly versatile precursor for elaborating this core structure. Its strategic value lies in the reactivity of the C-Cl bond, which can be selectively targeted for functionalization.
The presence of the electron-withdrawing pyridazine ring activates the chlorine atom, making it an excellent leaving group for two principal classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): This method allows for the formation of C-C bonds, enabling the introduction of diverse aryl or heteroaryl substituents. The Suzuki reaction is a cornerstone of modern synthesis due to its functional group tolerance and mild conditions.[6][7]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring makes the C-Cl position susceptible to attack by a wide range of nucleophiles (N-, O-, S-based), providing a direct route to aminated, etherified, or thiolated derivatives.[8][9]
This guide provides detailed protocols for both reaction types, offering researchers a robust starting point for synthesizing compound libraries for structure-activity relationship (SAR) studies.
Physicochemical & Safety Data
Proper handling and storage are paramount for ensuring experimental success and laboratory safety. The key properties and hazard classifications for this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 80050-66-8 | [10] |
| Molecular Formula | C₁₁H₉ClN₂O | [10] |
| Molecular Weight | 220.66 g/mol | [10] |
| Appearance | Off-white to light yellow solid | [11] |
| Melting Point | 160 °C | [11] |
Table 2: GHS Hazard & Safety Information
| Hazard Class | Code | Precautionary Statement | Reference |
| Acute Toxicity, Oral | H302 | P264: Wash skin thoroughly after handling. | [12][13] |
| Skin Irritation | H315 | P280: Wear protective gloves. | [12][13] |
| Serious Eye Irritation | H319 | P305+P351+P338: IF IN EYES: Rinse cautiously with water. | [11] |
| Specific Target Organ Toxicity | H335 | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [14] |
First Aid Measures:
-
Inhalation: Remove person to fresh air. Seek medical attention if you feel unwell.[14]
-
Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][14]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[15]
Application Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of 3-Aryl-6-(2-methoxyphenyl)pyridazine derivatives. The Suzuki-Miyaura reaction is exceptionally reliable for this substrate, offering high yields and broad functional group compatibility. The mechanism proceeds via a well-established catalytic cycle involving a palladium catalyst.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Rationale for Component Selection
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust, commercially available Pd(0) source that is effective for activating C-Cl bonds on electron-deficient heterocycles.[16]
-
Base: An aqueous solution of sodium carbonate (Na₂CO₃) is used. The base is crucial for activating the boronic acid partner during the transmetalation step.[16]
-
Solvent System: A biphasic system of toluene and water is employed. Toluene solubilizes the organic components, while water dissolves the inorganic base. A co-solvent like ethanol can be added to improve homogeneity.[6][16]
-
Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxidation. Degassing the reaction mixture with an inert gas (argon or nitrogen) is critical to prevent catalyst degradation and ensure high yields.[6]
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Solvent Addition: Add toluene (approx. 0.1 M concentration relative to the pyridazine) and water (one-third the volume of toluene).
-
Degassing: Seal the flask with a septum and purge the mixture by bubbling argon or nitrogen gas through the solution for 20-30 minutes while stirring.
-
Catalyst Addition: Briefly remove the septum and add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.), under a positive pressure of inert gas.
-
Reaction Conditions: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-6-(2-methoxyphenyl)pyridazine product.
Application Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of the chloride with an amine nucleophile (e.g., morpholine) to synthesize 3-amino-6-(2-methoxyphenyl)pyridazine derivatives. The SNAr mechanism is favored due to the electron-deficient nature of the pyridazine ring, which stabilizes the intermediate Meisenheimer complex.
Diagram 2: General Workflow for SNAr Reaction
Caption: Experimental workflow for a typical SNAr reaction.
Rationale for Component Selection
-
Nucleophile: Secondary amines like morpholine or piperidine are excellent nucleophiles for this reaction. Primary amines can also be used.
-
Solvent: A high-boiling, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is ideal. These solvents effectively solvate the reactants and can facilitate the reaction at elevated temperatures.
-
Base: If the amine nucleophile is used as its hydrochloride salt, a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is required to liberate the free amine in situ. If the free amine is used, an external base may not be necessary as the amine itself can act as the base.
-
Temperature: SNAr reactions on chloro-heterocycles often require heat to overcome the activation energy associated with disrupting the aromatic system. Temperatures between 100-140 °C are typical.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a sealable reaction vessel (e.g., a microwave vial or sealed tube), combine this compound (1.0 equiv.) and the amine nucleophile (e.g., morpholine, 2.0-3.0 equiv.).
-
Solvent Addition: Add a suitable polar aprotic solvent such as DMF or NMP (to achieve a concentration of approx. 0.2-0.5 M).
-
Sealing and Heating: Securely seal the vessel and place it in a preheated oil bath or microwave reactor at 120 °C.
-
Reaction Monitoring: Stir the reaction for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water with stirring. The product often precipitates as a solid.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual solvent and salts, followed by a cold, non-polar solvent (like hexane or diethyl ether) to aid in drying.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.
Conclusion
This compound stands out as a valuable and adaptable intermediate for chemical synthesis. Its predictable reactivity at the C-Cl position allows for straightforward functionalization through robust protocols like the Suzuki-Miyaura coupling and nucleophilic aromatic substitution. The methodologies detailed in this guide provide a solid foundation for researchers to synthesize diverse libraries of pyridazine derivatives, accelerating efforts in drug discovery and the development of novel therapeutic agents.
References
-
PrepChem. (n.d.). Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. PrepChem.com. Retrieved from [Link]
-
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Retrieved from [Link]
-
Sonker, P., Singh, M., Nidhar, M., et al. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Future Medicinal Chemistry. Retrieved from [Link]
-
Rudresh HM, et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
- Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Advances in Pharmacy, Biology and Chemistry.
-
Sonker, P., Singh, M., Nidhar, M., et al. (2022). Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies. Future Medicinal Chemistry. Retrieved from [Link]
- Almehizia, A. A., et al. (2025). Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives.
-
Gomha, S. M., et al. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Retrieved from [Link]
-
Rudresh HM, et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Kumar, D., & Santoshi, H. (n.d.). Pyridazine and its derivatives. Slideshare. Retrieved from [Link]
-
Taha, Z., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-6-phenylpyridazine. PubChem. Retrieved from [Link]
-
Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. Filo. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridazine, 3-chloro-6-methoxy-. NIST WebBook. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-6-methylpyridazine. PubChem. Retrieved from [Link]
- Breaux, N. T., et al. (2016). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Pest Management Science.
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 3-chloro-6-(4-methoxyphenyl)pyridazine. ChemSynthesis. Retrieved from [Link]
-
Chiba, S., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Retrieved from [Link]
-
Butera, G., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 3-chloro-6-(2-chlorophenyl)pyridazine. ChemSynthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of diverse chloro pyridines. ResearchGate. Retrieved from [Link]
-
The Chemist's Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C11H9ClN2O). PubChemLite. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. Google Patents.
- Ogata, M., Matsumoto, H., & Kida, S. (1981). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry.
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]
- ACS Publications. (n.d.). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents.
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC. Retrieved from [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. jocpr.com [jocpr.com]
- 4. rjptonline.org [rjptonline.org]
- 5. jocpr.com [jocpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 11. 3-CHLORO-6-(4-METHOXYPHENYL)-PYRIDAZINE | 58059-31-7 [amp.chemicalbook.com]
- 12. 3-氯-6-甲基哒嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 3-Chloro-6-(2-methoxyphenyl)pyridazine in Anticancer Research
Introduction: The Pyridazine Scaffold as a Privileged Structure in Oncology
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to act as a hydrogen bond acceptor have made it a cornerstone in the design of novel therapeutics. Within the realm of oncology, pyridazine derivatives have emerged as a promising class of compounds with a diverse range of anticancer activities. These activities often stem from their ability to inhibit key players in cancer cell proliferation, survival, and angiogenesis.[1]
3-Chloro-6-(2-methoxyphenyl)pyridazine serves as a crucial chemical intermediate, a versatile building block for the synthesis of a library of more complex pyridazine derivatives. The reactive chloro group at the 3-position is amenable to a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. This allows for the systematic modification of the pyridazine core to optimize biological activity and explore structure-activity relationships (SAR). This document provides a comprehensive guide for researchers on how to leverage this compound in the discovery and preclinical development of novel anticancer agents.
Part 1: Synthetic Strategy - From Intermediate to Bioactive Candidate
The primary utility of this compound in anticancer research is as a starting material for the synthesis of more elaborate molecules. A common and effective strategy is the nucleophilic substitution of the chloro group with various amines, hydrazines, or other nucleophiles to introduce diverse functionalities.
General Synthetic Protocol: Synthesis of 3,6-Disubstituted Pyridazine Derivatives
This protocol outlines a general procedure for the synthesis of novel pyridazine derivatives from this compound.
Step 1: Nucleophilic Substitution
-
To a solution of this compound (1 equivalent) in an appropriate solvent (e.g., ethanol, isopropanol, or DMF), add the desired amine or hydrazine derivative (1.1-1.5 equivalents).
-
Add a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (2-3 equivalents) to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-substituted-6-(2-methoxyphenyl)pyridazine derivative.
Note: Reaction conditions (solvent, temperature, and reaction time) may need to be optimized for different nucleophiles.
Part 2: Unraveling the Mechanism of Action - Targeting Key Cancer Pathways
Pyridazine derivatives have been reported to exert their anticancer effects through various mechanisms, primarily by inhibiting protein kinases that are crucial for cancer cell signaling. Two of the most notable targets are the c-Jun N-terminal kinase (JNK) and Cyclin-Dependent Kinases (CDKs).
The JNK Signaling Pathway
The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cellular responses to stress, inflammation, and apoptosis.[2] In many cancers, the JNK pathway is dysregulated and contributes to cell survival and proliferation.
Caption: The JNK signaling pathway and the potential inhibitory action of pyridazine derivatives.
The Cyclin-Dependent Kinase (CDK) Pathway
CDKs are a family of protein kinases that control the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell division.
Caption: The CDK pathway controlling cell cycle progression and potential inhibition by pyridazine derivatives.
Part 3: In Vitro Evaluation - Protocols for Anticancer Activity Screening
Once a library of pyridazine derivatives has been synthesized, the next crucial step is to evaluate their anticancer activity in vitro. The following are standard protocols for assessing cell viability, cell cycle distribution, and apoptosis induction.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyridazine derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compounds on the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V-FITC
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine on the cell membrane.
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Part 4: Data Presentation - Summarizing In Vitro Efficacy
The results of the in vitro assays should be presented in a clear and concise manner. A table summarizing the IC50 values of the synthesized pyridazine derivatives against a panel of cancer cell lines is an effective way to compare their potency.
Table 1: In Vitro Anticancer Activity of Pyridazine Derivatives (Example Data)
| Compound | Cancer Cell Line | IC50 (µM) |
| Derivative 1 | A549 (Lung) | 5.2 ± 0.4 |
| Derivative 1 | MCF-7 (Breast) | 8.1 ± 0.7 |
| Derivative 2 | A549 (Lung) | 12.5 ± 1.1 |
| Derivative 2 | MCF-7 (Breast) | 15.3 ± 1.5 |
| Doxorubicin | A549 (Lung) | 0.8 ± 0.1 |
| Doxorubicin | MCF-7 (Breast) | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Part 5: In Vivo Evaluation - Preclinical Assessment in Xenograft Models
Promising candidates from in vitro screening should be further evaluated in vivo to assess their anticancer efficacy in a more physiologically relevant system. Human tumor xenograft models in immunodeficient mice are a standard preclinical tool for this purpose.[4][5]
Subcutaneous Xenograft Model Protocol
Animal Model:
-
Athymic nude mice or SCID mice (6-8 weeks old).
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Compound Administration: Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Data Analysis:
-
Compare the tumor growth inhibition between the treated and control groups.
-
Assess the toxicity of the compound by monitoring body weight changes and observing any adverse effects.
Caption: A typical workflow for an in vivo subcutaneous xenograft study.
Conclusion
This compound is a valuable and versatile starting material for the development of novel anticancer agents. By employing the synthetic strategies and preclinical evaluation protocols outlined in this guide, researchers can systematically design and test new pyridazine derivatives with the potential to inhibit key cancer-related pathways. The journey from a simple chemical intermediate to a potential clinical candidate is a long and challenging one, but the promising biological activities of the pyridazine scaffold make it a worthy pursuit in the ongoing fight against cancer.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for In Vitro Biological Activity Testing of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for JNK-IN-7 in Western Blot Analysis. BenchChem.
-
Lee, C. H., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 59–63. [Link]
- BenchChem. (2025).
- Sharma, S., et al. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 3(4), 934-943.
-
Hather, G., et al. (2014). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLoS One, 9(6), e98070. [Link]
-
ResearchGate. (n.d.). Overview of drug screening experiments using patient-derived xenograft models. [Link]
- BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Models: Testing the Anticancer Efficacy of Andrastin C. BenchChem.
-
National Center for Biotechnology Information. (2010). Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms. In Methods in Molecular Biology. [Link]
-
ResearchGate. (n.d.). Western blot analysis of p38, JNK, and ERK. [Link]
-
ResearchGate. (n.d.). Western blot analysis of the JNK/c-Jun signaling pathway in PC12 cells. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
El-Sayed, N. N. E., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(49), 29424–29441. [Link]
-
El-Naggar, A. M., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Scientific Reports, 11(1), 2110. [Link]
-
Myrko, I., et al. (2023). Synthesis and anticancer activity of new 3-R-6-(5-arylfuran-2-yl)-[2][6][7]triazolo[3,4-b][2][6][8]thiadiazoles. Current Chemistry Letters, 12(3), 813-820. [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridazine, 3-chloro-6-methoxy-. In NIST Chemistry WebBook. [Link]
-
PubChemLite. (n.d.). This compound (C11H9ClN2O). [Link]
-
Hall, M. D., et al. (2009). Identification of Compounds Selectively Killing Multidrug-Resistant Cancer Cells. Cancer Research, 69(21), 8349–8357. [Link]
-
PubChemLite. (n.d.). 3-chloro-6-(3-methoxyphenyl)pyridazine (C11H9ClN2O). [Link]
-
ChemSynthesis. (n.d.). 3-chloro-6-(4-methoxyphenyl)pyridazine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Antimicrobial Evaluation of 3-Chloro-6-(2-methoxyphenyl)pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Pyridazine Scaffolds
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The unique electronic properties and structural features of the pyridazine ring allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. The growing challenge of antimicrobial resistance necessitates the exploration of novel chemical entities to combat pathogenic microorganisms. In this context, derivatives of 3-Chloro-6-(2-methoxyphenyl)pyridazine present a promising area of investigation for the development of new anti-infective agents.
This guide provides a comprehensive overview of the methodologies for evaluating the antimicrobial applications of this compound and its analogs. It is designed to equip researchers with the necessary protocols and theoretical understanding to conduct a thorough investigation of this compound class, from initial synthesis and in vitro screening to preliminary in vivo efficacy assessments.
Section 1: Synthesis of this compound
A fundamental step in the evaluation of this compound class is its chemical synthesis. While various synthetic routes to pyridazine derivatives exist, a common approach involves the condensation of a suitable dicarbonyl compound with hydrazine, followed by chlorination. A plausible synthetic pathway for this compound can be adapted from established methods for similar structures.[2]
Proposed Synthetic Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and the specific starting materials.
Step 1: Synthesis of 6-(2-methoxyphenyl)-3(2H)-pyridazinone
-
To a solution of 3-(2-methoxybenzoyl)propionic acid (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-(2-methoxyphenyl)-3(2H)-pyridazinone.
Step 2: Chlorination to yield this compound
-
To a stirred solution of 6-(2-methoxyphenyl)-3(2H)-pyridazinone (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents), heat the mixture at 80-90°C for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Section 2: In Vitro Antimicrobial Susceptibility Testing
The initial assessment of a novel compound's antimicrobial potential is performed through in vitro susceptibility testing. The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[3][4]
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antimicrobial agents.[5][6]
Protocol:
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the culture at the appropriate temperature (e.g., 37°C for most bacteria) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compound.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria or 24-48 hours for fungi.[7]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
-
Data Presentation: MIC Values
Effective data management is crucial for comparing the antimicrobial efficacy of different compounds. The following table provides a standardized format for presenting MIC data.
| Microorganism | Strain ID | Gram Stain | MIC (µg/mL) of this compound |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | Hypothetical Value: 8 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | Hypothetical Value: 16 |
| Escherichia coli | ATCC 25922 | Gram-negative | Hypothetical Value: 32 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Hypothetical Value: >64 |
| Candida albicans | ATCC 90028 | Fungi | Hypothetical Value: 16 |
Note: The MIC values presented are for illustrative purposes only and must be determined experimentally.
Experimental Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution Assay.
Section 3: Preliminary In Vivo Efficacy Models
While in vitro assays are essential for initial screening, in vivo models are critical for evaluating the therapeutic potential of a compound in a living organism.[2][8][9] For early-stage preclinical testing, non-mammalian models can offer a cost-effective and ethically considerate alternative to traditional rodent models.[2]
Caenorhabditis elegans Infection Model
C. elegans is a nematode model that has been successfully used to screen for antimicrobial compounds.[10]
Protocol:
-
Pathogen Preparation: Grow the pathogenic bacteria (e.g., Staphylococcus aureus) on a suitable agar medium.
-
Infection of C. elegans:
-
Synchronize a culture of C. elegans to the L4 larval stage.
-
Transfer the L4 nematodes to plates seeded with the pathogenic bacteria and incubate for a specified period to establish infection.
-
-
Compound Treatment:
-
Prepare various concentrations of this compound in a liquid medium.
-
Transfer the infected nematodes to the wells of a microtiter plate containing the compound dilutions.
-
-
Survival Assay:
-
Monitor the survival of the nematodes over several days. Nematodes are considered dead if they do not respond to gentle prodding.
-
Plot survival curves for each treatment group and a control group (infected nematodes without treatment). An effective compound will significantly increase the survival of the infected nematodes.[10]
-
Workflow for C. elegans In Vivo Efficacy Testing
Caption: Workflow for C. elegans antimicrobial efficacy testing.
Section 4: Hypothetical Mechanism of Action and Future Directions
While the precise mechanism of action for this compound would need to be elucidated through dedicated studies, pyridazine derivatives have been reported to interfere with various cellular processes in microorganisms. Potential mechanisms could include the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.
Further research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for antimicrobial activity.
-
Mechanism of Action Studies: Investigating the specific cellular targets of the compound through techniques such as target-based screening, proteomics, and transcriptomics.
-
In Vivo Efficacy in Mammalian Models: If promising results are obtained in preliminary models, progressing to efficacy studies in rodent infection models will be necessary to evaluate the compound's potential as a clinical candidate.[8]
Conclusion
The exploration of novel chemical scaffolds like this compound is a critical endeavor in the fight against antimicrobial resistance. The protocols and application notes provided in this guide offer a structured approach for researchers to systematically evaluate the antimicrobial potential of this and related compounds. By combining robust synthetic chemistry with standardized in vitro and in vivo testing methodologies, the scientific community can continue to identify and develop the next generation of antimicrobial agents.
References
- An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
- Animal models in the evaluation of antimicrobial agents. ASM Journals.
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
- Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods.
- Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. PrepChem.com.
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
- Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central.
- [Antimicrobial activity of new pyridazine deriv
- Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host.
- 2.4. In Vitro Antimicrobial Activity Assay. Bio-protocol.
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Preclinical models for antimicrobial compound efficacy in vitro assays. Vibiosphen.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central.
Sources
- 1. latamjpharm.org [latamjpharm.org]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. labsolu.ca [labsolu.ca]
- 9. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]
Application Notes and Protocols for Investigating the Anti-inflammatory Potential of 3-Chloro-6-(2-methoxyphenyl)pyridazine
Introduction: The Therapeutic Promise of Pyridazine Scaffolds in Inflammation
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] A primary therapeutic strategy involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is inducibly expressed during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[3][4] Unlike the constitutively expressed COX-1, which plays a role in maintaining gastrointestinal and renal function, selective inhibition of COX-2 offers a more targeted anti-inflammatory approach with a potentially improved safety profile.[3][4]
The pyridazine core has emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent anti-inflammatory properties, often through selective COX-2 inhibition.[1][5][6][7] This document provides a comprehensive guide for researchers investigating the anti-inflammatory activity of a specific pyridazine derivative, 3-Chloro-6-(2-methoxyphenyl)pyridazine . The protocols and methodologies outlined herein are based on established and validated assays for characterizing novel anti-inflammatory agents.[8][9][10]
Proposed Mechanism of Action: Targeting the COX-2 and NF-κB Signaling Pathways
Based on extensive research into structurally related pyridazine and pyridazinone derivatives, the primary hypothesized mechanism of action for this compound is the selective inhibition of the COX-2 enzyme.[5][7][9] This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.
Furthermore, many anti-inflammatory agents modulate the Nuclear Factor kappa-B (NF-κB) signaling pathway, a central mediator of inflammatory responses.[11][12][13] NF-κB activation triggers the transcription of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme inducible nitric oxide synthase (iNOS).[11][12] It is plausible that this compound may also exert its effects by suppressing NF-κB activation, leading to a downstream reduction in these key inflammatory mediators.[9]
Visualizing the Core Anti-inflammatory Pathways
The following diagram illustrates the key signaling pathways hypothesized to be modulated by this compound.
Caption: Hypothesized mechanism of this compound.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
The initial assessment of anti-inflammatory potential is conducted using cell-based (in vitro) assays. These assays provide a controlled environment to determine the direct effects of the compound on key inflammatory pathways. The murine macrophage cell line, RAW 264.7, is a widely accepted model for these studies as it robustly responds to inflammatory stimuli like lipopolysaccharide (LPS).[8][14][15]
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol 1: Cell Viability (MTT Assay)
Rationale: It is crucial to ensure that any observed reduction in inflammatory markers is due to the specific anti-inflammatory activity of the compound and not a result of general cytotoxicity. The MTT assay assesses cell viability by measuring the metabolic activity of living cells.[8][14]
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell attachment.[16]
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select non-toxic concentrations for subsequent experiments.
Protocol 2: Measurement of Nitric Oxide (NO) Production
Rationale: During inflammation, iNOS is upregulated in macrophages, leading to a significant increase in the production of nitric oxide (NO), a key inflammatory mediator.[17] The Griess assay provides a simple and reliable method for quantifying NO levels in the cell culture supernatant.[18]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce inflammation.[17]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) and PGE2
Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response.[2][19] Prostaglandin E2 (PGE2) is a key product of the COX-2 pathway that mediates pain and inflammation.[17] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the levels of these molecules in the culture supernatant.[9][17]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the NO assay (Protocol 2, steps 1-3).
-
ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and PGE2 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Calculate the concentrations of TNF-α, IL-6, and PGE2 based on the standard curves generated for each assay.
Protocol 4: Selective COX-1/COX-2 Inhibition Assay
Rationale: To confirm the hypothesized mechanism of action, it is essential to directly measure the inhibitory activity of the compound against both COX isoforms. This is typically done using commercially available COX inhibitor screening assay kits.[6]
Step-by-Step Protocol:
-
Assay Preparation: Prepare the assay components (COX-1 and COX-2 enzymes, arachidonic acid substrate, and detection reagents) as per the kit's instructions.
-
Compound Incubation: Incubate varying concentrations of this compound with either the COX-1 or COX-2 enzyme. Include a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as controls.[5][7]
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Measure Activity: Measure the enzyme activity (often via a colorimetric or fluorometric readout) according to the kit's protocol.
-
Calculate Inhibition and Selectivity: Determine the half-maximal inhibitory concentration (IC50) for both enzymes and calculate the COX-2 selectivity index (SI = IC50 for COX-1 / IC50 for COX-2).
| Parameter | Assay | Expected Outcome with Active Compound |
| Cytotoxicity | MTT Assay | High cell viability at effective concentrations |
| NO Production | Griess Assay | Dose-dependent reduction in NO levels |
| Cytokine Levels | ELISA | Dose-dependent reduction in TNF-α and IL-6 |
| Prostaglandin Levels | ELISA | Dose-dependent reduction in PGE2 |
| COX-2 Inhibition | Enzyme Assay | Low IC50 value |
| COX-1 Inhibition | Enzyme Assay | High IC50 value |
| COX-2 Selectivity | Calculation | High Selectivity Index (SI) |
Table 1: Summary of In Vitro Assays and Expected Outcomes.
Part 2: In Vivo Evaluation of Anti-inflammatory Efficacy
Following promising in vitro results, the anti-inflammatory efficacy of this compound must be validated in a living organism (in vivo). Animal models of acute inflammation are essential for this purpose.[20][21][22]
Protocol 5: Carrageenan-Induced Paw Edema Model
Rationale: The carrageenan-induced paw edema model in rats or mice is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[4] Carrageenan injection induces a localized inflammatory response characterized by swelling (edema).
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, positive control like Indomethacin, and different dose groups of the test compound). Fast the animals overnight before the experiment.
-
Compound Administration: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at predetermined doses. Administer the vehicle to the control group and the standard drug to the positive control group.
-
Induction of Edema: One hour after compound administration, inject a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate Edema and Inhibition: Calculate the percentage of edema and the percentage of inhibition of edema for each group compared to the vehicle control group.
| Group | Treatment | Expected Paw Volume | Expected % Inhibition of Edema |
| 1 | Vehicle Control | Significant increase over 4 hours | 0% (Reference) |
| 2 | Positive Control (Indomethacin) | Significantly reduced increase | High |
| 3 | Test Compound (Low Dose) | Reduced increase | Moderate |
| 4 | Test Compound (High Dose) | Significantly reduced increase | High |
Table 2: Expected Outcomes in the Carrageenan-Induced Paw Edema Model.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. Positive results, particularly a high COX-2 selectivity index in vitro and significant edema inhibition in vivo, would position this compound as a promising lead for further development. Subsequent studies could explore its efficacy in chronic inflammation models, delve deeper into its effects on the NF-κB pathway, and assess its pharmacokinetic and safety profiles. The pyridazine scaffold continues to be a fertile ground for the discovery of novel anti-inflammatory therapeutics.[1][23]
References
-
Al-Ghorbani, M., et al. (2021). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. Available at: [Link]
-
Ahmed, E. M., et al. (2020). New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation. ResearchGate. Available at: [Link]
-
Oriental Journal of Chemistry. (2022). Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Kassab, A. E., et al. (2020). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. PubMed. Available at: [Link]
-
Osman, E. O., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. PubMed. Available at: [Link]
-
Medicilon. (n.d.). Autoimmune and Inflammation Models. Medicilon. Available at: [Link]
-
Hassan, R. A., et al. (2025). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. BioWorld. Available at: [Link]
-
Roberti, A., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PMC - PubMed Central. Available at: [Link]
-
Semantic Scholar. (n.d.). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Semantic Scholar. Available at: [Link]
-
Hooke Bio. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Hooke Bio. Available at: [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. Available at: [Link]
-
Osman, E. O., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI. Available at: [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. Available at: [Link]
-
Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Aragen Life Sciences. Available at: [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH. Available at: [Link]
-
Hassan, R. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. Available at: [Link]
-
Roberti, A., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. ResearchGate. Available at: [Link]
-
de Oliveira, R., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC - PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Some reported anti-inflammatory pyridazine and pyridazinone-based derivatives. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC - NIH. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. National Institutes of Health. Available at: [Link]
-
Kim, H. G., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Available at: [Link]
-
ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Pyridazine derivatives 57a–59c reported as anti-inflammatory agents. ResearchGate. Available at: [Link]
-
Jones, P., et al. (2015). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - NIH. Available at: [Link]
-
El-Dash, Y., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central. Available at: [Link]
-
Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. PubMed. Available at: [Link]
-
Hassan, R. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA 2 , TNF-α, and IL-6. Bentham Science Publisher. Available at: [Link]
-
Hassan, R. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available at: [Link]
-
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
-
PubChem. (n.d.). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. PubChem. Available at: [Link]
-
MDPI. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. MDPI. Available at: [Link]
- Google Patents. (n.d.). Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. Google Patents.
-
ACS Omega. (2021). Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of 3- O -substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 5. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 18. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eurekaselect.com [eurekaselect.com]
- 20. medicilon.com [medicilon.com]
- 21. wuxibiology.com [wuxibiology.com]
- 22. blog.crownbio.com [blog.crownbio.com]
- 23. sarpublication.com [sarpublication.com]
Introduction: The Strategic Value of 3-Chloro-6-(2-methoxyphenyl)pyridazine in Modern Drug Discovery
An In-Depth Guide to the Reaction Conditions of 3-Chloro-6-(2-methoxyphenyl)pyridazine for Advanced Synthesis
This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring an electron-deficient chloropyridazine core linked to a methoxyphenyl moiety, presents a versatile scaffold for chemical elaboration. The pyridazine nucleus is a recognized "privileged scaffold" in drug design, known for its ability to interact with various biological targets, while the methoxyphenyl group can influence pharmacokinetic properties and binding affinity.[1][2] The key to its utility lies in the reactivity of the C-Cl bond, which serves as a linchpin for introducing molecular diversity through a range of modern synthetic methodologies.[1]
This guide provides a detailed exploration of the principal reaction conditions for this compound, focusing on palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. The protocols and insights presented herein are designed to equip researchers with the knowledge to effectively utilize this scaffold in the synthesis of novel compound libraries for structure-activity relationship (SAR) studies and the development of potential therapeutic agents.[1]
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is dominated by the chemistry of its C-Cl bond. The two nitrogen atoms in the pyridazine ring withdraw electron density, rendering the carbon atom attached to the chlorine electrophilic and susceptible to two major classes of transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are paramount for forming new carbon-carbon and carbon-nitrogen bonds, enabling the connection of diverse molecular fragments.[3]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring allows for the direct displacement of the chloride by a variety of nucleophiles.[4]
The following sections will provide detailed protocols and mechanistic insights for leveraging this reactivity.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)–C(sp²) bonds. For substrates like this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, which is crucial for exploring SAR.[5] However, the activation of the relatively inert C-Cl bond requires carefully optimized conditions.[6]
Causality Behind Experimental Choices
-
Catalyst System: The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step.[6] This challenging step necessitates the use of highly active catalyst systems. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential as they promote the oxidative addition and stabilize the palladium center.[6][7] Precatalysts or generating the Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ is common practice.[8]
-
Base: The base is critical for activating the boronic acid, facilitating the transmetalation step.[8] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact yield, and screening is often necessary. Carbonates are a good starting point, but stronger bases may be required for less reactive partners.[6]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is frequently used. The aqueous phase is crucial for dissolving the inorganic base and activating the boronic acid.[6][9] Anhydrous conditions can be employed, particularly if protodeboronation of the boronic acid is a concern.[9]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Conditions using Pd₂(dba)₃ / XPhos
This protocol is a robust starting point for coupling various arylboronic acids with this compound.[6]
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Anhydrous, degassed toluene
Procedure:
-
Inside a nitrogen-filled glovebox, add this compound, the arylboronic acid, Cs₂CO₃, Pd₂(dba)₃, and XPhos to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add anhydrous, degassed toluene to the vial to achieve a substrate concentration of approximately 0.1 M.
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 3-aryl-6-(2-methoxyphenyl)pyridazine product.
Data Summary: Representative Suzuki-Miyaura Conditions
The following table summarizes typical conditions and expected outcomes, adapted from protocols for the structurally similar 3-chloro-6-methoxypyridazine.[5][6]
| Entry | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 M aq.) (2.1) | Toluene/Ethanol | 110 | 16 | 85-95 |
| 2 | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | >90 |
| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 80-95 |
Troubleshooting Suzuki-Miyaura Reactions
-
Low Yield / No Reaction:
-
Cause: Inefficient oxidative addition.
-
Solution: Switch to a more electron-rich and bulky ligand like SPhos or consider a more active precatalyst system.[6] Ensure the reaction is run under a strictly inert atmosphere to prevent catalyst decomposition.
-
-
Dehalogenation Side Product:
-
Cause: A competitive pathway where the chloro group is replaced by hydrogen.
-
Solution: Minimize oxygen in the reaction setup. A different choice of ligand or a lower reaction temperature may mitigate this side reaction.[6]
-
-
Protodeboronation of Boronic Acid:
-
Cause: Cleavage of the C-B bond before transmetalation.
-
Solution: Use a stronger, non-aqueous base like K₃PO₄ or switch to anhydrous conditions. Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard, but a large excess should be avoided.[6]
-
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the coupling of aryl halides with a vast range of primary and secondary amines.[10] This reaction is indispensable for synthesizing libraries of N-substituted pyridazines, which are prevalent motifs in pharmacologically active compounds.[11]
Causality Behind Experimental Choices
-
Catalyst System: Similar to the Suzuki coupling, activating the C-Cl bond is the primary challenge. The catalyst system typically consists of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich phosphine ligand. Bidentate ligands like BINAP or monodentate ligands from the Buchwald family (e.g., X-Phos) are highly effective.[10][12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like cesium carbonate (Cs₂CO₃) can be used, particularly for more sensitive substrates.[11][13]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalytic cycle.[12]
Visualizing the Experimental Workflow
Caption: A general workflow for the Buchwald-Hartwig amination experiment.
Protocol 2: General Conditions for Buchwald-Hartwig Amination
This protocol provides a reliable method for coupling this compound with primary or secondary amines.[12]
Materials:
-
This compound (1 equivalent)
-
Amine (1.2 equivalents)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
[Pd₂(dba)₃] (2 mol%)
-
(±)-BINAP (3 mol%)
-
Anhydrous, degassed toluene
Procedure:
-
In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with NaOt-Bu, [Pd₂(dba)₃], and (±)-BINAP.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene and a magnetic stir bar.
-
Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 4-16 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate.
-
Wash the solution sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyridazine.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridazine ring is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the direct displacement of the chloride by a range of nucleophiles without the need for a metal catalyst.[4] This method is often simpler and more cost-effective than cross-coupling reactions for certain transformations.
Mechanistic Rationale
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.[4]
-
Addition: The nucleophile attacks the electrophilic carbon bearing the chlorine atom, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, particularly by the ring nitrogen atoms.[4]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
Recent studies suggest that for some heterocyclic systems, the SNAr mechanism may be concerted rather than stepwise, but the overall transformation remains the same.[14]
Note: The DOT graph for chemical structures is a placeholder. A real implementation would require image embedding or more complex node structuring. Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 3: General Conditions for SNAr with an Alkoxide
This protocol describes the reaction with sodium methoxide as a representative oxygen nucleophile.
Materials:
-
This compound (1 equivalent)
-
Sodium methoxide (NaOMe) (1.5 equivalents)
-
Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture to reflux (approx. 65 °C for methanol) and stir for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield 3-methoxy-6-(2-methoxyphenyl)pyridazine.
Note: For less reactive nucleophiles (e.g., thiols, secondary amines), a polar aprotic solvent like DMF or DMSO and higher temperatures (100-150 °C) may be required. The addition of a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is often necessary when using thiol or amine nucleophiles to generate the active nucleophile in situ.[15]
Conclusion
This compound is a highly adaptable synthetic intermediate. Mastery of its reaction conditions, particularly for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, opens the door to a vast chemical space. The protocols and troubleshooting guides provided here offer a robust framework for researchers to confidently employ this valuable building block in the pursuit of novel chemical entities with therapeutic potential. Careful selection of catalyst, ligand, base, and solvent, grounded in an understanding of the underlying reaction mechanisms, is key to achieving high-yield, selective transformations.
References
-
PrepChem. Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. Available from: [Link]
- Google Patents. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
-
MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Available from: [Link]
-
Sci-Hub. PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE. (1989). Available from: [Link]
-
ChemSynthesis. 3-chloro-6-(4-methoxyphenyl)pyridazine. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]
-
Semantic Scholar. Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. Available from: [Link]
-
ResearchGate. (PDF) Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Available from: [Link]
-
NIH. Concerted Nucleophilic Aromatic Substitutions. PMC. Available from: [Link]
-
MDPI. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Available from: [Link]
-
ResearchGate. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Available from: [Link]
-
NIH. Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
-
SynArchive. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. (2024). Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
NIH. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]
-
YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). Available from: [Link]
-
MDPI. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles [mdpi.com]
Application Note: Quantitative Analysis of 3-Chloro-6-(2-methoxyphenyl)pyridazine
Abstract
This comprehensive guide provides detailed analytical methods for the accurate quantification of 3-Chloro-6-(2-methoxyphenyl)pyridazine, a critical heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Ensuring the purity and concentration of this intermediate is paramount for reaction monitoring, quality control, and final product efficacy.[1] This document outlines three robust, validated protocols employing High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis. Each protocol is presented with detailed step-by-step instructions, the scientific rationale behind methodological choices, and comprehensive validation parameters grounded in ICH guidelines to ensure data integrity and trustworthiness.
Introduction to Analytical Strategy
The quantification of this compound (Molecular Formula: C₁₁H₉ClN₂O, Molecular Weight: 220.65 g/mol ) requires a multi-faceted analytical approach.[3][4] The selection of an appropriate method is dictated by the analytical objective, whether it is determining bulk purity, identifying trace-level impurities, or quantifying the analyte in a complex matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method for routine quality control, offering excellent precision and accuracy for assay and purity calculations of the main component.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal choice for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC, provided they are thermally stable.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity, making it essential for quantifying trace-level impurities or for pharmacokinetic studies in biological matrices.[2][6]
This guide provides validated starting points for each of these techniques, which can be adapted based on specific laboratory instrumentation and sample matrices.
Method 1: Purity Assay by High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC (RP-HPLC) method is designed for the accurate determination of this compound purity in raw materials and reaction mixtures. The methodology separates the analyte from potential non-volatile impurities and starting materials based on polarity.[1][5]
Principle and Rationale
The separation occurs on a non-polar stationary phase (C18) with a polar mobile phase. This compound, being a moderately polar molecule, will be retained on the column and then eluted by a gradient of organic solvent (acetonitrile). The inclusion of a mild acid like phosphoric acid in the aqueous mobile phase is a critical choice; it protonates silanol groups on the silica backbone of the column, minimizing peak tailing and ensuring a sharp, symmetrical peak shape for the basic pyridazine moiety.[1] Detection is achieved via UV spectrophotometry at a wavelength where the molecule exhibits strong absorbance.
Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD or UV-Vis detector.[1]
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes.
-
Syringe filters (0.45 µm PTFE or Nylon).[5]
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, concentrated phosphoric acid.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-19 min: 90% to 30% B; 19-25 min: 30% B |
| Flow Rate | 1.0 mL/min[5] |
| Column Temp. | 30 °C[5] |
| Injection Vol. | 10 µL[5] |
| Detection | UV at 254 nm[5] |
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This serves as the stock solution.[1]
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]
-
-
Analysis and Purity Calculation:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Calculate the purity using the area percentage method, where the area of the main analyte peak is divided by the total area of all integrated peaks in the chromatogram.[5]
-
HPLC Workflow Visualization
Caption: Workflow for HPLC Purity Analysis.
Method 2: Volatile Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is tailored for the identification and semi-quantitative analysis of volatile and semi-volatile impurities that may be present in this compound samples. It is particularly useful for detecting residual solvents or thermally stable byproducts from the synthesis process.[5]
Principle and Rationale
GC-MS separates compounds based on their boiling points and interaction with a non-polar capillary column.[5] The sample is vaporized in a heated inlet and carried by an inert gas through the column. A programmed temperature ramp is crucial for eluting compounds with a wide range of boiling points. As compounds exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" that can be compared against spectral libraries (e.g., NIST) for definitive identification.[5] A non-polar HP-5MS column is chosen for its versatility and robustness in separating a wide range of organic molecules.
Experimental Protocol
Instrumentation and Materials:
-
GC-MS system with a capillary column and an autosampler.
-
Mass spectral library (e.g., NIST).
-
Reagents: High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness[5] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow)[5] |
| Oven Program | Initial: 100 °C, hold 2 min. Ramp: 15 °C/min to 280 °C, hold 10 min.[5] |
| Injector Temp. | 250 °C[5] |
| Injection Mode | Split (50:1 ratio)[5] |
| Injection Vol. | 1 µL[5] |
| MS Transfer Line | 280 °C[5] |
| Ion Source Temp. | 230 °C[5] |
| Mass Range | m/z 40-500[5] |
Procedure:
-
Sample Preparation (1 mg/mL):
-
Accurately weigh ~5 mg of the sample into a 5 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane or another suitable volatile solvent.[5]
-
Transfer the solution to a GC vial.
-
-
Analysis:
-
Inject the sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC).
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
For any other peaks (impurities), obtain their mass spectra.
-
Compare the impurity mass spectra against the NIST library to propose identifications.[5]
-
Estimate the level of impurities by comparing their peak areas to the total peak area.
-
GC-MS Workflow Visualization
Caption: Workflow for GC-MS Impurity Profiling.
Method 3: Trace-Level Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is designed for the quantification of this compound at very low concentrations, making it suitable for impurity quantification below the limits of UV detection or for pharmacokinetic analysis.
Principle and Rationale
The method couples the powerful separation of HPLC (or UPLC for faster analysis) with the detection capabilities of a tandem mass spectrometer (e.g., a triple quadrupole, QqQ).[2] Electrospray Ionization (ESI) is used to gently ionize the analyte as it elutes from the column, typically forming the protonated molecular ion [M+H]⁺. The first quadrupole (Q1) is set to isolate this specific ion (m/z 221.0). These selected ions are then fragmented in the collision cell (q2), and the second quadrupole (Q3) is set to monitor for a specific, stable fragment ion. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and significantly reduces background noise, enabling quantification at ppb levels or lower.[6]
Experimental Protocol
Instrumentation and Materials:
-
LC-MS/MS system with an ESI source.
-
Reagents: LC-MS grade acetonitrile, water, and formic acid.
LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | UPLC C18, 2.1 x 50 mm, 1.8 µm (or similar) |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |
| Gradient | Optimized for fast separation (e.g., 2-minute gradient) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | Q1 (Precursor Ion): 221.0 m/z; Q3 (Product Ion): To be determined empirically (e.g., 185.0 m/z from loss of HCl) |
| Collision Energy | To be optimized |
Procedure:
-
Standard Curve Preparation:
-
Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile.
-
Perform serial dilutions in a 50:50 acetonitrile:water mixture to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent to an estimated concentration within the calibration range.
-
For complex matrices (e.g., plasma), a protein precipitation or liquid-liquid extraction step would be required. For simple purity analysis, a "dilute and shoot" approach is sufficient.[7]
-
Filter the final solution through a 0.22 µm syringe filter.
-
-
Analysis:
-
Inject the calibration standards from lowest to highest concentration, followed by the samples.
-
Acquire data using the specified MRM transition.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the analyte against the known concentration of each standard.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
LC-MS/MS Workflow Visualization
Caption: Workflow for LC-MS/MS Trace Quantification.
Trustworthiness: Method Validation Framework
To ensure that the analytical data are reliable, reproducible, and fit for purpose, each method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10] Validation demonstrates the trustworthiness of the protocol. The following parameters must be assessed.
| Validation Parameter | HPLC (Assay/Purity) | GC-MS (Impurity ID) | LC-MS/MS (Quantitation) |
| Specificity | Peak purity analysis (DAD), separation from known impurities.[8] | Chromatographic resolution, unique mass spectrum. | No interfering peaks at the analyte's retention time and MRM. |
| Linearity | R² > 0.999 over 80-120% of nominal concentration. | N/A (Semi-quantitative) | R² > 0.995 over the expected concentration range. |
| Accuracy | 98.0-102.0% recovery from spiked samples.[8] | N/A | 80-120% recovery from spiked matrix.[7] |
| Precision (RSD) | Repeatability: ≤1.0%; Intermediate Precision: ≤2.0%.[8] | Repeatability: ≤15%. | Repeatability: ≤15%; Intermediate Precision: ≤20%.[6] |
| LOQ | Sufficiently low to quantify impurities at reporting threshold (e.g., 0.05%). | Sufficiently low to detect relevant volatile impurities. | Defined by the lowest standard on the curve meeting accuracy/precision criteria.[9] |
| LOD | Signal-to-Noise ratio of 3:1.[9] | Signal-to-Noise ratio of 3:1. | Signal-to-Noise ratio of 3:1. |
| Robustness | Unaffected by small, deliberate changes in flow rate, temp, mobile phase composition.[9] | Unaffected by small changes in oven ramp rate, flow rate. | Unaffected by small changes in mobile phase, column temp. |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive quantification of this compound.
-
The HPLC-UV method is recommended for routine quality control, providing accurate assay and purity data.
-
The GC-MS method serves as a vital tool for profiling volatile and semi-volatile impurities that could be missed by LC techniques.
-
The LC-MS/MS method offers the ultimate in sensitivity and selectivity for trace-level quantification.
The selection of the most appropriate method should be guided by the specific analytical challenge at hand.[5] Proper validation in accordance with ICH guidelines is mandatory to ensure the integrity and reliability of the generated data.
References
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2)
- Application Note: HPLC Analysis of 3-Chloro-6-methoxypyridazine Reaction Mixtures. (2025). Benchchem.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005).
- Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency.
- Navigating the Maze of Impurities: A Comparative Guide to LC-MS Analysis of 3-Chloro-6-methoxypyridazine Byproducts. (2025). Benchchem.
- Application Notes and Protocols for the GC-MS Analysis of Pyrazines. (2025). Benchchem.
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019).
- 3-chloro-6-hydrazino-pyridazine. (2018). SIELC Technologies.
- A LC-MS/MS method with electrospray ionization and atmospheric pressure chemical ionization source for analysis of pesticides in hemp. (2021). Journal of Cannabis Research.
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. (2019).
- This compound (C11H9ClN2O). (2025). PubChemLite.
- Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. (2023).
- 3-chloro-6-(2-methoxyphenyl)-pyridazine. (n.d.). ChemicalBook.
- 3-CHLORO-6-(2-METHOXYPHENYL)-PYRIDAZINE CAS#: 949468-94-4. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-CHLORO-6-(2-METHOXYPHENYL)-PYRIDAZINE CAS#: 949468-94-4 [m.chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A LC-MS/MS method with electrospray ionization and atmospheric pressure chemical ionization source for analysis of pesticides in hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for In Vitro Assay Development with 3-Chloro-6-(2-methoxyphenyl)pyridazine
Introduction: Unveiling the Therapeutic Potential of a Novel Pyridazine Derivative
The pyridazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound 3-Chloro-6-(2-methoxyphenyl)pyridazine emerges from this promising class of molecules. Its structural features—a chlorinated pyridazine core linked to a methoxyphenyl group—are characteristic of moieties known to interact with key biological targets, particularly protein kinases.[3] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical area of drug discovery.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing in vitro assays to characterize the biological activity of this compound. Based on structure-activity relationships within the pyridazine class, we hypothesize that this compound may act as an inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when aberrantly activated by its ligand, Hepatocyte Growth Factor (HGF), drives tumor growth, proliferation, and metastasis in numerous cancers.[1][4][5]
These application notes will therefore focus on establishing a robust in vitro testing cascade to:
-
Quantify the direct inhibitory effect of the compound on c-Met kinase activity.
-
Assess the compound's ability to block c-Met signaling within a cellular context.
-
Determine the downstream effect of target inhibition on cancer cell proliferation and viability.
Physicochemical Properties and Compound Handling
A clear understanding of a compound's physical and chemical properties is crucial for accurate and reproducible assay results.
Compound Information:
| Property | Value | Source |
|---|---|---|
| Compound Name | This compound | PubChem[6] |
| CAS Number | 949468-94-4 | BLDpharm |
| Molecular Formula | C₁₁H₉ClN₂O | PubChem[6] |
| Molecular Weight | 220.66 g/mol | PubChem[6] |
| Predicted XlogP | 2.4 | PubChem[6] |
Solubility and Stock Solution Preparation: The pyridazine nucleus generally enhances aqueous solubility compared to carbocyclic analogs.[7] However, the overall solubility is dictated by its substituents. Due to the predicted lipophilicity (XlogP of 2.4), this compound is expected to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Chloroform.[6][8]
Protocol for Stock Solution Preparation:
-
Prepare a high-concentration primary stock solution (e.g., 10 mM) by dissolving the compound in 100% DMSO.
-
Warm the solution gently (e.g., at 37°C) and vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
For assays, create intermediate dilutions from the primary stock using 100% DMSO. The final concentration of DMSO in the assay wells should be kept constant across all conditions and typically should not exceed 0.5% to avoid solvent-induced artifacts.
Hypothesized Mechanism of Action: Targeting the c-Met Signaling Pathway
The c-Met receptor tyrosine kinase is a key driver of oncogenesis.[3][4] Upon binding its ligand, HGF, the receptor dimerizes and autophosphorylates on key tyrosine residues, initiating downstream signaling cascades that promote cell survival and proliferation.[9] We hypothesize that this compound acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of c-Met and preventing its autophosphorylation and subsequent pathway activation.
Experimental Workflow: A Three-Tiered Assay Cascade
A tiered approach is recommended to comprehensively evaluate the compound's efficacy, moving from a direct biochemical assay to more complex cell-based systems.
Tier 1 Protocol: In Vitro Biochemical c-Met Kinase Assay
Objective: To determine the concentration at which this compound inhibits 50% of the enzymatic activity of recombinant c-Met kinase (Biochemical IC₅₀). This assay directly measures the compound's ability to interfere with the kinase's catalytic function.
Principle: This protocol utilizes a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. The amount of ADP produced in the kinase reaction is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used by luciferase to generate a light signal. A potent inhibitor will result in less ADP production and a lower luminescent signal.[10]
Materials:
-
Recombinant human c-Met kinase (active)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well assay plates
-
Multimode plate reader with luminescence detection capability
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of the assay plate.
-
Add 10 µL of Kinase Assay Buffer to "Blank" wells (no enzyme).
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix containing the c-Met enzyme and the Poly(Glu,Tyr) substrate in Kinase Assay Buffer. The final concentrations should be optimized, but a starting point is 5-10 ng/µL for the enzyme and 0.2 mg/mL for the substrate.
-
Add 10 µL of the enzyme/substrate mix to all wells except the "Blank" wells.
-
-
Initiate Kinase Reaction:
-
Prepare a solution of ATP in Kinase Assay Buffer (e.g., 50 µM final concentration).
-
Add 12.5 µL of the ATP solution to all wells to start the reaction. The total reaction volume is 25 µL.
-
Shake the plate gently and incubate at 30°C for 60 minutes.
-
-
Stop Reaction and Detect ADP:
-
Following the manufacturer's protocol for the ADP-Glo™ kit, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin to generate light.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Subtract the "Blank" signal from all other wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a known potent inhibitor or no-enzyme control as 0% activity.
-
Plot the normalized percent inhibition against the log of the compound concentration.
-
Use a non-linear regression analysis (four-parameter logistic model) to fit a dose-response curve and calculate the IC₅₀ value.[11][12]
-
Expected Data Output:
| Compound Concentration (nM) | Luminescence (RLU) | % Inhibition |
|---|---|---|
| 10000 | 15,000 | 95 |
| 3333 | 25,000 | 92 |
| 1111 | 60,000 | 80 |
| 370 | 150,000 | 50 |
| 123 | 250,000 | 17 |
| 41 | 280,000 | 7 |
| 13.7 | 295,000 | 2 |
| 4.6 | 300,000 | 0 |
| 1.5 | 305,000 | -2 |
| 0 (Vehicle) | 300,000 | 0 |
Tier 2 Protocol: Cellular c-Met Phosphorylation Assay
Objective: To confirm that the compound can penetrate the cell membrane and inhibit HGF-induced c-Met autophosphorylation in a cellular environment.
Principle: This assay uses a sandwich ELISA format to quantify the level of phosphorylated c-Met in cell lysates.[13] Cells are treated with the inhibitor, stimulated with HGF to induce c-Met phosphorylation, and then lysed. The lysate is added to a plate coated with a c-Met capture antibody. A second antibody that specifically recognizes phosphorylated tyrosine residues (p-Tyr) is used for detection.[14]
Materials:
-
Human cancer cell line with high c-Met expression (e.g., MKN-45 gastric cancer cells).[14]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Recombinant Human HGF.
-
This compound.
-
Phospho-c-Met (Tyr1234/1235) Sandwich ELISA Kit.
-
Cell Lysis Buffer.
-
96-well cell culture plates.
Step-by-Step Protocol:
-
Cell Plating: Seed MKN-45 cells into a 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the assay. Incubate overnight.
-
Serum Starvation: The next day, gently wash the cells with PBS and replace the growth medium with serum-free medium. Incubate for 4-6 hours to reduce basal receptor phosphorylation.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO). Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
HGF Stimulation: Add HGF to all wells (except for the unstimulated control) to a final concentration of 50 ng/mL. Incubate for 15 minutes at 37°C to induce c-Met phosphorylation.
-
Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add 100 µL of cold Cell Lysis Buffer to each well. Incubate on ice for 10 minutes with gentle shaking.
-
ELISA Procedure:
-
Transfer the cell lysates to the c-Met capture antibody-coated ELISA plate provided in the kit.
-
Follow the kit manufacturer's instructions for incubation, washing, addition of the detection antibody (anti-p-Tyr), substrate, and stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the data by setting the HGF-stimulated, vehicle-treated cells as 100% phosphorylation and unstimulated cells as 0%.
-
Plot the normalized percent inhibition of phosphorylation against the log of the compound concentration and calculate the IC₅₀ value using non-linear regression.
-
Tier 3 Protocol: Cell Viability (MTS) Assay
Objective: To determine the effect of inhibiting c-Met signaling on the viability and proliferation of cancer cells.
Principle: The MTS assay is a colorimetric method for assessing cell viability. Metabolically active, viable cells contain dehydrogenase enzymes that reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the culture medium.[15] The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in the culture.[15]
Materials:
-
Human cancer cell line dependent on c-Met signaling (e.g., MKN-45, A549).
-
Cell culture medium and serum.
-
This compound.
-
MTS Reagent Solution (containing an electron coupling reagent like PES).[16]
-
Clear, 96-well cell culture plates.
-
Spectrophotometer (plate reader).
Step-by-Step Protocol:
-
Cell Plating: Seed cells in a 96-well plate in a final volume of 100 µL/well. The optimal cell density (e.g., 5,000-10,000 cells/well) should be determined empirically to ensure cells are in the exponential growth phase at the end of the incubation period.[17] Allow cells to adhere overnight.
-
Compound Treatment: The following day, add 100 µL of medium containing serial dilutions of the compound to the appropriate wells (this results in a 2-fold dilution of the compound and a final volume of 200 µL). Include vehicle control (DMSO) and no-cell (media only) blank wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be sufficient to observe an anti-proliferative effect.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent solution directly to each well.[15][18]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time will vary by cell type and should be determined by observing the development of the purple color.
-
Data Acquisition and Analysis:
-
Gently shake the plate to ensure homogenous color distribution.
-
Measure the absorbance at 490 nm using a plate reader.[16]
-
Subtract the average absorbance of the media-only blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment by normalizing to the vehicle control (100% viability).
-
Plot the percent viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.[11]
-
References
-
Nabil, S., & Al-Dossary, A. O. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10(11), 13-27. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]
-
Creative Bioarray. MTS Tetrazolium Assay Protocol. [Link]
-
AbbVie. c-MET. In AbbVie Science. [Link]
-
ResearchGate. (2006). Targeting the c-Met Signaling Pathway in Cancer. [Link]
-
Gentile, T. R., & Trusolino, L. (2010). An overview of the c-MET signaling pathway. Journal of Cellular Physiology, 225(2), 313-319. [Link]
-
Scholars Research Library. (2011). Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]
-
Seidel, H. M., et al. (2008). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. Journal of Biomolecular Screening, 13(5), 365-375. [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]
-
PubChem. This compound. [Link]
-
Brown, D. G., & Wobst, P. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 30(11), 1945-1967. [Link]
-
National Institutes of Health. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]
-
ResearchGate. Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? [Link]
-
BPS Bioscience. c-Met Kinase Assay Kit. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]
-
Reaction Biology. MET Cellular Phosphorylation Assay Service. [Link]
-
Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Drug design, development and biological screening of pyridazine derivatives. [Link]
-
BPS Bioscience. Chemi-Verse™ c-MET Kinase Assay Kit. [Link]
-
ResearchGate. MET Kinase Assay. [Link]
-
BPS Bioscience. Chemi-Verse™ c-MET(del 963-1009) Kinase Assay Kit. [Link]
-
Munshi, N., et al. (2010). Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. Journal of Biological Chemistry, 285(46), 35749-35758. [Link]
-
International Journal of Creative Research Thoughts. (2020). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. [Link]
-
Flefel, E. M., et al. (2018). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 23(10), 2635. [Link]
-
Indigo Biosciences. Human c-MET/HGFR Reporter Assay Kit. [Link]
-
PubChemLite. 3-chloro-6-(4-methoxyphenyl)pyridazine (C11H9ClN2O). [Link]
Sources
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. c-MET [stage.abbviescience.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-CHLORO-6-(4-METHOXYPHENYL)-PYRIDAZINE | 58059-31-7 [amp.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. clyte.tech [clyte.tech]
- 12. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. broadpharm.com [broadpharm.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-6-(2-methoxyphenyl)pyridazine
Welcome to the dedicated technical support guide for the synthesis of 3-Chloro-6-(2-methoxyphenyl)pyridazine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ultimately improve the yield and purity of your target compound.
Synthesis Overview & Key Control Points
The most reliable and commonly employed synthetic route to this compound proceeds via a two-step sequence. Understanding the critical parameters of each step is fundamental to achieving a high overall yield.
-
Step 1: Cyclocondensation. This step involves the formation of the pyridazinone ring by reacting a suitable 1,4-dicarbonyl equivalent with hydrazine.
-
Step 2: Chlorination. The resulting pyridazinone intermediate is then converted to the target 3-chloro derivative using a dehydrative chlorinating agent.
The overall workflow is visualized below. Success hinges on driving each reaction to completion and minimizing product loss during workup and purification.
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Guide: Diagnosing and Resolving Low Yield
This section is formatted to help you identify the symptoms of a problematic reaction, understand the probable causes, and implement effective solutions.
Problem Area 1: Incomplete Cyclocondensation (Step 1)
-
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of the starting keto-acid remaining after the recommended reaction time. The isolated yield of the pyridazinone intermediate is below 70%.
-
Probable Cause & Scientific Rationale:
-
Insufficient Dehydration: The cyclization of the initial hydrazone to the final pyridazinone requires the elimination of water. If the reaction temperature is too low or the solvent does not facilitate water removal (e.g., not high-boiling enough), the equilibrium may not favor the product. Acetic acid is often used as it acts as both a solvent and an acid catalyst.
-
Sub-optimal Reaction Time/Temperature: Like many condensation reactions, this process requires sufficient thermal energy and time to reach completion. Prematurely stopping the reaction is a common cause of low conversion.
-
-
Proposed Solutions:
| Solution | Experimental Detail | Rationale |
| Increase Reaction Temperature & Time | Ensure the reaction is heated to a vigorous reflux (approx. 118°C for acetic acid). Extend the reflux time by 2-4 hours and monitor by TLC/LC-MS. | This provides the necessary activation energy to overcome the barrier for the final dehydrative cyclization step, driving the reaction to completion. |
| Ensure Anhydrous Conditions (if needed) | While hydrazine hydrate is used, ensuring the primary solvent (e.g., acetic acid) is not excessively wet can help shift the equilibrium. | Le Châtelier's principle dictates that removing a product (water) will drive the reaction forward. While difficult with hydrazine hydrate, minimizing other water sources helps. |
| Verify Starting Material Purity | Confirm the identity and purity of the 3-(2-methoxybenzoyl)propanoic acid via NMR or melting point. | Impurities in the starting material will not react and will result in a lower-than-expected yield of the desired intermediate. |
Problem Area 2: Inefficient Chlorination & Side Product Formation (Step 2)
-
Symptom: The reaction to form the final 3-chloro product is sluggish, or the crude material is a dark, complex mixture with multiple spots on TLC. The desired product is obtained in low yield after a difficult purification.
-
Probable Cause & Scientific Rationale:
-
Decomposition/Charring: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. At excessively high temperatures or with prolonged reaction times, it can lead to the decomposition of electron-rich aromatic rings, resulting in charring and the formation of complex side products.[1]
-
Incomplete Reaction: The pyridazinone may have poor solubility in POCl₃ alone, leading to a heterogeneous mixture and incomplete conversion. The reaction often requires a specific temperature threshold to proceed efficiently.
-
Hydrolysis during Workup: The 3-chloro-pyridazine product is susceptible to hydrolysis back to the pyridazinone starting material if exposed to water at elevated temperatures or non-neutral pH during the workup phase.
-
-
Proposed Solutions & Troubleshooting Workflow:
Caption: Decision tree for troubleshooting the chlorination step.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the chlorination reaction with POCl₃? A1: The optimal temperature is typically between 90-100°C.[1] Below this range, the reaction can be very slow. Above 110°C, the risk of decomposition and side product formation increases significantly. It is recommended to heat the reaction to 90°C and monitor its progress by TLC every 1-2 hours.
Q2: My crude product is a dark, oily residue that is difficult to purify by column chromatography. What can I do? A2: This is a classic sign of decomposition. The primary solution is to perform the reaction under milder conditions (see Problem Area 2). For the workup, after quenching, perform a thorough extraction. The organic layer can be washed with a 5% sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. If it remains oily, triturating the crude residue with a solvent system like diethyl ether/hexane can sometimes precipitate the desired product, leaving polymeric impurities behind in the solvent.
Q3: Can I use an alternative chlorinating agent like thionyl chloride (SOCl₂)? A3: While SOCl₂ is a common chlorinating agent, phosphorus oxychloride (POCl₃) is generally more effective and widely documented for converting pyridazinones to 3-chloropyridazines.[1][2] The Vilsmeier-Haack type intermediate formed with POCl₃ and a catalytic amount of DMF is particularly effective for this transformation. Using SOCl₂ may require significant optimization and is not the standard, recommended procedure.
Q4: Is it necessary to isolate the pyridazinone intermediate, or can I perform a one-pot synthesis? A4: It is highly recommended to isolate and purify the 6-(2-methoxyphenyl)pyridazin-3(2H)-one intermediate. The cyclocondensation step is typically performed in a protic solvent like acetic acid, which is incompatible with the POCl₃ used in the next step. Isolating the intermediate ensures that all incompatible reagents are removed, leading to a much cleaner chlorination reaction and a higher overall yield.
Optimized Reference Protocol
This protocol incorporates best practices derived from analogous procedures in the literature.[1][2]
Step 1: Synthesis of 6-(2-methoxyphenyl)pyridazin-3(2H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-(2-methoxybenzoyl)propanoic acid (1.0 eq), hydrazine hydrate (1.2 eq), and glacial acetic acid (5-10 mL per gram of starting acid).
-
Heating: Heat the mixture to reflux (approx. 118°C) with vigorous stirring for 4-6 hours. Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexane with 1% Acetic Acid) until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature, then pour it into a beaker of ice water (10x the volume of acetic acid used).
-
Filtration: Stir the resulting suspension for 30 minutes. Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake thoroughly with water until the filtrate is neutral, then with a small amount of cold ethanol. Dry the solid under vacuum to yield the pyridazinone intermediate, which can be used in the next step without further purification if purity is >95%.
Step 2: Synthesis of this compound
-
Reaction Setup: In a fume hood, charge a round-bottom flask with the 6-(2-methoxyphenyl)pyridazin-3(2H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heating: Heat the stirred mixture to 90-95°C for 3-5 hours. The mixture should become a homogeneous solution. Monitor by TLC (e.g., 3:7 Ethyl Acetate:Hexane) until the starting material is consumed.
-
Workup (Caution: Exothermic): Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a large amount of crushed ice. Slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.
-
Neutralization & Extraction: Once the quench is complete, slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
References
-
PrepChem. Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. Available at: [Link][3]
-
Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. Available at: [4]
-
MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link][5]
-
ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. Available at: [Link][6]
-
Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped.... Available at: [Link][7]
-
Google Patents. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Available at: [8]
-
Google Patents. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. Available at: [2]
-
Organic Chemistry Portal. Synthesis of pyridazines. Available at: [Link][9]
Sources
- 1. Page loading... [guidechem.com]
- 2. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 9. Pyridazine synthesis [organic-chemistry.org]
Technical Support Center: Purification of 3-Chloro-6-(2-methoxyphenyl)pyridazine
Welcome to the technical support center for the purification of 3-Chloro-6-(2-methoxyphenyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this important heterocyclic compound. As every synthetic chemist knows, the success of a reaction is ultimately determined by the ability to isolate the desired product in high purity. This guide is built on a foundation of established chemical principles and field-proven insights to empower you to achieve your purification goals.
The pyridazine core is a significant scaffold in medicinal chemistry, and its derivatives often present unique purification challenges due to their polarity and potential for side reactions during synthesis.[1] This guide will provide structured, actionable advice to address these challenges head-on.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when planning the purification of this compound.
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective and commonly employed techniques for the purification of this class of compounds are recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of your reaction. For multi-gram scales with crystalline products, recrystallization is often the more efficient method. For complex mixtures or amorphous products, column chromatography is indispensable.
Q2: I do not have a reference melting point for my compound. How can I assess its purity?
A2: The absence of a reported melting point for this compound in common databases is a known challenge. In such cases, purity should be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools to detect minor impurities. The presence of unexpected signals or integration values that do not match the expected structure indicates the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide quantitative information about the purity of your sample.
Q3: What are the likely impurities I might encounter in my crude product?
A3: The impurities will largely depend on the synthetic route. However, common impurities in the synthesis of 3-chloro-6-arylpyridazines may include:
-
Unreacted starting materials: Such as 3,6-dichloropyridazine or the corresponding boronic acid/stannane if using a cross-coupling reaction.
-
Homocoupled byproducts: From the aryl coupling partner.
-
Isomeric products: Depending on the selectivity of the reaction, other isomers may be formed.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Troubleshooting Guides
This section provides detailed troubleshooting for the most common purification techniques.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2]
Issue 1: The compound does not dissolve in the hot solvent.
-
Cause: The solvent is not polar enough, or an insufficient volume of solvent is being used.
-
Solution:
-
Increase Solvent Volume: Add the solvent in small portions to the heated crude material with vigorous stirring until dissolution is achieved. Be mindful not to add an excessive amount, as this will reduce the recovery yield.
-
Change Solvent: If the compound remains insoluble even with a larger volume of solvent, a more polar solvent is required. Refer to the solvent selection table below for suggestions.
-
Use a Solvent Mixture: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be effective. Dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until turbidity is observed. Reheat to clarify and then allow to cool. A patent for a structurally similar compound, 3-chloro-6-(2-hydroxyphenyl)pyridazine, describes a successful recrystallization by dissolving the crude product in hot dimethylformamide (a "good" solvent) and then adding isopropanol (a "poor" solvent) to induce crystallization.[3]
-
Issue 2: The compound oils out upon cooling.
-
Cause: The solution is supersaturated, the cooling rate is too fast, or the chosen solvent is not ideal.
-
Solution:
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.
-
Re-dissolve and Add More Solvent: If oiling persists, reheat the solution to re-dissolve the oil, add a small amount of additional solvent, and then cool slowly.
-
Issue 3: No crystals form upon cooling.
-
Cause: The solution is not sufficiently saturated, meaning too much solvent was used.
-
Solution:
-
Evaporate Solvent: Gently heat the solution to evaporate some of the solvent and increase the concentration of the compound. Then, allow it to cool again.
-
Add an Anti-Solvent: If you are using a solvent in which your compound is highly soluble, you can add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the cooled solution until it becomes slightly turbid, then allow it to stand.
-
Table 1: Recommended Solvents for Recrystallization of Arylpyridazines
| Solvent | Polarity | Comments |
| Ethanol | Polar Protic | A good starting point for many pyridazine derivatives.[4] |
| Isopropanol | Polar Protic | Often used in combination with other solvents.[3] |
| Ethyl Acetate | Polar Aprotic | A versatile solvent for a range of polarities. |
| Toluene | Nonpolar | Can be effective for less polar impurities. |
| Acetonitrile | Polar Aprotic | Another good option for moderately polar compounds. |
| Dimethylformamide (DMF) / Isopropanol | Solvent System | Effective for compounds that are difficult to crystallize.[3] |
Silica Gel Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase (solvent system).
Issue 1: The compound does not move from the baseline on the TLC plate.
-
Cause: The eluent is not polar enough.
-
Solution: Increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. For very polar compounds, adding a small amount of methanol to the eluent can be effective.
Issue 2: All spots run at the solvent front on the TLC plate.
-
Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the mobile phase. Increase the percentage of the non-polar component (e.g., hexane).
Issue 3: Poor separation of the product and impurities (streaking or overlapping bands).
-
Cause:
-
The column is overloaded with the crude material.
-
The sample was not loaded onto the column in a concentrated band.
-
The chosen solvent system does not provide adequate resolution.
-
-
Solution:
-
Reduce Sample Load: Use a larger column or reduce the amount of crude material being purified.
-
Proper Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully load the dry powder onto the top of the column.
-
Optimize Solvent System: Experiment with different solvent systems using TLC to find one that gives a good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal). A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can be very effective for separating complex mixtures. For a related pyridazine, a mixture of acetone and hexane was used as the mobile phase.[5]
-
Experimental Protocol: Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat, undisturbed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Gently add the mobile phase to the column and begin elution. Start with a low polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of the Purification Workflow
Caption: Decision workflow for the purification of this compound.
References
-
El-Sayed, M. A. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. Available at: [Link]
- EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents.
-
Taylor & Francis Online. (n.d.). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Available at: [Link]
-
YAKHAK HOEJI. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. Available at: [Link]
-
JournalGRID. (2024). Solubility Behaviour of Aripiprazole in Different Solvent Systems. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. Available at: [Link]
-
Sci-Hub. (1989). PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE. Organic Preparations and Procedures International, 21(1), 125-128. Available at: [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Available at: [Link]
-
Arkat USA. (n.d.). Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. Available at: [Link]
Sources
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
Overcoming solubility issues with 3-Chloro-6-(2-methoxyphenyl)pyridazine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Chloro-6-(2-methoxyphenyl)pyridazine. The following troubleshooting guide and frequently asked questions (FAQs) are designed to offer practical solutions and explain the underlying chemical principles to overcome these common experimental hurdles.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is multifactorial, stemming from its molecular structure. The pyridazine ring, while containing two nitrogen atoms, has a relatively modest basicity (pKa of pyridazine is ~2.3), which is further influenced by the electron-withdrawing chloro substituent.[1][2] This weak basicity limits the ability to form soluble salts with acids.[2] Furthermore, the presence of the nonpolar methoxyphenyl and chloro groups contributes to a higher molecular weight and increased lipophilicity, making it less favorable for the molecule to be solvated by polar water molecules.[3]
Q2: I'm observing precipitation of my compound during my in vitro assay. What is the likely cause?
A2: Precipitation during an in vitro assay is a common manifestation of poor solubility. This often occurs when a stock solution of this compound, typically prepared in a water-miscible organic solvent like DMSO, is diluted into an aqueous assay buffer. The abrupt change in solvent polarity reduces the compound's solubility below its effective concentration, leading to the formation of a solid precipitate. This can significantly impact the accuracy and reproducibility of your experimental results.
Q3: Can I simply increase the percentage of organic co-solvent in my final assay to improve solubility?
A3: While increasing the co-solvent concentration can enhance the solubility of this compound, this approach should be exercised with caution. High concentrations of organic solvents, such as DMSO, can have detrimental effects on cellular assays, protein function, and enzyme kinetics. It is crucial to determine the tolerance of your specific biological system to the chosen co-solvent and maintain it at the lowest effective concentration to avoid introducing experimental artifacts.
II. Troubleshooting Guide: Overcoming Solubility Issues
This section provides a systematic approach to addressing solubility challenges with this compound in a laboratory setting.
Issue 1: Difficulty Preparing a Concentrated Aqueous Stock Solution
If you are unable to achieve the desired concentration of this compound in a purely aqueous solution, consider the following strategies:
-
pH Adjustment: Due to the presence of the basic pyridazine ring, altering the pH of the solvent can influence solubility.[1]
-
Protocol: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, and 9). Add a known excess of this compound to each buffer. After equilibration (e.g., 24 hours of shaking at a controlled temperature), centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method like HPLC-UV. This will help identify the pH at which solubility is maximized.[4]
-
-
Co-solvency: The use of water-miscible organic solvents can significantly improve the solubility of hydrophobic compounds.[3][5]
-
Protocol: Prepare binary solvent systems with varying ratios of water and a co-solvent (e.g., DMSO, ethanol, or PEG 400). Determine the solubility of this compound in each mixture using the equilibrium solubility method described above. This will allow you to identify the optimal co-solvent and its concentration for your needs.
-
Table 1: Hypothetical Solubility of this compound in Different Solvent Systems
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | 7.0 | 25 | < 1 |
| 0.1 M HCl | 1.0 | 25 | 15 |
| 10% DMSO in Water | 7.0 | 25 | 50 |
| 20% PEG 400 in Water | 7.0 | 25 | 85 |
Note: The data in this table is illustrative and should be experimentally verified for your specific batch of this compound.
Issue 2: Compound Precipitation Upon Dilution into Aqueous Buffers
This is a critical issue that can lead to inaccurate biological data. The following workflow can help mitigate this problem.
Caption: A workflow to minimize precipitation during serial dilutions.
-
Step-wise Dilution Protocol:
-
Prepare a high-concentration primary stock solution of this compound in 100% DMSO.
-
Create an intermediate dilution by adding the primary stock to a small volume of a suitable co-solvent (e.g., ethanol or PEG 400) or directly into the assay buffer containing a small percentage of co-solvent.
-
Perform the final dilution by adding the intermediate solution to the bulk of the aqueous assay buffer. This gradual reduction in organic solvent concentration can help prevent the compound from crashing out of solution.
-
-
Use of Surfactants: Non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be included in the assay buffer at low concentrations (typically below their critical micelle concentration) to help maintain the solubility of hydrophobic compounds.[5]
Issue 3: Inconsistent Results in Biological Assays
Inconsistent biological data can often be traced back to solubility issues. The following troubleshooting steps can help identify and resolve the root cause.
Caption: A decision tree for troubleshooting inconsistent assay results.
-
Confirm Compound Dissolution: Before initiating a biological experiment, it is essential to confirm that this compound is fully dissolved at the final assay concentration.
-
Method: Prepare the final dilution of the compound in the assay buffer and visually inspect for any signs of precipitation or turbidity. For a more quantitative assessment, Dynamic Light Scattering (DLS) can be used to detect the presence of sub-micron sized aggregates.
-
-
Particle Size Reduction: If you are working with the solid form of the compound, reducing the particle size can increase the surface area and improve the dissolution rate.[3][6][7]
III. Advanced Solubilization Strategies
For challenging cases, more advanced formulation techniques may be necessary, particularly in the context of drug development.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[5]
-
Concept: By creating a solid dispersion, the drug is present in an amorphous state, which generally has a higher apparent solubility and faster dissolution rate than the crystalline form. Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[5]
-
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.
IV. Conclusion
Overcoming the solubility challenges of this compound requires a systematic and informed approach. By understanding the physicochemical properties of the molecule and employing the appropriate solubilization strategies, researchers can ensure the generation of reliable and reproducible data in their experiments. This guide provides a foundational framework for troubleshooting common solubility issues, and it is recommended that these techniques be tailored to the specific requirements of your experimental system.
References
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
-
Alhajj, N., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Semantic Scholar. (n.d.). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]
-
Georg Thieme Verlag. (n.d.). Product Class 8: Pyridazines. [Link]
-
Gaur, A., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PubMed Central. [Link]
-
Alam, T., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
-
YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
NIST. (n.d.). Pyridazine, 3-chloro-6-methoxy-. [Link]
-
National Institutes of Health. (n.d.). 3-Chloro-6-phenylpyridazine. [Link]
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
-
Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
ResearchGate. (2025). Determination and Correlation of Pyridazin-3-amine Solubility in Eight Organic Solvents at Temperatures Ranging from (288.05 to 333.35) K. [Link]
-
ChemSynthesis. (2025). 3-chloro-6-(4-methoxyphenyl)pyridazine. [Link]
-
National Institutes of Health. (n.d.). 3-Chloro-6-methylpyridazine. [Link]
-
Slideshare. (n.d.). Pyridazine and its derivatives. [Link]
-
PubChemLite. (n.d.). This compound (C11H9ClN2O). [Link]
-
Brown, D. G. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
3-Chloro-6-(2-methoxyphenyl)pyridazine stability and storage conditions
This guide provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals working with 3-Chloro-6-(2-methoxyphenyl)pyridazine. Given the limited publicly available stability data for this specific molecule, this document synthesizes field-proven insights and best practices derived from analogous chlorinated pyridazine derivatives to ensure experimental success and maintain compound integrity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Many suppliers of similar chlorinated heterocyclic compounds recommend cold-chain transportation, suggesting that refrigerated conditions (2-8 °C) are optimal.[3][4] The key is to minimize exposure to moisture and atmospheric oxygen to prevent potential degradation. The area should be secure and away from incompatible materials, particularly strong oxidizing agents.[1]
Q2: I need to prepare a stock solution. What solvents are recommended, and how should I store the solution?
This compound is reported to be soluble in solvents like chloroform, dichloromethane, and ethyl acetate.[5] When preparing stock solutions, it is advisable to use anhydrous solvents to minimize the risk of hydrolysis of the chloro group. For storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. These vials should be stored at -20°C or -80°C, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q3: What are the primary degradation pathways I should be aware of?
While specific degradation pathways for this compound are not extensively documented, based on the reactivity of related chloropyridazines, two primary concerns are:
-
Hydrolysis: The chloro substituent on the pyridazine ring is susceptible to nucleophilic substitution, particularly by water. This reaction would replace the chlorine with a hydroxyl group, forming the corresponding pyridazinone derivative. This process can be catalyzed by acidic or basic conditions.
-
Photodegradation: Aromatic and heteroaromatic compounds can be sensitive to light. Exposure to UV or even ambient light over extended periods can lead to the formation of reactive intermediates and subsequent degradation products.
Q4: Is this compound sensitive to air or moisture?
Yes, as a chlorinated heterocyclic compound, it should be handled as being sensitive to both moisture and, to a lesser extent, air.[6] Moisture can lead to hydrolysis, as mentioned above. While not highly reactive with oxygen at ambient temperatures, prolonged exposure to air, especially in the presence of light or other catalysts, could potentially lead to oxidative degradation. Therefore, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for reactions requiring high purity and reproducibility.[1]
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound in a laboratory setting.
Issue 1: Inconsistent results in biological assays or chemical reactions.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Verify Purity: Analyze the compound by LC-MS or ¹H NMR to check for the presence of impurities or degradation products. Compare the data with the certificate of analysis. 2. Fresh Stock: Prepare a fresh stock solution from solid material that has been stored correctly. 3. Handling Technique: Review your handling procedures. Ensure you are using anhydrous solvents and minimizing exposure to air and light. |
| Solubility Issues | 1. Confirm Solubility: The compound may not be fully dissolved. Try gentle warming or sonication. 2. Solvent Choice: Consider a different solvent system if solubility remains an issue. |
Issue 2: Color change observed in the solid compound or solution over time.
| Potential Cause | Troubleshooting Steps |
| Degradation | A color change, often to a yellowish or brownish hue, is a common indicator of compound degradation. 1. Discard: It is best to discard the discolored material and use a fresh, properly stored batch. 2. Re-purification: If the material is valuable, re-purification by column chromatography or recrystallization may be an option, but the purity of the recovered material must be rigorously verified. |
| Contamination | The compound may have been contaminated. Review handling and storage procedures to identify potential sources of contamination. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling Workflow
This workflow outlines the best practices for maintaining the stability and integrity of this compound.
Caption: Recommended workflow for handling and storing this compound.
Understanding the Chemical Stability
The stability of this compound is intrinsically linked to its molecular structure. The pyridazine ring is an electron-deficient heteroaromatic system, which makes the chlorine atom susceptible to nucleophilic aromatic substitution. The methoxy group on the adjacent phenyl ring can also influence the electronic properties of the molecule, though its direct impact on the stability of the chloro-substituent is likely modest.
The following diagram illustrates the logical flow for troubleshooting stability-related issues.
Caption: Troubleshooting flowchart for stability issues with this compound.
By adhering to these guidelines, researchers can minimize the risk of compound degradation and ensure the reliability and reproducibility of their experimental results.
References
-
2 - Safety Data Sheet - Watson International Ltd. [Link]
-
This compound (C11H9ClN2O) - PubChemLite. [Link]
-
3-chloro-6-(4-methoxyphenyl)pyridazine - ChemSynthesis. [Link]
-
3-chloro-6-(2-chlorophenyl)pyridazine - ChemSynthesis. [Link]
-
Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]
-
Dichloromethane - Wikipedia. [Link]
-
3-Chloropyridine Safety Data Sheet Jubilant Ingrevia Limited. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 949468-94-4|this compound|BLD Pharm [bldpharm.com]
- 4. 2092698-59-2|3-Chloro-6-(2-methoxy-4-methylphenyl)pyridazine|BLD Pharm [bldpharm.com]
- 5. 错误页 [amp.chemicalbook.com]
- 6. watson-int.com [watson-int.com]
Technical Support Center: Synthesis of 3-Chloro-6-(2-methoxyphenyl)pyridazine
Welcome to the technical support guide for the synthesis of 3-Chloro-6-(2-methoxyphenyl)pyridazine. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind optimizing this critical synthesis.
Overview of the Synthetic Pathway
The most common and reliable route to this compound involves a two-step process. First, the construction of the pyridazinone core, followed by a chlorination reaction. Understanding the nuances of each step is critical to achieving high yield and purity.
Caption: General two-step synthetic workflow.
This guide will focus primarily on the critical and often problematic chlorination step (Step 2), as it is the source of most yield and purity issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: The Chlorination Reaction - Mechanism & Conditions
Question: What is the mechanism of chlorination using phosphorus oxychloride (POCl₃), and why is it effective?
Answer: The chlorination of a 3(2H)-pyridazinone with POCl₃ is a classic transformation that converts a cyclic amide (a lactam) into a chloro-substituted heterocycle. The reaction proceeds via activation of the carbonyl oxygen.
The mechanism involves two key stages[1]:
-
Activation: The lone pair on the pyridazinone's carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate, a pyridazinyl dichlorophosphate. This step is crucial as it transforms the hydroxyl group of the enol tautomer into an excellent leaving group.
-
Nucleophilic Substitution: A chloride ion (Cl⁻), either from POCl₃ itself or from the generated dichlorophosphate anion, then acts as a nucleophile, attacking the C3 position of the pyridazine ring. This results in the displacement of the dichlorophosphate group and formation of the desired 3-chloro product.
Caption: Simplified mechanism of POCl₃ chlorination.
POCl₃ is highly effective because it serves as both the activating agent and the source of the chloride nucleophile.
Question: What are the typical reaction conditions for the chlorination step?
Answer: While optimization is always necessary, a robust starting point involves using POCl₃ as both the reagent and the solvent.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Highly effective and commonly used. A mixture of POCl₃ and PCl₅ can be used for more difficult substrates to increase chlorinating power[2]. |
| Equivalents of POCl₃ | 5-10 equivalents (or as solvent) | Using excess POCl₃ drives the reaction to completion. Solvent-free protocols using near-equimolar amounts are possible but require sealed reactors and higher temperatures[3]. |
| Temperature | 80 - 110 °C | The reaction requires heating. Monitor the reaction by TLC or LCMS to determine the optimal temperature and avoid decomposition at higher temperatures. A typical range is 85-95°C[1][4]. |
| Reaction Time | 3 - 16 hours | Reaction progress should be the primary guide. Over-refluxing can lead to darker reaction mixtures and more impurities. |
| Additives | Bases (e.g., DMF, Pyridine, DIPEA) | A catalytic amount of a tertiary amine or DMF can accelerate the reaction, sometimes referred to as a Vilsmeier-Haack type activation[4]. However, for many pyridazinones, POCl₃ alone is sufficient. |
Section 2: Troubleshooting Common Side Reactions & Impurities
Question: My reaction is sluggish or stalls, leaving significant starting material. What is the cause and how can I fix it?
Answer: This is the most common issue. Several factors can lead to incomplete conversion:
-
Insufficient Reagent or Activation: The POCl₃ may be old or partially hydrolyzed. Always use a fresh bottle of POCl₃.
-
Low Temperature: The activation energy for this reaction is significant. Ensure your reaction is reaching the target temperature (verify with a calibrated thermometer).
-
Poor Solubility: While unlikely when using POCl₃ as the solvent, if you are using a co-solvent, ensure your pyridazinone starting material is fully dissolved at the reaction temperature.
Troubleshooting Protocol: Driving the Reaction to Completion
-
Verify Reagent Quality: Use a fresh bottle of POCl₃. Moisture is detrimental.
-
Increase Temperature: Gradually increase the reaction temperature in 5-10 °C increments, monitoring for decomposition by TLC.
-
Extend Reaction Time: Allow the reaction to run for a longer period, checking for completion every 2-4 hours.
-
Consider an Additive: If the above fails, add a catalytic amount of DMF (e.g., 0.1 eq) or use a POCl₃/PCl₅ mixture (e.g., 10:1) to increase reactivity[2].
Question: I'm observing a major impurity with a lower Rf value on my TLC plate that corresponds to the pyridazinone starting material. Is this just incomplete conversion or something else?
Answer: While it could be unreacted starting material, a more insidious cause is hydrolysis of the product during workup . The 3-chloro group is susceptible to nucleophilic substitution, and water is a potent nucleophile, especially at elevated temperatures or non-neutral pH.
Workup Protocol to Prevent Hydrolysis
-
Cool Down: After the reaction is complete, cool the mixture to room temperature.
-
Remove Excess POCl₃: If possible, remove the bulk of the excess POCl₃ under reduced pressure. This significantly reduces the exotherm of the quench[1].
-
Cold Quench: VERY slowly and carefully pour the reaction mixture onto a large amount of crushed ice or an ice-water slurry with vigorous stirring. This step is highly exothermic and releases HCl gas. Perform this in a well-ventilated fume hood. The goal is to keep the temperature below 10 °C during the entire quench[4].
-
Neutralization: Once the quench is complete, slowly basify the acidic slurry with a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~7-8. Do not use strong bases like NaOH, as localized high pH can promote other side reactions.
-
Extraction: Promptly extract the neutralized aqueous layer with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).
Question: My final product contains a high molecular weight impurity. Could this be a dimer?
Answer: Yes, the formation of dimeric or oligomeric species is a known side reaction in heterocyclic chemistry, particularly under harsh conditions. While not extensively reported for this specific molecule, a potential side reaction is the intermolecular reaction between the chlorinated product and unreacted pyridazinone starting material, forming an ether-linked dimer.
Mitigation Strategies for Dimer Formation:
-
Ensure High Conversion: The best way to prevent this is to drive the initial chlorination reaction as close to completion as possible. This minimizes the concentration of the pyridazinone nucleophile.
-
Control Temperature: Avoid excessive temperatures or prolonged heating, which can promote side reactions.
-
Purification: These higher molecular weight impurities are typically easy to separate from the desired product using column chromatography.
Caption: Troubleshooting decision tree for low yield.
References
-
PrepChem. (2024). Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. Available at: [Link]
-
Jurnal Riset Kimia. (2025). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Available at: [Link]
-
MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30. Available at: [Link]
-
PubMed Central. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Available at: [Link]
-
National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available at: [Link]
- Google Patents. (1985). EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
-
SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available at: [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7015. Available at: [Link]
-
Sci-Hub. (1989). PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE. Organic Preparations and Procedures International, 21(1), 125-128. Available at: [Link]
-
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Available at: [Link]
-
Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Available at: [Link]
-
RACO. (n.d.). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)-pyridazinone derivatives. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]
-
National Institutes of Health. (2023). Synthesis and Structural Characterization of Novel Dimers of Dipyridothiazine as Promising Antiproliferative Agents. Molecules, 28(22), 7678. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C11H9ClN2O). Available at: [Link]
-
ChemSynthesis. (2025). 3-chloro-6-(4-methoxyphenyl)pyridazine. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure for α-Carboline Synthesis. Available at: [Link]
-
ChemSynthesis. (2025). 3-chloro-6-(2-chlorophenyl)pyridazine. Available at: [Link]
-
Indian Chemical Society. (2020). POCl₃-PCl₅ mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97. Available at: [Link]
-
Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Available at: [Link]
-
Semantic Scholar. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73, 1873-1874. Available at: [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available at: [Link]
- Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 3-Chloro-6-(2-methoxyphenyl)pyridazine
An advanced technical support resource designed for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols for the synthesis of 3-Chloro-6-(2-methoxyphenyl)pyridazine, a key intermediate in pharmaceutical research. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific principles to empower users to overcome experimental challenges.
The synthesis of this compound is most commonly and efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a crucial carbon-carbon bond between 3,6-dichloropyridazine and 2-methoxyphenylboronic acid.[1][2][3][4] However, the electron-deficient nature of the pyridazine ring and the inherent challenges of using an aryl chloride present specific hurdles that require careful optimization of reaction parameters.[5][6][7][8] This guide is designed to address the most common issues encountered during this synthesis.
Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific problems in a question-and-answer format, providing causative explanations and actionable solutions.
Question 1: My reaction shows very low to no product formation. What are the likely causes and how can I improve the yield?
Answer: A low or non-existent yield is the most common issue and can stem from several factors related to the catalytic cycle. The oxidative addition of the palladium catalyst to the C-Cl bond on the electron-deficient pyridazine is often the rate-limiting step and requires a highly active catalytic system.[5][7]
Potential Causes & Recommended Solutions:
-
Suboptimal Catalyst/Ligand System: The choice of catalyst and ligand is critical for activating the aryl chloride.
-
Explanation: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this challenging coupling.[6][8] Bulky, electron-rich phosphine ligands are required to facilitate the oxidative addition step.[5]
-
Solution: Employ more robust catalyst systems. Systems such as Pd(OAc)₂ with SPhos, or Pd₂(dba)₃ with XPhos, have proven effective for similar electron-deficient chloro-heterocycles.[5] Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can also be effective under optimized conditions.[6][8][9]
-
-
Inappropriate Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.
-
Explanation: The strength and solubility of the base can significantly impact reaction efficiency. While various bases can be used, an unsuitable choice can lead to reaction failure.[10][11]
-
Solution: Use a sufficiently strong inorganic base. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃) are highly effective.[5][9][11] K₃PO₄ is often a reliable choice for challenging couplings.[9]
-
-
Incorrect Solvent System: The solvent must be able to dissolve the reactants and facilitate the interaction of organic and inorganic components.
-
Explanation: A single solvent may not be optimal. Biphasic or mixed solvent systems are often required.
-
Solution: A mixture of an organic solvent and water is standard. Common successful systems include 1,4-dioxane/water, toluene/ethanol/water, or DME/ethanol/water.[1][5][6][8] Ensure solvents are properly degassed to prevent catalyst oxidation.
-
-
Insufficient Reaction Temperature: The activation energy for the oxidative addition to an aryl chloride is high.
Question 2: My reaction is producing significant impurities alongside the desired product. What are the common side reactions and how can I minimize them?
Answer: Side reactions consume starting materials and complicate purification, thereby reducing the isolated yield. Understanding their origin is key to suppression.
Common Side Reactions & Mitigation Strategies:
-
Homocoupling of Boronic Acid: This leads to the formation of 2,2'-dimethoxybiphenyl.
-
Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[5]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).[8] Thoroughly degassing all solvents and reagents before use is critical. Using a slight excess (1.1-1.2 equivalents) of the boronic acid is recommended, but a large excess should be avoided.[5]
-
-
Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, replacing it with a hydrogen atom to form anisole.
-
Dehalogenation: The starting 3,6-dichloropyridazine is reduced to 3-chloropyridazine.
-
Bipyridazine Formation: Homocoupling of the 3,6-dichloropyridazine starting material.
-
Cause: This occurs when two molecules of the halo-pyridazine couple together.[7]
-
Solution: This is generally less common than boronic acid homocoupling but can be suppressed by using a well-defined, highly active catalyst system that favors the cross-coupling pathway.
-
Visual Troubleshooting Workflow
The following diagram provides a logical decision-making process for addressing low-yield issues.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to the 3,6-dichloropyridazine precursor? The most common and reliable method for synthesizing 3,6-dichloropyridazine starts from maleic hydrazide (which exists as pyridazine-3,6-diol).[15] This precursor is then chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[15][16][17]
Q2: How can I effectively monitor the progress of the reaction? Reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5][6][8][12] A co-spot of your starting material and the reaction mixture on a TLC plate will clearly show the consumption of the starting material and the appearance of a new, typically more non-polar, product spot.
Q3: What purification methods are recommended for the final product? After the reaction is complete, a standard aqueous workup is performed. The mixture is typically diluted with an organic solvent like ethyl acetate and washed with water and brine.[5][6][8][12] The crude product obtained after concentrating the organic layers is then purified by column chromatography on silica gel.[5][6][8][12][13][18][19] A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[18]
Q4: Can this reaction be performed selectively at the 3-position of 3,6-dichloropyridazine? Yes, the Suzuki-Miyaura coupling on 3,6-dichloropyridazine is generally regioselective. The two chlorine atoms are electronically equivalent, so the reaction proceeds as a mono-coupling. Achieving di-substitution would require much harsher conditions. Under the optimized conditions for mono-arylation, the formation of the di-substituted product is typically minimal.
Optimized Reaction Parameters and Protocols
This section provides quantitative data and step-by-step protocols for successful synthesis.
Table 1: Recommended Reaction Conditions
| Parameter | Condition 1 (High-Activity) | Condition 2 (General Purpose) |
| Palladium Source | Pd₂(dba)₃ (1.5 mol%) | Pd(PPh₃)₄ (3-5 mol%) |
| Ligand | XPhos (3 mol%) | N/A |
| Base | Cesium Carbonate (Cs₂CO₃) (2 equiv.) | Sodium Carbonate (Na₂CO₃) (2 equiv.) |
| Solvent System | Anhydrous, degassed Toluene | Degassed Toluene/Ethanol/Water |
| Temperature | 110 °C | 100-110 °C |
| Typical Time | 12-24 hours | 16-24 hours |
| Reference | [5] | [6][8] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point based on established methodologies.[6][8][12]
Materials:
-
3,6-Dichloropyridazine (1.0 equiv)
-
2-Methoxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)
-
Toluene
-
Ethanol
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine, 2-methoxyphenylboronic acid, and the Pd(PPh₃)₄ catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add degassed toluene, a small amount of degassed ethanol to aid homogeneity, and the degassed 2 M aqueous Na₂CO₃ solution via syringe.
-
Degassing: Bubble the inert gas through the reaction mixture for an additional 20-30 minutes to ensure all oxygen is removed.[8]
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 16-24 hours.[6][8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6][8]
-
Work-up: Upon completion, cool the reaction to room temperature. Remove the toluene under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3x).[6][8]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the final product.[6][8]
Visualizations of Key Processes
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]
Caption: General experimental workflow for the Suzuki coupling synthesis.[5][8]
References
- PrepChem. (n.d.). Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine.
-
Al-Hourani, B., Al-Masoudi, N., & Al-Soud, Y. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
- Guidechem. (n.d.). What is the synthesis of 3,6-dichloro-4-isopropylpyridazine?.
- CN112645883A. (2021). Preparation method of 3, 6-dichloropyridazine.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypridazine. BenchChem.
- CN104844523A. (2015). Synthesis method of 3-amino-6-chloropyridazine.
- CN104447569A. (2015). Method for synthetizing 3,6-dichloropyridazine.
-
Abdel-Megied, A. M., et al. (2009). Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. BenchChem.
- BenchChem. (2025). Troubleshooting Guide: Preventing Homo-coupling Side Reactions in Pyridazine Synthesis. BenchChem.
-
Al-Hourani, B., Al-Masoudi, N., & Al-Soud, Y. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. [Link]
- Reeve, J. E., et al. (2013). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 3‐bromoimidazo[1,2‐b]pyridazine 40. [Link]
- OUCI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
-
Iqbal, M. A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
- EP0047164B1. (1984). Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
-
Banert, K., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Safety, Handling, and MSDS. BenchChem.
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. [Link]
-
ResearchGate. (2015). Influence of the Base on Pd@MIL‐101‐NH2(Cr) as Catalyst for the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- ChemSynthesis. (n.d.). 3-chloro-6-(4-methoxyphenyl)pyridazine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. BenchChem.
- Myers, A. (n.d.). The Suzuki Reaction.
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
Thomas, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines. [Link]
- Sci-Hub. (1989). PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE.
- Organic Syntheses Procedure. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped....
-
Li, Y., et al. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. MDPI. [Link]
- BLDpharm. (n.d.). 949468-94-4|this compound.
- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
Sources
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 17. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 18. Page loading... [guidechem.com]
- 19. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
Troubleshooting guide for 3-Chloro-6-(2-methoxyphenyl)pyridazine experiments
Welcome to the technical support resource for 3-Chloro-6-(2-methoxyphenyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common experimental challenges. The information is structured in a question-and-answer format to directly address potential issues and frequently asked questions.
Troubleshooting Guide
This section addresses specific problems that may arise during reactions involving this compound, with a focus on palladium-catalyzed cross-coupling reactions, a common application for this substrate.
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions
You are attempting to couple this compound with a boronic acid, but you observe a low yield of the desired product or recovery of unreacted starting material.
Possible Causes and Solutions:
-
Catalyst and Ligand Inactivity: The choice of palladium catalyst and ligand is critical for the successful coupling of electron-deficient heterocycles like pyridazines.[1][2]
-
Causality: The pyridazine ring is electron-deficient due to the two adjacent nitrogen atoms. This property facilitates the oxidative addition of the palladium catalyst to the C-Cl bond, which is often the rate-limiting step.[3] However, the nitrogen atoms can also coordinate to the palladium center, potentially inhibiting the catalyst.[3] The ligand's role is to stabilize the palladium complex and modulate its reactivity.
-
Recommendation: While standard catalysts like Pd(PPh₃)₄ can be used, they sometimes require long reaction times and high temperatures.[1] Consider using more robust and active catalyst systems. Buchwald or SPhos ligands, when combined with a palladium precursor like Pd(OAc)₂, are known to be highly effective for challenging couplings.[1] For electron-rich coupling partners, electron-rich phosphine ligands can accelerate the oxidative addition step.[4]
-
-
Inappropriate Base or Solvent: The base activates the boronic acid, and the solvent influences solubility and reaction temperature.
-
Causality: The transmetalation step of the catalytic cycle requires a base to convert the boronic acid into a more nucleophilic boronate species. The choice of base can significantly impact reaction rates and side reactions.
-
Recommendation: A common system is a carbonate base (e.g., K₂CO₃, Na₂CO₃) in a solvent mixture like DME/water or toluene/water.[1] For more challenging couplings, a stronger base like potassium phosphate (K₃PO₄) in an anhydrous solvent like toluene or dioxane may be necessary.[1] Note that some anhydrous couplings with K₃PO₄ may require a small amount of water to function effectively.[4]
-
-
Homo-coupling of Boronic Acid: A common side reaction is the formation of a biaryl byproduct from the coupling of two boronic acid molecules.[3]
-
Causality: This side reaction is often promoted by the presence of oxygen or instability of the boronic acid reagent.
-
Recommendation: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Use freshly purchased or purified boronic acids, or consider more stable derivatives like pinacol esters.[3] Slow addition of the boronic acid to the reaction mixture can also minimize its concentration and suppress homo-coupling.[3]
-
-
Reaction Temperature: Insufficient thermal energy may lead to a stalled reaction.
-
Causality: Each step in the catalytic cycle has an activation energy barrier that must be overcome. Chloropyridazines can be less reactive than their bromo- or iodo- counterparts, often requiring higher temperatures for the initial oxidative addition.[5]
-
Recommendation: Most Suzuki couplings with chloropyridazines are run at elevated temperatures, typically between 80-110 °C.[1] If the reaction is sluggish, a modest increase in temperature may improve the conversion rate.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an arylboronic acid. Conditions should be optimized for specific substrates.
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 0.02-0.05 eq.) or a combination of palladium precursor and ligand (e.g., Pd(OAc)₂ and SPhos).[1]
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., DME, Toluene, or 1,4-Dioxane). If using a carbonate base, a mixture with water (e.g., DME/H₂O 4:1) is common.[1]
-
Reaction Execution: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, toluene).[6][7]
Issue 2: Product Purification is Difficult
You have successfully run the reaction, but isolating the pure product is challenging due to co-eluting impurities or streaking on silica gel.
Possible Causes and Solutions:
-
Residual Palladium Catalyst: The palladium catalyst can often complicate purification, appearing as a dark, insoluble material or streaking on a chromatography column.
-
Causality: At the end of the reaction, the palladium catalyst may precipitate as "palladium black," a finely divided, insoluble form of Pd(0).
-
Recommendation: Before aqueous workup, consider filtering the reaction mixture through a small plug of Celite® to remove insoluble palladium residues. This can significantly simplify the subsequent purification.
-
-
Basic Nature of the Product: Pyridazine derivatives are basic due to the nitrogen lone pairs.
-
Causality: The basic nitrogen atoms can interact strongly with the acidic silica gel, leading to poor separation and significant tailing during column chromatography.
-
Recommendation: When performing column chromatography, consider adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape of your product.
-
-
Byproduct Formation: Side reactions, such as the hydrolysis of the chloro-substituent back to a pyridazinone, can create impurities with similar polarities to the desired product.[8]
-
Causality: The C-Cl bond on the pyridazine ring can be susceptible to nucleophilic attack by water or hydroxide, especially at high temperatures in the presence of a base.
-
Recommendation: Ensure anhydrous conditions if the reaction chemistry is sensitive to water. If the byproduct has formed, a careful choice of solvent system for chromatography is essential. Alternatively, recrystallization may be a more effective method for separating closely related compounds.
-
Data Presentation: Comparison of Palladium Catalysts for Pyridazine Coupling
The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura coupling reactions with halopyridazines, compiled from literature sources to provide a comparative overview.[1]
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 48 | 28 |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High |
Note: Yields are qualitative descriptors from the literature and are highly substrate-dependent.[1]
Visualization: Troubleshooting Workflow
If a reaction fails, a logical approach can help identify the root cause.
Caption: A logical flowchart for troubleshooting failed coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
The essential properties are summarized below.
| Property | Value | Reference |
| CAS Number | 949468-94-4 | [9] |
| Molecular Formula | C₁₁H₉ClN₂O | [10][11] |
| Molecular Weight | 220.66 g/mol | [12] |
| Appearance | Solid (e.g., powder or crystals) | [10] |
| Solubility | Soluble in common organic solvents like Chloroform, Dichloromethane, Ethyl Acetate. | [13] |
Q2: How should this compound be stored?
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents.[14]
Q3: What is the primary reactivity of this compound?
The molecule has two main points of reactivity:
-
The Chloro Substituent: The chloro group at the 3-position is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions and is readily displaced in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[1][15] The electron-deficient nature of the pyridazine ring makes the carbon atom attached to the chlorine susceptible to these transformations.[3][8]
-
The Pyridazine Nitrogens: The lone pairs on the nitrogen atoms impart basicity to the molecule and can act as coordination sites for metal catalysts. This coordination can sometimes lead to catalyst inhibition if not managed with the proper choice of ligands.[3]
Q4: Can the methoxy group be cleaved during reactions?
The methoxy group is generally stable under most cross-coupling conditions. However, strongly acidic conditions (e.g., using HBr or BBr₃) or harsh Lewis acids could potentially cleave the methyl ether to reveal a phenol. Standard Suzuki or Buchwald-Hartwig conditions are typically not harsh enough to cause this transformation.
Q5: What analytical techniques are best for characterizing the products of reactions with this compound?
Standard analytical techniques are sufficient for characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Can be used to observe the presence or absence of specific functional groups.[16]
-
Melting Point: Can be used as an indicator of purity for solid products.[16]
Visualization: Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- PrepChem. (n.d.). Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine.
- BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions.
- BenchChem. (2025). Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents.
- BenchChem. (2025). Preventing homo-coupling side reactions in pyridazine synthesis.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- Mcule. (n.d.). This compound.
- ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.
- BenchChem. (2025). An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Safety, Handling, and MSDS.
- ChemicalBook. (n.d.). 3-CHLORO-6-(4-METHOXYPHENYL)-PYRIDAZINE.
- Google Patents. (n.d.). Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
- ChemSynthesis. (2025). 3-chloro-6-(4-methoxyphenyl)pyridazine.
- PubChemLite. (n.d.). This compound (C11H9ClN2O).
- Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- NIH National Center for Biotechnology Information. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
- BLDpharm. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. prepchem.com [prepchem.com]
- 7. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 949468-94-4|this compound|BLD Pharm [bldpharm.com]
- 10. labsolu.ca [labsolu.ca]
- 11. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. 3-CHLORO-6-(4-METHOXYPHENYL)-PYRIDAZINE | 58059-31-7 [amp.chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Technical Support Center: 3-Chloro-6-(2-methoxyphenyl)pyridazine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Chloro-6-(2-methoxyphenyl)pyridazine. It provides in-depth troubleshooting for common impurities that may be encountered during its synthesis and handling, along with detailed analytical and purification protocols.
Understanding the Synthetic Landscape
The purity of this compound is critical for the success of subsequent reactions. Impurities can arise from unreacted starting materials, side reactions, or degradation. A common synthetic route involves two main stages: the formation of a pyridazinone intermediate, followed by a chlorination step. Understanding this pathway is key to diagnosing and mitigating purity issues.
Caption: Proposed synthetic pathway for this compound and the origin of common impurities.
Troubleshooting Guide for Common Impurities
This section addresses specific impurities in a question-and-answer format to help you identify and resolve issues in your experiments.
Impurity Profile
| Impurity Name | Chemical Structure | Likely Origin |
| 6-(2-methoxyphenyl)-3(2H)-pyridazinone | Precursor | Incomplete chlorination or hydrolysis of the final product. |
| Phosphorus-containing impurities | By-product | Residual or by-products from the chlorinating agent (e.g., POCl₃). |
| Dimeric and Polymeric By-products | By-product | Side reactions during chlorination, especially at elevated temperatures. |
Q1: My final product shows a significant amount of the starting material, 6-(2-methoxyphenyl)-3(2H)-pyridazinone. What went wrong?
A1: Identification and Cause
This is the most common impurity and can arise from two main sources:
-
Incomplete Chlorination: The reaction of 6-(2-methoxyphenyl)-3(2H)-pyridazinone with the chlorinating agent (typically phosphorus oxychloride, POCl₃) did not go to completion.[1] This can be due to insufficient reagent, inadequate reaction time, or temperatures that are too low.
-
Hydrolysis: The chloro group on the pyridazine ring is susceptible to hydrolysis, converting the product back to the pyridazinone.[2] This can happen during the aqueous work-up of the reaction or upon prolonged storage in the presence of moisture.
Detection:
-
TLC: The pyridazinone starting material is significantly more polar than the chlorinated product. It will have a lower Rf value on a silica gel plate.
-
HPLC: A well-developed HPLC method will show a distinct peak for the pyridazinone, typically with a shorter retention time than the product.
-
¹H NMR: The pyridazinone will have a characteristic broad singlet for the N-H proton, which is absent in the final product.
Troubleshooting and Prevention:
-
Optimize Chlorination:
-
Ensure at least a stoichiometric amount, and often an excess, of POCl₃ is used.[1]
-
Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Consider the use of a co-solvent or an additive like dimethylformamide (DMF) which can facilitate the reaction.
-
-
Careful Work-up:
-
Quench the reaction mixture by pouring it slowly onto crushed ice to keep the temperature low and minimize hydrolysis.[3]
-
Neutralize the acidic solution promptly but carefully with a weak base like sodium bicarbonate.
-
Extract the product into an organic solvent as soon as possible after quenching.
-
-
Purification:
-
Recrystallization: This is often effective for removing the more polar pyridazinone. Suitable solvents include ethanol, isopropanol, or toluene.
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used.
-
Q2: I've noticed some baseline noise or broad peaks in my HPLC analysis, and the product has a sticky or oily consistency. What could be the cause?
A2: Identification and Cause
This often points to the presence of inorganic phosphorus-containing impurities. When POCl₃ is used as the chlorinating agent, it can react with any moisture present to form phosphoric acid and its derivatives.[4] These are often non-UV active but can affect the physical properties of the product and interfere with chromatographic analysis.
Detection:
-
³¹P NMR: This is the most direct method to detect phosphorus-containing impurities.
-
LC-MS: While not always UV-active, some phosphorus adducts may be detectable by mass spectrometry.
-
Physical Appearance: The product may be difficult to dry completely and may appear as a viscous oil or a sticky solid.
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure your starting pyridazinone is completely dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up:
-
Purification:
-
A thorough wash of the crude product with cold water or a non-polar solvent like hexane can sometimes remove these impurities.
-
If the product is solid, trituration (slurrying in a solvent in which the product is poorly soluble but the impurity is soluble) can be effective.
-
Q3: My reaction has produced some high molecular weight species, and the yield of the desired product is low. What are these by-products?
A3: Identification and Cause
The formation of dimeric or polymeric by-products can occur, particularly if the reaction is overheated or run for an extended period. The Vilsmeier-Haack type intermediates formed during the reaction of pyridazinones with POCl₃ can be highly reactive and may self-condense or react with the starting material to form complex mixtures.[5]
Detection:
-
LC-MS: This is the best technique to identify higher molecular weight species.
-
TLC: These by-products will likely appear as spots with very low Rf values, sometimes streaking from the baseline.
-
¹H NMR: The NMR spectrum may become complex and difficult to interpret, with broad, overlapping signals.
Troubleshooting and Prevention:
-
Temperature Control: Avoid excessive heating. The chlorination of pyridazinones is often exothermic, so controlled addition of the reagent and external cooling may be necessary.[5]
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.
-
Order of Addition: Adding the pyridazinone portion-wise to the POCl₃ can sometimes help to control the reaction exotherm and minimize side reactions.
Purification:
-
Column Chromatography: This is typically required to separate the desired product from higher molecular weight impurities. A gradient elution from a non-polar to a more polar solvent system is often effective.
Frequently Asked Questions (FAQs)
-
Q: What is the best way to store this compound?
-
A: It should be stored in a tightly sealed container in a cool, dry place, away from moisture. Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term stability to prevent hydrolysis.
-
-
Q: Which analytical method is best for routine purity checks?
-
Q: My final product is discolored (e.g., yellow or brown). What is the cause?
-
A: Discoloration can be due to trace impurities or degradation products. Overheating the reaction mixture is a common cause. Purification by recrystallization, often with the use of activated charcoal, can help to remove colored impurities.
-
-
Q: Can I use a different chlorinating agent instead of POCl₃?
-
A: While POCl₃ is the most common reagent, other chlorinating agents like thionyl chloride (SOCl₂) or a mixture of POCl₃ and PCl₅ have been used for similar transformations.[3] However, reaction conditions will need to be re-optimized, and different sets of by-products may be formed.
-
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of the sample in 1 mL of acetonitrile. |
Protocol 2: Recrystallization for Purification
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or toluene).
-
If the solution is colored, add a small amount of activated charcoal and heat for a further 5-10 minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Analytical Workflow
Caption: A typical analytical workflow for assessing the purity of synthesized this compound.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Chloro-6-(2-methoxyphenyl)pyridazine
Welcome to the technical support center for the purification of 3-Chloro-6-(2-methoxyphenyl)pyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during the purification of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to enhance the purity of your compound, ensuring the integrity of your subsequent research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: While the impurity profile can vary based on the specific synthetic route, common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if the synthesis involves a Suzuki-Miyaura cross-coupling reaction, potential impurities could include homo-coupled products and unreacted boronic acids or chloro-pyridazine precursors.[1] Isomeric byproducts may also be present, which can be particularly challenging to separate due to their similar physicochemical properties.[2]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a powerful technique for quantifying the purity and detecting impurities.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, especially for volatile impurities.[4][5] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable.[2][6]
Q3: What are the primary methods for purifying crude this compound?
A3: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification. Distillation is generally not suitable for high-melting solids like this compound.
Troubleshooting Guide: Enhancing Purity
This guide addresses specific issues you may encounter during the purification of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Recrystallization yields are low or no crystals form.
Q: I'm attempting to recrystallize my crude this compound, but I'm either getting very low yields or the compound oils out instead of crystallizing. What's going on and how can I fix it?
A: The success of recrystallization hinges on the choice of solvent and the cooling process. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. [7]
Causality and Solutions:
-
Inappropriate Solvent System: If the compound is too soluble at room temperature, you will have poor recovery. Conversely, if it is not soluble enough at the solvent's boiling point, you won't be able to form a saturated solution.
-
Solution: Conduct a systematic solvent screen. Test a range of solvents with varying polarities. Based on related compounds, consider solvents such as ethanol, isopropanol, toluene, ethyl acetate, or mixtures like dimethylformamide/isopropanol.[8] The solubility in chloroform, dichloromethane, and ethyl acetate has been noted, suggesting these could be components of a co-solvent system.[9]
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the precipitation of an amorphous solid or "oiling out" rather than the formation of a crystalline lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Once at room temperature, induce further crystallization by placing the flask in an ice bath.[7]
-
-
Supersaturation: The solution may be supersaturated, preventing the initiation of crystal growth.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.[7]
-
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small amount (e.g., 20-30 mg) of your crude product into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, water) dropwise at room temperature, observing solubility.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe which solvent yields the best quality and quantity of crystals. A good solvent will show low solubility at low temperatures and high solubility at high temperatures.
Issue 2: Column chromatography provides poor separation of impurities.
Q: I'm using column chromatography to purify my product, but the fractions are still impure, or the product co-elutes with an impurity. How can I improve the separation?
A: Effective separation by column chromatography depends on the proper selection of the stationary phase (adsorbent) and the mobile phase (eluent).
Causality and Solutions:
-
Incorrect Mobile Phase Polarity: If the eluent is too polar, all compounds will travel quickly down the column, resulting in poor separation. If it's not polar enough, the compounds may not move at all.
-
Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) for your product of around 0.3-0.4. A common starting point for pyridazine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.
-
-
Column Overloading: Adding too much crude material to the column will lead to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
-
Poor Column Packing: Channels or cracks in the stationary phase will lead to uneven flow of the mobile phase and inefficient separation.
-
Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
-
Data Presentation: TLC Solvent System Optimization
| Solvent System (Hexane:Ethyl Acetate) | Product Rf | Impurity Rf | Separation Quality |
| 9:1 | 0.1 | 0.15 | Poor |
| 7:3 | 0.35 | 0.5 | Good |
| 1:1 | 0.6 | 0.65 | Poor |
Visualization: Troubleshooting Logic for Purification
Caption: Decision workflow for purifying this compound.
Issue 3: The purified product still shows residual solvent by ¹H NMR.
Q: After purification and drying, my ¹H NMR spectrum of this compound still shows peaks for solvents like ethyl acetate or dichloromethane. How can I effectively remove them?
A: Residual solvents can be stubborn to remove, especially if the compound has a high affinity for them or if they have high boiling points.
Causality and Solutions:
-
Insufficient Drying: The product may not have been dried for a long enough period or under sufficient vacuum.
-
Solution: Dry the product under high vacuum for an extended period (12-24 hours). Gentle heating with a heating mantle or in a vacuum oven can help, but be cautious not to melt or decompose the product.
-
-
Solvent Trapped in the Crystal Lattice: Sometimes solvent molecules can become incorporated into the crystal structure during crystallization.
-
Solution: If simple drying is ineffective, re-dissolving the product in a more volatile solvent (in which it is sparingly soluble at room temperature) and then precipitating it by adding a non-solvent, followed by filtration and drying, can help. Alternatively, a second recrystallization from a different, more easily removed solvent may be necessary. For instance, if the initial crystallization was from toluene, a subsequent wash or recrystallization from a lower boiling point solvent like diethyl ether or pentane (if solubility allows) can be effective.
-
References
-
PrepChem. (n.d.). Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. Retrieved from [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
-
Sci-Hub. (1989). PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE. Organic Preparations and Procedures International, 21(1), 125-128. Retrieved from [Link]
-
ChemSynthesis. (2025). 3-chloro-6-(4-methoxyphenyl)pyridazine. Retrieved from [Link]
-
SIELC Technologies. (2018). 3-Chloro-6-methoxypyridazine. Retrieved from [Link]
-
ZORA (Zurich Open Repository and Archive). (n.d.). Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. Retrieved from [Link]
-
Arkat USA. (n.d.). Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-chloro-6-(2-methoxyphenyl)-pyridazine (C11H9ClN2O). Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Liberty University. (n.d.). Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]
- Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
- 9. 3-CHLORO-6-(4-METHOXYPHENYL)-PYRIDAZINE | 58059-31-7 [amp.chemicalbook.com]
Technical Support Center: Degradation Pathways of 3-Chloro-6-(2-methoxyphenyl)pyridazine
An In-Depth Technical Guide for Researchers
Welcome to the technical support center for 3-Chloro-6-(2-methoxyphenyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring your experiments are built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound?
A1: The structure of this compound presents several key reactive sites prone to degradation under common experimental and storage conditions. The primary liabilities are:
-
The 3-Chloro Substituent: This is the most significant liability. The electron-deficient nature of the pyridazine ring makes the chlorine atom susceptible to nucleophilic substitution, particularly hydrolysis, which would replace the chlorine with a hydroxyl group to form the corresponding pyridazinone derivative.
-
The Pyridazine Ring: Heterocyclic rings containing nitrogen are susceptible to oxidation, potentially forming N-oxides.[1][2] Furthermore, pyridazine systems can undergo photolytic rearrangements under UV irradiation.[3][4]
-
The Methoxy Group: The ether linkage of the 2-methoxyphenyl group can be cleaved under harsh acidic conditions, leading to O-demethylation and the formation of a phenolic derivative.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To minimize degradation, the compound should be stored in a cool, dark, and dry environment. Recommended storage is at 2-8°C or frozen at -20°C.[5] The container should be tightly sealed and flushed with an inert gas like argon or nitrogen to protect it from moisture and atmospheric oxygen, which could promote hydrolysis and oxidation, respectively.[5]
Q3: My solution of this compound has developed a yellow or brown tint. What does this indicate?
A3: A color change often signifies chemical degradation. For nitrogen-containing heterocyclic compounds, this can be a result of oxidative degradation, leading to the formation of colored byproducts.[5] If you observe a color change, it is critical to verify the purity and concentration of your solution using a stability-indicating analytical method, such as HPLC-UV, before proceeding with your experiment.
Troubleshooting Experimental Issues
Q4: My HPLC analysis shows multiple unexpected peaks in my time-zero (T0) sample. What is the cause?
A4: Unexpected peaks in a freshly prepared sample can stem from several sources:
-
Synthesis-Related Impurities: The peaks may be residual starting materials, reagents, or byproducts from the synthesis of this compound. Always refer to the Certificate of Analysis (CoA) for the expected purity and known impurities.
-
Solvent or Reagent Contamination: Impurities within the dissolution solvent or mobile phase can appear as peaks in the chromatogram. Running a solvent blank is essential to rule this out.
-
On-Column Degradation: The compound may be unstable under the analytical conditions (e.g., pH of the mobile phase, column temperature).
Troubleshooting Steps:
-
Analyze a solvent blank to identify any peaks originating from your solvents.
-
Review the synthesis pathway to anticipate potential impurities.[6][7]
-
If degradation is suspected, adjust HPLC conditions, such as using a mobile phase with a more neutral pH or reducing the column temperature.
Q5: I am performing a forced degradation study, but I'm observing less than 5% degradation even under harsh conditions. What should I do?
A5: If the compound appears highly stable, it may be necessary to increase the severity of the stress conditions. The goal of a forced degradation study is to achieve a target degradation of 5-20%.[8] Degradation below this range may not be sufficient to identify relevant degradants, while degradation above this range can lead to complex secondary degradation products.
Optimization Strategies:
-
Hydrolysis: Increase the temperature (e.g., from 60°C to 80°C) or extend the exposure time. Use stronger concentrations of acid/base (e.g., move from 0.1 N to 1 N HCl or NaOH).[8]
-
Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 10%) or extend the reaction time.
-
Photolysis: Ensure the light source provides sufficient energy in the appropriate UV range and that the sample is adequately exposed.
Q6: How can I confirm that a new peak in my chromatogram is a degradation product and not an artifact?
A6: A systematic approach is required to validate that a new peak is a genuine degradant.
-
Compare to Controls: The peak must be absent or significantly smaller in the time-zero and control samples (stored under non-stress conditions).[5]
-
Monitor Peak Growth: The peak area of the degradant should increase over the time course of the stress study, while the parent compound's peak area decreases.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This ensures the peak is chromatographically pure and not co-eluting with another species.[5]
-
Mass Balance: A crucial validation step is to calculate the mass balance. The sum of the increase in the areas of all degradation products should approximately equal the decrease in the area of the parent compound. A good mass balance (typically 95-105%) provides confidence that all significant degradants are being detected.
Forced Degradation: Protocols and Pathway Elucidation
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10][11] The following protocols provide a starting point for investigating the degradation pathways of this compound.
Experimental Workflow: Forced Degradation Study
The workflow below outlines a standard procedure for conducting a forced degradation study. It emphasizes the importance of controls and systematic analysis to ensure reliable results.
Caption: Hypothetical degradation pathways for the target compound.
Detailed Protocol: Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is the cornerstone of any degradation study. It must be able to resolve the parent compound from all potential degradation products and impurities. [12][13] 1. Instrumentation and Conditions:
-
System: HPLC with a Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes, followed by a hold and re-equilibration. This must be optimized to ensure separation of all peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at multiple wavelengths based on the UV spectra of the parent and observed degradants. A primary wavelength of 254 nm is a common starting point. [13]* Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
For each stress condition (acid, base, oxidative, etc.), transfer 1 mL of the stock solution into a suitable vial.
-
After the stress period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the control) with the mobile phase to a final concentration of approximately 0.1 mg/mL before injection.
3. Method Validation:
-
The method must be validated according to ICH guidelines to demonstrate specificity. This involves showing that the parent peak is resolved from all degradation product peaks with a resolution of >1.5.
-
Peak purity analysis using the PDA detector should be performed on the parent peak in all stressed samples to confirm no degradants are co-eluting.
Quantitative Data Summary
The following table provides a template for summarizing the results from a forced degradation study. This structured format allows for easy comparison of the compound's stability under different conditions.
| Stress Condition | Reagent/Condition | Time (hrs) | Temperature (°C) | % Parent Remaining | % Degradation | No. of Degradants |
| Control | None | 48 | 25 | 99.8 | 0.2 | 1 |
| Acid Hydrolysis | 0.1 N HCl | 24 | 60 | 85.2 | 14.8 | 2 |
| Base Hydrolysis | 0.1 N NaOH | 24 | 60 | 78.5 | 21.5 | 3 |
| Oxidation | 3% H₂O₂ | 48 | 25 | 91.3 | 8.7 | 2 |
| Thermal | Solid State | 72 | 80 | 98.9 | 1.1 | 1 |
| Photolytic | ICH Q1B | 24 | 25 | 95.4 | 4.6 | 2 |
References
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. (2025). BenchChem.
- 3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention. (2025). BenchChem.
- Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. (2025). ResearchGate.
- Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. (n.d.). PrepChem.com.
- 3-Chloropyridine. (n.d.). PubChem.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Forced degradation studies. (2016). MedCrave online.
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). PubMed.
- 3-CHLORO-6-METHOXY-PYRIDAZINE 2-OXIDE. (n.d.). gsrs.
- Current trends in forced degradation study for pharmaceutical product development. (2012). Journal of Pharmaceutical Education and Research.
- Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH).
- Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Pyridazine,3-chloro-6-methoxy-, 2-oxide. (n.d.). Chemsrc.
- 3-CHLOROPYRIDAZINE. (2025). ChemicalBook.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Pyridazine,3-chloro-6-methoxy-, 2-oxide | CAS#:14634-52-7 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Pyridazine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-Chloro-6-(2-methoxyphenyl)pyridazine and Other Pyridazine Derivatives in Drug Discovery
Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure."[1] This is attributed to its unique physicochemical properties that make it a versatile scaffold for designing novel therapeutic agents. The presence of the two nitrogen atoms increases polarity and potential for hydrogen bonding compared to a simple benzene ring, which can facilitate stronger interactions with biological targets.[1][2] Furthermore, the pyridazine ring can positively influence a molecule's metabolic stability and pharmacokinetic profile, often showing low inhibition of cytochrome P450 enzymes.[1] These advantageous characteristics have led to the development of a wide array of pyridazine derivatives with diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4][5][6]
This guide provides an in-depth comparison of a specific derivative, 3-chloro-6-(2-methoxyphenyl)pyridazine, with other key pyridazine analogues. We will explore the nuances of its structure, delve into comparative biological activities supported by experimental data, and elucidate the critical structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class.
Focus Molecule: this compound
Chemical Structure and Properties
This compound is a substituted pyridazine featuring a chlorine atom at the 3-position and a 2-methoxyphenyl group at the 6-position. These substitutions are not arbitrary; they are critical determinants of the molecule's reactivity and biological profile. The chlorine atom at the 3-position serves as a reactive handle, a key site for nucleophilic substitution, allowing for the facile synthesis of a diverse library of analogues. The 2-methoxyphenyl group at the 6-position significantly influences the molecule's conformation and lipophilicity, which are crucial for its interaction with biological targets.
-
Molecular Formula: C₁₁H₉ClN₂O[7]
-
Molecular Weight: 220.66 g/mol [8]
-
IUPAC Name: this compound[7]
-
Predicted XlogP: 2.4[7]
Caption: Structure of this compound.
Comparative Biological Activities of Pyridazine Derivatives
The true value of a chemical scaffold lies in its adaptability. By modifying the substituents on the pyridazine ring, researchers can fine-tune the biological activity to achieve desired potency and selectivity. Below, we compare the performance of various pyridazine derivatives across key therapeutic areas.
Anticancer Activity
The pyridazine scaffold is a cornerstone in the development of novel anticancer agents, targeting a variety of mechanisms including kinase inhibition, disruption of cell metabolism, and induction of apoptosis.[1][5]
Many pyridazine derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is critical for tumor growth and metastasis.[1][9] The 3-chloro-6-aryl substitution pattern is a common feature in many of these inhibitors. The chlorine atom often serves as a synthetic precursor, while the nature of the aryl group at the 6-position is crucial for binding to the kinase active site.
Caption: VEGFR-2 signaling pathway and the inhibitory action of pyridazine derivatives.
Table 1: Comparative Anticancer Activity (IC₅₀) of Pyridazine Derivatives
| Compound ID | R¹ (Position 3) | R² (Position 6) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Target | -Cl | 2-methoxyphenyl | HCT-116 (Colon) | Data not available | - |
| Comp. A | -Cl | 4-phenoxyphenyl | HCT-116 (Colon) | 0.08 | [9] |
| Comp. B | -NH(CH₂)₂-piperidine | Phenyl | A549 (Lung) | 1.66 | [10] |
| Comp. C | -Cl | 4-chlorophenyl | MCF-7 (Breast) | 5.2 | [9] |
| Sorafenib | (Reference Drug) | (Reference Drug) | A549 (Lung) | 2.9-5.8 | [10] |
Antimicrobial Activity
Pyridazine derivatives have also been explored for their potential as antimicrobial agents, combating both bacteria and fungi.[4][11][12] The mechanism of action can vary, but often involves the inhibition of essential enzymes or disruption of cell wall synthesis.
Table 2: Comparative Antimicrobial Activity (MIC) of Pyridazine Derivatives
| Compound ID | Substituents | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Comp. D | 6-phenyl, various hydrazones | >100 | 50 | >100 | [13] |
| Comp. E | Diarylurea pyridazinone | 16 | >128 | >128 | [10] |
| Comp. F | Pyridazinone derivative | 3.74 (MRSA) | >50 | Not Tested | [12] |
| Gentamicin | (Reference Drug) | 0.5-2 | 0.25-1 | - | [13] |
Analysis: The antimicrobial data reveals that the pyridazinone core (a pyridazine with a carbonyl group) is a promising scaffold. Compound F shows potent activity against methicillin-resistant S. aureus (MRSA).[12] The addition of a diarylurea moiety in Compound E also confers good activity against S. aureus.[10] This highlights that different substitution patterns on the pyridazine ring can be optimized for either antibacterial or antifungal activity.
Enzyme Inhibition (Cyclooxygenase - COX)
Chronic inflammation is a hallmark of many diseases, and cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Several pyridazine derivatives have been synthesized and evaluated as selective COX-2 inhibitors, which is desirable as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[6]
Table 3: Comparative COX Enzyme Inhibition of Pyridazine Derivatives
| Compound ID | Substituents | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Comp. G | 6-(4-fluorophenyl)-pyridazinone | 1.15 | 0.18 | 6.39 | [6] |
| Comp. H | 6-(4-methoxyphenyl)-pyridazinone | 0.89 | 0.26 | 3.42 | [6] |
| Celecoxib | (Reference Drug) | 1.50 | 0.35 | 4.28 | [6] |
Analysis: The data clearly shows that pyridazine derivatives can be potent and selective COX-2 inhibitors. Compound G, with a 4-fluorophenyl group, is more potent and selective than the reference drug Celecoxib.[6] The substitution of fluorine with a methoxy group (Compound H) slightly reduces both potency and selectivity, demonstrating the subtle electronic and steric effects of substituents on enzyme inhibition.
Structure-Activity Relationship (SAR) Insights
Synthesizing the data from numerous studies allows for the deduction of key structure-activity relationships for the pyridazine scaffold.
Caption: General workflow for the synthesis of 3-chloro-6-arylpyridazines.
Step-by-Step Methodology:
-
Cyclocondensation:
-
To a solution of the appropriate aryl ketoacid (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the 6-aryl-pyridazin-3(2H)-one intermediate.
-
-
Chlorination:
-
Carefully add the dried 6-aryl-pyridazin-3(2H)-one (1.0 eq) in small portions to phosphorus oxychloride (POCl₃) (5-10 eq) with cooling.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., NaHCO₃ or NaOH solution) to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This assay is a standard colorimetric method to assess the metabolic activity of cells and, by inference, their viability and proliferation. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test pyridazine derivatives in the cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The choice of 4 hours is optimal for sufficient formazan crystal formation without causing cytotoxicity from the dye itself.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion
This compound represents a valuable member of the broader pyridazine family, a scaffold that continues to demonstrate immense therapeutic potential. Its true utility lies not just in its intrinsic biological activity but in its role as a versatile intermediate for the creation of more complex and highly active molecules. Comparative analysis reveals that while the pyridazine core is essential, the specific nature and position of its substituents are the ultimate arbiters of biological function, whether it be as a potent anticancer agent, a selective enzyme inhibitor, or a broad-spectrum antimicrobial. The continued exploration of structure-activity relationships within this class of compounds will undoubtedly lead to the development of next-generation therapeutics for a wide range of human diseases.
References
-
ChemSynthesis. (2025). 3-chloro-6-(4-methoxyphenyl)pyridazine. ChemSynthesis.com. [Link] [8]23. De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7010. [Link]
-
Sci-Hub. (1989). PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE. Organic Preparations and Procedures International, 21(1), 125-128. [Link]
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological activities of novel pyridazine derivatives. Semantic Scholar. [Link]
-
Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19. [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | MDPI [mdpi.com]
- 13. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Comparative Analysis of Synthetic Methodologies for 3-Chloro-6-(2-methoxyphenyl)pyridazine
Introduction
3-Chloro-6-(2-methoxyphenyl)pyridazine is a key heterocyclic building block in medicinal chemistry and drug discovery, serving as a versatile precursor for the synthesis of a wide range of biologically active compounds. The strategic placement of the chloro, methoxy, and phenyl substituents on the pyridazine core provides multiple points for diversification, making it a valuable scaffold in the development of novel therapeutic agents. This guide provides a comparative analysis of the two primary synthetic routes to this important intermediate: the Suzuki-Miyaura cross-coupling reaction and a classical condensation-chlorination sequence. By examining the mechanistic underpinnings, procedural details, and relative merits of each approach, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic strategies.
Methodology 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This approach offers a direct and efficient route to this compound by coupling 3,6-dichloropyridazine with 2-methoxyphenylboronic acid.
Reaction Scheme:
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond.[2]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol adapted from established methodologies for the Suzuki-Miyaura coupling of chloropyridazines.[1]
Materials:
-
3,6-Dichloropyridazine (1.0 equiv)
-
2-Methoxyphenylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., 2 M aqueous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃), 2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol or 1,4-Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine, 2-methoxyphenylboronic acid, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system and the aqueous base solution.
-
Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Comparative Data for Suzuki-Miyaura Coupling Catalysts
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 110 | 20 | 35-65 | [3] |
| Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | ~85 | [1] |
| Pd₂(dba)₃/XPhos | Cs₂CO₃ | Toluene | 110 | 12-24 | High | [1] |
Note: Yields are representative for similar chloro-pyridazine couplings and may vary for the specific synthesis of this compound.
Advantages and Disadvantages of the Suzuki-Miyaura Route
Advantages:
-
High Efficiency and Selectivity: Generally provides good to excellent yields with high functional group tolerance.
-
Direct C-C Bond Formation: Offers a direct and convergent approach to the target molecule.
-
Mild Reaction Conditions: Many modern catalyst systems allow for reactions at moderate temperatures.
-
Commercial Availability of Reagents: Starting materials, including various boronic acids and palladium catalysts, are readily available.
Disadvantages:
-
Cost of Palladium Catalysts: Palladium catalysts and specialized ligands can be expensive, particularly for large-scale synthesis.
-
Potential for Catalyst Poisoning: The presence of certain functional groups, such as the nitrogen atoms in the pyridazine ring, can sometimes inhibit catalyst activity.[3]
-
Removal of Metal Impurities: The final product may require careful purification to remove residual palladium, which is a critical consideration in pharmaceutical applications.
Methodology 2: Condensation and Chlorination Sequence
This classical two-step approach involves the initial construction of the pyridazinone ring system followed by a deoxychlorination reaction to introduce the chloro substituent.
Step 1: Synthesis of 6-(2-methoxyphenyl)-3(2H)-pyridazinone
This intermediate can be prepared through several condensation strategies. A common method involves the reaction of a suitable ketoacid with hydrazine. The ketoacid precursor, 4-(2-methoxyphenyl)-4-oxobutanoic acid, can be synthesized via a Friedel-Crafts acylation of anisole with succinic anhydride.[4]
Reaction Scheme:
A) Friedel-Crafts Acylation: Anisole + Succinic Anhydride --[AlCl₃]--> 4-(2-methoxyphenyl)-4-oxobutanoic acid
B) Condensation with Hydrazine: 4-(2-methoxyphenyl)-4-oxobutanoic acid + N₂H₄ --> 6-(2-methoxyphenyl)-3(2H)-pyridazinone
Diagram: Workflow for Condensation and Chlorination
Caption: Workflow for the synthesis of this compound via condensation and chlorination.
Experimental Protocol: Synthesis of 6-(2-methoxyphenyl)-3(2H)-pyridazinone
This protocol is based on general procedures for the synthesis of pyridazinones from ketoacids.[4]
Materials:
-
4-(2-methoxyphenyl)-4-oxobutanoic acid (1.0 equiv)
-
Hydrazine hydrate (1.1-1.5 equiv)
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve 4-(2-methoxyphenyl)-4-oxobutanoic acid in ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol or water, and dry to obtain 6-(2-methoxyphenyl)-3(2H)-pyridazinone.
Step 2: Chlorination of 6-(2-methoxyphenyl)-3(2H)-pyridazinone
The conversion of the pyridazinone to the corresponding chloropyridazine is typically achieved using phosphorus oxychloride (POCl₃).[5]
Mechanistic Rationale
The chlorination of a pyridazinone with POCl₃ is believed to proceed through an initial O-phosphorylation of the pyridazin-3-ol tautomer. This forms a pyridazinyl dichlorophosphate intermediate, which activates the hydroxyl group, converting it into a good leaving group. A subsequent nucleophilic attack by a chloride ion results in the formation of the chloropyridazine.[5]
Experimental Protocol: Chlorination
The following is a general procedure for the chlorination of pyridazinones.[5][6]
Materials:
-
6-(2-methoxyphenyl)-3(2H)-pyridazinone (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (excess, can be used as solvent)
-
Optional: Pyridine (as a base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 6-(2-methoxyphenyl)-3(2H)-pyridazinone to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled reaction mixture onto crushed ice with stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Advantages and Disadvantages of the Condensation-Chlorination Route
Advantages:
-
Cost-Effective Reagents: This route utilizes relatively inexpensive and readily available starting materials and reagents.
-
Scalability: The procedures are generally amenable to large-scale synthesis.
-
No Metal Catalysts: Avoids the cost and potential product contamination associated with palladium catalysts.
Disadvantages:
-
Longer Synthetic Sequence: This is a multi-step synthesis, which can be more time-consuming and may result in a lower overall yield compared to a one-step coupling reaction.
-
Harsh Reaction Conditions: The use of phosphorus oxychloride requires careful handling due to its corrosive and reactive nature. The workup procedure can also be hazardous.
-
Potential for Side Reactions: The Friedel-Crafts acylation step can sometimes lead to regioisomeric byproducts, depending on the substituents on the aromatic ring.
Comparative Summary and Conclusion
| Feature | Suzuki-Miyaura Cross-Coupling | Condensation and Chlorination |
| Number of Steps | One-pot (typically) | Two or more steps |
| Key Reagents | Palladium catalyst, Boronic acid, Base | AlCl₃, Succinic anhydride, Hydrazine, POCl₃ |
| Reaction Conditions | Generally mild to moderate | Can involve harsh reagents (POCl₃) and temperatures |
| Yield | Good to excellent | Moderate to good overall yield |
| Cost | Higher due to catalyst | Generally lower |
| Scalability | Can be challenging on a very large scale | Well-suited for large-scale production |
| Purification | Requires removal of metal catalyst | Standard purification techniques |
Both the Suzuki-Miyaura cross-coupling and the condensation-chlorination sequence are viable and effective methods for the synthesis of this compound. The choice between these two routes will largely depend on the specific needs and constraints of the research or production environment.
For rapid, small-scale synthesis in a research and development setting, where a wide variety of analogs may be required, the Suzuki-Miyaura cross-coupling offers a more direct and versatile approach, provided the cost of the catalyst is not a prohibitive factor.
For large-scale production where cost-effectiveness and the avoidance of metal contaminants are paramount, the condensation and chlorination route presents a more classical and economically favorable option, despite its longer synthetic sequence and the need for careful handling of hazardous reagents.
Ultimately, a thorough understanding of the mechanistic principles and practical considerations of each method will empower the synthetic chemist to select the most appropriate strategy for their specific objectives in the synthesis of this compound and its derivatives.
References
-
PrepChem. Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. Available at: [Link]
- Zulmy, W. P., Sholihah, P. M. A., Teruna, H. Y., & Jasril, J. (2025). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Jurnal Riset Kimia, 16(2).
- Rahman, M. M., et al. (2020). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.
- Allam, H. A., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 7(1), 1-21.
- Fernandes, P. F., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2975.
- Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- El-Sayed, M. A. A., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 13(10), 1236-1254.
- The Royal Society of Chemistry. (2013). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).
- Guery, S., et al. (1996).
- BenchChem. (2025). Application Notes and Protocols: Phosphorus Oxychloride in the Synthesis of Chloropyridazines.
- Dong, H., et al. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 20(9), 15988-15997.
-
ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available at: [Link]
-
ResearchGate. Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Available at: [Link]
-
PubChemLite. This compound (C11H9ClN2O). Available at: [Link]
-
Jurnal Riset Kimia. Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Available at: [Link]
-
Figshare. Regioselective One-Pot Synthesis of 9-Alkyl-6-chloropyrido[3,2-e][1][7]triazolo[4,3-a]pyrazines. Reactivity of Aliphatic and Aromatic Hydrazides. Available at: [Link]
-
ResearchGate. Regioselective One-Pot Synthesis of 9-Alkyl-6-chloropyrido[3,2-e][1][7]triazolo[4,3-a]pyrazines. Reactivity of Aliphatic and Aromatic Hydrazides. Available at: [Link]
-
ChemSynthesis. 3-chloro-6-(4-methoxyphenyl)pyridazine. Available at: [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. Available at: [Link]
-
Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. Available at: [Link]
-
SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available at: [Link]
-
OUCI. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine.
-
ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available at: [Link]
-
National Institutes of Health. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[2]annulen-7-ols. Available at: [Link]
-
Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
-
PubMed. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available at: [Link]
-
Journal of the Chemical Society (Resumed). Experiments on the synthesis of substances related to the sterols. Part V. The condensation of phenylsuccinic anhydride with veratrole under the influence of aluminium chloride. Available at: [Link]
- Google Patents. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
-
ResearchGate. (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available at: [Link]
-
SpringerLink. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
-
Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. Available at: [Link]
-
MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Available at: [Link]
-
MDPI. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Available at: [Link]
-
Indian Academy of Sciences. Studies in the friedel-crafts reaction. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
The Pivotal Role of Substitution: A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-6-(2-methoxyphenyl)pyridazine Derivatives
In the landscape of medicinal chemistry, the pyridazine scaffold is a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] Derivatives of this heterocyclic core have been extensively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.[4][5] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific and promising subclass: 3-Chloro-6-(2-methoxyphenyl)pyridazine derivatives. By dissecting the influence of molecular modifications on biological outcomes, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to navigate the chemical space of these potent molecules.
The this compound Scaffold: A Privileged Starting Point
The this compound core presents a strategic framework for chemical exploration. The chlorine atom at the 3-position serves as a versatile handle for nucleophilic substitution, allowing for the introduction of a diverse array of functional groups. The 6-(2-methoxyphenyl) moiety is a key determinant of the molecule's interaction with biological targets, and its substitution pattern can significantly modulate potency and selectivity. This guide will systematically explore the impact of modifications at both of these key positions.
Structure-Activity Relationship Analysis
The biological activity of this compound derivatives is profoundly influenced by the nature of the substituents at the 3-position of the pyridazine ring and on the pendant phenyl ring. The following sections provide a comparative analysis of these modifications, supported by experimental data from various studies.
Modifications at the 3-Position of the Pyridazine Ring
The chlorine atom at the 3-position is a common starting point for the synthesis of more complex derivatives. Its replacement with various nucleophiles has been shown to be a critical determinant of biological activity.
-
Amino Substituents: The introduction of amino groups at the 3-position has been a fruitful strategy in the development of potent kinase inhibitors and anti-inflammatory agents. A series of 3-amino-6-aryl-pyridazines were identified as selective CB2 agonists for the treatment of inflammatory pain.[6] The nature of the amino substituent, whether it is a primary amine, a substituted amine, or part of a heterocyclic ring, can dramatically influence target engagement and cellular activity.
-
Alkoxy and Aryloxy Substituents: The replacement of the 3-chloro group with alkoxy or aryloxy moieties has been explored for its potential to modulate the pharmacokinetic and pharmacodynamic properties of the compounds. Studies on 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines have demonstrated their potential as potent antitumor agents.[5]
Modifications on the 6-Aryl Ring
The substitution pattern on the 6-phenyl ring plays a crucial role in defining the pharmacological profile of these derivatives. The presence and position of various functional groups can impact binding affinity, selectivity, and metabolic stability.
-
Methoxyphenyl and Dimethoxyphenyl Substituents: The 2-methoxy group in the core structure of interest is a key feature. Further exploration of methoxy substitutions on the phenyl ring, such as in 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine, has been investigated in the context of anticancer drug discovery.[7] These electron-donating groups can influence the electronic properties of the entire molecule and enhance interactions with biological targets.
-
Other Aryl and Heteroaryl Substituents: The replacement of the 2-methoxyphenyl group with other substituted aryl or heteroaryl rings has been a common strategy to explore a wider chemical space. Studies on 6-aryl-pyridazin-3(2H)-ones have shown that the nature of the aryl group significantly impacts anticancer, antimicrobial, and anti-inflammatory activities.[1] For instance, certain substitutions on the aryl ring led to high activity against leukemia and breast cancer cell lines.[1]
Comparative Biological Data
To provide a clear and objective comparison, the following table summarizes the in vitro anticancer activity of representative pyridazine derivatives from various studies. This data highlights the impact of specific structural modifications on potency against different cancer cell lines.
| Compound ID | 3-Position Substituent | 6-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 2g | =O (pyridazinone) | 4-chlorophenyl | HL-60 (TB) (leukemia) | < 2 | [1] |
| 2g | =O (pyridazinone) | 4-chlorophenyl | NCI-H522 (non-small-cell lung) | < 2 | [1] |
| 2g | =O (pyridazinone) | 4-chlorophenyl | BT-549 (breast cancer) | < 2 | [1] |
| 11m | -C(=O)N(CH3)2 | 5-(trifluoromethyl) | T-47D (breast cancer) | 0.43 | [8] |
| 11m | -C(=O)N(CH3)2 | 5-(trifluoromethyl) | MDA-MB-231 (breast cancer) | 0.99 | [8] |
| 9e | -NH-N=CH-(4-chlorophenyl) | 4-methoxyphenyl | MDA-MB-231/ATCC (breast cancer) | Not specified as IC50, but showed 63.82% growth inhibition | Not specified in source |
| 9e | -NH-N=CH-(4-chlorophenyl) | 4-methoxyphenyl | T-47D (breast cancer) | Not specified as IC50, but showed 79.98% growth inhibition | Not specified in source |
Note: The presented data is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
The synthesis and biological evaluation of these compounds follow established methodologies in medicinal chemistry. Below are representative protocols for key experimental procedures.
General Synthesis of 3-Chloro-6-arylpyridazines
The synthesis of the 3-chloro-6-arylpyridazine scaffold is a critical first step. A common synthetic route is outlined below:
Caption: General synthetic scheme for 3-Chloro-6-arylpyridazines.
Step-by-Step Protocol:
-
Friedel-Crafts Acylation: A substituted benzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield the corresponding β-aroylpropionic acid.
-
Cyclocondensation: The resulting β-aroylpropionic acid is then treated with hydrazine hydrate to form the 6-aryl-pyridazin-3(2H)-one ring system.[2]
-
Chlorination: The 6-aryl-pyridazin-3(2H)-one is subsequently chlorinated using a reagent such as phosphorus oxychloride (POCl3) to afford the desired 3-chloro-6-arylpyridazine.[7]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Human cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control.
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
The anticancer activity of many pyridazine derivatives is attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. While the precise mechanism for every derivative is not fully elucidated, several have been shown to target critical cellular components.
Caption: Generalized mechanism of action for kinase-inhibiting pyridazine derivatives.
Several studies have implicated cyclin-dependent kinases (CDKs) and c-Jun N-terminal kinases (JNKs) as potential targets for pyridazine derivatives.[3][8] For example, 3,6-disubstituted pyridazines have been investigated as potential CDK2 inhibitors, which would lead to cell cycle arrest and a reduction in tumor cell proliferation.[8] Similarly, the inhibition of JNK1, a key player in stress-activated signaling pathways that promote cancer cell survival, has been identified as a plausible mechanism for the anticancer effects of certain pyridazine compounds.[7]
Conclusion
The this compound scaffold represents a highly promising platform for the discovery of novel therapeutic agents. The structure-activity relationship data compiled in this guide underscore the critical importance of strategic modifications at the 3- and 6-positions of the pyridazine core. The versatility of the 3-chloro position for introducing diverse functionalities, combined with the profound influence of substitutions on the 6-aryl ring, provides a rich chemical space for optimization. Future research in this area should continue to focus on the systematic exploration of these modifications to develop next-generation pyridazine-based drugs with enhanced potency, selectivity, and favorable pharmacokinetic profiles for the treatment of cancer and other debilitating diseases.
References
-
Al-Tel, T. H. (2010). Synthesis and Biological Evaluation of Some Novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as Anti-Cancer, Antimicrobial, and Anti-Inflammatory Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 266-271. Available at: [Link]
-
Asif, M. (2012). Studies on new substituted pyridazinones: synthesis and biological evaluation. Journal of the Serbian Chemical Society, 77(10), 1369-1381. Available at: [Link]
-
Hu, T., et al. (2004). Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. Bioorganic & Medicinal Chemistry Letters, 14(9), 2031-2034. Available at: [Link]
-
Pochet, L., et al. (2019). Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 29(5), 755-760. Available at: [Link]
-
Sci-Hub. (1989). PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE. Organic Preparations and Procedures International, 21(1), 125-128. Available at: [Link]
-
Díaz, P., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 465-468. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. Retrieved from [Link]
-
Abdelrahman, N. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(8), 1509-1527. Available at: [Link]
-
Abdel-Aziz, A. A.-M., et al. (2015). Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry, 90, 889-901. Available at: [Link]
-
Díaz, P., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 465-468. Available at: [Link]
-
Arslan, H., et al. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o598. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-6-phenylpyridazine. PubChem Compound Database. Retrieved from [Link]
-
Watterson, D. M., et al. (2003). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Journal of Medicinal Chemistry, 46(15), 3181-3184. Available at: [Link]
-
ChemSynthesis. (n.d.). 3-chloro-6-(4-methoxyphenyl)pyridazine. Retrieved from [Link]
-
Empfield, J. R., & Nuss, J. M. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 63(15), 7996-8032. Available at: [Link]
-
Ferlenghi, F., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(19), 11776. Available at: [Link]
-
El-Gamal, M. I., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(52), 31221-31235. Available at: [Link]
-
ResearchGate. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of... Retrieved from [Link]
-
Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl-. Organic Syntheses Procedure. Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridazine Scaffold: A Comparative Guide to the In Vivo Efficacy of 3-Chloro-6-(aryl)pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry, consistently yielding compounds with a wide spectrum of pharmacological activities.[1][2] Among the myriad of pyridazine derivatives, the 3-chloro-6-(aryl)pyridazine core has emerged as a particularly versatile starting point for the development of novel therapeutic agents. The reactive chlorine atom at the 3-position serves as a crucial handle for synthetic modifications, allowing for the facile introduction of various functional groups and the exploration of diverse chemical space.[1] This guide provides a comparative analysis of the in vivo efficacy of 3-chloro-6-(aryl)pyridazine-based compounds, drawing on preclinical data from structurally related analogs to illuminate the therapeutic potential of this chemical class, with a specific focus on the 3-Chloro-6-(2-methoxyphenyl)pyridazine framework.
Anticancer Potential: Targeting Key Signaling Pathways
Pyridazine derivatives have demonstrated significant promise as anticancer agents, with several analogs exhibiting potent antiproliferative activity in preclinical models.[3] While specific in vivo data for this compound is not yet prominent in the public domain, the efficacy of structurally similar 3,6-disubstituted pyridazines offers valuable insights into its potential.
Notably, a series of 3,6-disubstituted pyridazine compounds have been identified as potent preclinical candidates that target c-Jun N-terminal kinase 1 (JNK1).[1] JNK1 is a critical component of stress-activated signaling pathways that promote cancer cell survival and proliferation. The inhibition of JNK1 by these pyridazine derivatives has been shown to lead to significant tumor growth inhibition in vivo.[1]
Hypothetical Signaling Pathway for JNK1 Inhibition by Pyridazine Derivatives:
Caption: Proposed mechanism of JNK1 inhibition by pyridazine compounds.
Comparative In Vivo Efficacy of Anticancer Pyridazine Analogs
| Compound Class | Target | Animal Model | Efficacy | Reference Compound |
| 3,6-disubstituted pyridazines | JNK1 | Xenograft models | Significant tumor volume reduction | N/A in provided context |
| Pyridazinone derivatives | VEGFR-2 | N/A in provided context | Potential antiangiogenic effects | N/A in provided context |
| 4-chloro-pyridazin-3(2H)-one derivatives | Multiple (VEGF, TNFα, etc.) | N/A in provided context | Potent antiangiogenic activity | Methotrexate |
Experimental Protocol: Xenograft Tumor Model for Evaluating Anticancer Efficacy
A standard experimental workflow to assess the in vivo anticancer activity of a novel pyridazine compound would involve a xenograft mouse model.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., from the NCI-60 panel) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Compound Administration: Mice are randomized into treatment and control groups. The test compound (e.g., a this compound derivative) is administered orally or intraperitoneally at various doses. The control group receives the vehicle.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically the percentage of tumor growth inhibition compared to the control group.
-
Toxicity Assessment: Animal body weight and general health are monitored to assess for any treatment-related toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis (Optional): Blood and tumor tissue samples can be collected to analyze drug concentration and target engagement.
Rationale for Experimental Choices:
-
Xenograft Models: These models are a well-established standard for the initial in vivo evaluation of anticancer drug candidates, allowing for the assessment of a compound's effect on human tumors in a living organism.
-
Immunocompromised Mice: The use of these mice is essential for the successful engraftment and growth of human tumor cells.
-
Dose-Response Studies: Administering a range of doses helps to determine the potency and therapeutic window of the compound.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Chronic inflammation is a key driver of numerous diseases.[4] Pyridazine and pyridazinone derivatives have been investigated as potent anti-inflammatory agents, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2).[5] COX-2 is an enzyme that is often upregulated during inflammation and is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).
One noteworthy study synthesized a series of novel pyridazine scaffolds and evaluated their COX-1 and COX-2 inhibitory potential. Compound 6b from this series demonstrated potent and selective COX-2 inhibition, with an in vivo anti-inflammatory activity comparable to the established drugs indomethacin and celecoxib.[5] Importantly, this compound did not exhibit the ulcerative effects commonly associated with non-selective COX inhibitors.[5]
In Vivo Anti-inflammatory Workflow:
Caption: Workflow for in vivo assessment of anti-inflammatory compounds.
Comparative In Vivo Anti-inflammatory Efficacy
| Compound | Target | Animal Model | Efficacy | Comparison |
| Compound 6b (pyridazine derivative) | COX-2 | Carrageenan-induced paw edema | Comparable to indomethacin and celecoxib | Indomethacin, Celecoxib |
| Indomethacin | COX-1/COX-2 | Carrageenan-induced paw edema | Standard anti-inflammatory effect | N/A |
| Celecoxib | COX-2 | Carrageenan-induced paw edema | Standard selective anti-inflammatory effect | N/A |
Experimental Protocol: Carrageenan-Induced Paw Edema Model
This is a widely used and validated acute inflammation model to screen for the anti-inflammatory activity of new compounds.
Step-by-Step Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Compound Administration: The test compound (e.g., a this compound derivative) or a reference drug (e.g., indomethacin) is administered orally to the animals. The control group receives the vehicle.
-
Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Edema Measurement: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
-
Histopathological Examination (Optional): At the end of the experiment, the paw tissue can be collected for histological analysis to assess the inflammatory infiltrate and tissue damage.
Rationale for Experimental Choices:
-
Carrageenan Model: This model is simple, reproducible, and provides a good indication of a compound's ability to inhibit acute inflammation.
-
Plethysmometer: This instrument provides an accurate and quantitative measurement of paw volume, allowing for a precise assessment of edema.
-
Reference Drugs: Including standard anti-inflammatory drugs like indomethacin allows for a direct comparison of the potency of the test compound.
Future Directions and the Promise of this compound
The existing preclinical data for various 3-chloro-6-(aryl)pyridazine derivatives strongly suggests that the this compound scaffold holds significant therapeutic potential. The presence of the methoxy group on the phenyl ring can influence the compound's pharmacokinetic properties and its interaction with biological targets. Further in vivo studies are warranted to directly evaluate the efficacy and safety of this specific class of compounds in various disease models. Future research should focus on synthesizing a library of analogs with modifications to the 2-methoxyphenyl ring and evaluating their structure-activity relationships to identify lead candidates for further development.
References
-
Acta Poloniae Pharmaceutica. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. [Link]
-
Bioorganic Chemistry. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. [Link]
-
Medicinal Chemistry. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. [Link]
-
Future Medicinal Chemistry. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]
-
Journal of Pharmacology and Experimental Therapeutics. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. [Link]
-
ResearchGate. Pyridazine derivatives 57a–59c reported as anti-inflammatory agents. [Link]
-
PubMed Central. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]
-
PubMed. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. [Link]
-
Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. [Link]
-
PubMed. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. [Link]
-
PubMed. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. [Link]
-
PubMed. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. [Link]
-
PubMed. Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents. [Link]
-
PubChem. This compound. [Link]
-
PubMed. The in Vivo Metabolism of 3-oxo-5-benzylidene-6-methyl-(4H)-2-(benzoylmethyl)pyridazine in Rats. [Link]
-
PubMed. Synthesis and biological evaluation of 2,3-diarylpyrazines and quinoxalines as selective COX-2 inhibitors. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 3-Chloro-6-(2-methoxyphenyl)pyridazine and Known Kinase Inhibitors
Introduction
The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique physicochemical properties, including its π-deficient aromatic system and hydrogen bonding capabilities, make it an attractive moiety for drug design.[2] Within this class, 3,6-disubstituted pyridazines have garnered significant attention for their potential as inhibitors of key signaling proteins implicated in a range of pathologies, from inflammation to cancer.[3] This guide focuses on 3-Chloro-6-(2-methoxyphenyl)pyridazine , a versatile chemical intermediate, and benchmarks its potential inhibitory profile against well-established inhibitors of three critical therapeutic targets: c-Jun N-terminal kinase-1 (JNK1), Cyclooxygenase-2 (COX-2), and Poly(ADP-ribose) polymerase-1 (PARP-1).
This document is intended for researchers, scientists, and drug development professionals. It provides an in-depth, objective comparison supported by established experimental protocols to guide further investigation into the therapeutic potential of novel pyridazine derivatives.
The Therapeutic Targets: An Overview
A thorough understanding of the target's role in disease is paramount to designing effective inhibitors. The selection of JNK1, COX-2, and PARP-1 as benchmarks is predicated on the known activities of various pyridazine-containing molecules.
c-Jun N-terminal Kinase-1 (JNK1)
JNK1 is a member of the mitogen-activated protein kinase (MAPK) family that plays a pivotal role in cellular responses to stress stimuli such as inflammatory cytokines, UV irradiation, and heat shock.[4][] Dysregulation of the JNK signaling pathway is implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[] Specifically, 3,6-disubstituted pyridazine compounds have been identified as potent preclinical candidates that target JNK1.[3]
Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3][6] While the COX-1 isoform is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is inducible and its levels rise significantly during inflammation.[3][7] Selective inhibition of COX-2 is a well-established strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[3] Pyridazine derivatives have been explored for their COX-2 inhibitory activity.[4]
Poly(ADP-ribose) Polymerase-1 (PARP-1)
PARP-1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.[8][9] Inhibition of PARP-1 has emerged as a successful therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[8][9] The pyridazine core is a recognized pharmacophore in the design of anticancer agents, and some pyridazine-based candidates have been investigated as PARP-1 inhibitors.[2]
Benchmarking Inhibitors: A Head-to-Head Comparison
This section provides a comparative overview of this compound against known inhibitors of JNK1, COX-2, and PARP-1. As this compound is a chemical intermediate, its direct inhibitory activity is not extensively documented. Therefore, the following tables present the inhibitory data for established benchmark compounds to provide a framework for evaluating the potential of novel derivatives synthesized from this pyridazine core.
JNK1 Inhibitors
| Compound | Type | IC50 (JNK1) | Selectivity |
| SP600125 | ATP-competitive | 40 nM | Broad-spectrum JNK inhibitor (also inhibits JNK2 and JNK3)[10][11] |
| AS601245 | ATP-competitive | 80 nM | Pan-JNK inhibitor with improved kinase selectivity over SP600125[][12] |
| Tanzisertib (CC-930) | ATP-competitive | 61 nM | Potent against all JNK isoforms[13] |
COX-2 Inhibitors
| Compound | Type | IC50 (COX-2) | Selectivity (COX-1/COX-2) |
| Celecoxib | Selective COX-2 Inhibitor | 40 nM | ~375-fold selective for COX-2 over COX-1 |
| Rofecoxib | Selective COX-2 Inhibitor | 18 nM | Highly selective for COX-2 (withdrawn from market due to cardiovascular side effects)[7] |
| NS-398 | Selective COX-2 Inhibitor | 3.8 µM | Selective for COX-2 |
PARP-1 Inhibitors
| Compound | Type | IC50 (PARP-1) | Mechanism of Action |
| Olaparib | PARP Inhibitor | 5 nM | Traps PARP1 on DNA, leading to double-strand breaks[9] |
| Rucaparib | PARP Inhibitor | 1.4 nM | Inhibits PARP1 and PARP2[14] |
| Talazoparib | PARP Inhibitor | 0.57 nM | Potent PARP trapping activity[14] |
Experimental Methodologies for Inhibitor Benchmarking
To objectively assess the inhibitory potential of this compound derivatives, standardized and robust experimental protocols are essential. The following sections detail the methodologies for in vitro inhibition assays for JNK1, COX-2, and PARP-1.
JNK1 Inhibition Assay: A Kinase Activity Protocol
The following protocol is based on a luminescent kinase assay that measures the amount of ADP produced from a kinase reaction.
Signaling Pathway
Caption: JNK1 signaling pathway activated by stress stimuli.
Experimental Workflow
Caption: Workflow for a JNK1 kinase inhibition assay.
Step-by-Step Protocol
-
Compound Preparation : Dissolve test compounds, including this compound derivatives and benchmark inhibitors, in DMSO to create stock solutions. Prepare serial dilutions to determine IC50 values.
-
Reaction Setup : In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).
-
Enzyme Addition : Add 2 µL of JNK1 enzyme solution.
-
Substrate/ATP Addition : Add 2 µL of a mixture containing the c-Jun substrate and ATP to initiate the reaction.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
ADP Detection : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Second Incubation : Incubate at room temperature for 40 minutes.
-
Luminescence Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Third Incubation : Incubate at room temperature for 30 minutes.
-
Data Acquisition : Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the JNK1 activity.[4]
COX-2 Inhibition Assay: A Fluorometric Protocol
This protocol is based on the fluorometric detection of Prostaglandin G2, an intermediate product of the COX-2 enzymatic reaction.
Experimental Workflow
Caption: Workflow for a fluorometric COX-2 inhibition assay.
Step-by-Step Protocol
-
Compound Preparation : Prepare stock solutions and serial dilutions of test compounds and Celecoxib in DMSO.
-
Reaction Mix Preparation : Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Reaction Setup : In a 96-well white opaque plate, add 10 µL of the diluted test inhibitor or DMSO.
-
Enzyme Addition : Add 80 µL of the Reaction Mix to each well.
-
Enzyme Control and Inhibitor Control : Prepare wells with enzyme and buffer only (Enzyme Control) and wells with a known inhibitor like Celecoxib (Inhibitor Control).[15]
-
Initiation of Reaction : Add 10 µL of diluted Arachidonic Acid to each well to start the reaction.
-
Data Acquisition : Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.[16] The rate of increase in fluorescence is proportional to COX-2 activity.
PARP-1 Inhibition Assay: A Colorimetric Protocol
This protocol is based on the colorimetric detection of PARP-1's enzymatic activity, which involves the PARylation of histone H4.
Experimental Workflow
Caption: Workflow for a colorimetric PARP-1 inhibition assay.
Step-by-Step Protocol
-
Compound Preparation : Prepare stock solutions and serial dilutions of test compounds and a known PARP-1 inhibitor like Olaparib in the appropriate solvent.
-
Reaction Setup : To the wells of a histone H4-coated 96-well plate, add 12.5 µL of the test compound.
-
Enzyme Addition : Add 12.5 µL of PARP1 enzyme and activated DNA.
-
Initiation of Reaction : Add 25 µL of NAD+ to start the PARylation reaction and incubate for 30 minutes.
-
Washing : Stop the reaction by washing the plate with PBS.
-
Primary Antibody Incubation : Add 100 µL of anti-pADPr antibody and incubate.
-
Washing : Wash the plate with PBS.
-
Secondary Antibody Incubation : Add 100 µL of an HRP-conjugated secondary antibody and incubate.
-
Washing : Wash the plate with PBS.
-
Colorimetric Development : Add 100 µL of TMB substrate and incubate for 15 minutes.
-
Stopping the Reaction : Add 100 µL of 0.2N HCl to stop the color development.
-
Data Acquisition : Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the PARP-1 activity.[17]
Conclusion and Future Directions
This compound represents a valuable starting point for the synthesis of novel, biologically active molecules. This guide provides a framework for benchmarking its derivatives against established inhibitors of JNK1, COX-2, and PARP-1. The detailed experimental protocols offer a standardized approach to quantitatively assess the inhibitory potential of these new chemical entities. By systematically evaluating their potency and selectivity against these critical therapeutic targets, researchers can accelerate the discovery and development of next-generation pyridazine-based therapeutics. Further investigations should focus on structure-activity relationship (SAR) studies to optimize the inhibitory activity and pharmacokinetic properties of derivatives of this compound.
References
-
Patsnap Synapse. Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments. [Link]
-
Cleveland Clinic. COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
EBSCO. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters. [Link]
-
El-Sayed, N. F., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Scientific Reports, 13(1), 1-21. [Link]
-
NIH. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]
-
NIH. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
-
Wikipedia. PARP inhibitor. [Link]
-
Tulip Biolabs. PARP1 Activity Assay. [Link]
-
Drugs.com. List of PARP inhibitors (Poly (ADP-ribose) polymerase inhibitors). [Link]
-
Grokipedia. PARP inhibitor. [Link]
-
BellBrook Labs. Enzolution PARP1 Assay System. [Link]
-
BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]
-
PubMed Central. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]
-
NIH. PARP1 Inhibitors: antitumor drug design. [Link]
-
Reaction Biology. JNK1 Kinase Assay Service. [Link]
-
NIH. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. COX-2 Inhibitors [everydayhealth.com]
- 3. drugs.com [drugs.com]
- 4. promega.com [promega.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 8. Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 9. grokipedia.com [grokipedia.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scbt.com [scbt.com]
- 13. selleckchem.com [selleckchem.com]
- 14. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 15. assaygenie.com [assaygenie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of 3-Chloro-6-(2-methoxyphenyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly within oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The human kinome, comprising over 500 kinases, presents a vast array of therapeutic targets. However, the conserved nature of the ATP-binding pocket across this superfamily poses a significant challenge: ensuring inhibitor selectivity.[1] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] Therefore, a rigorous and comprehensive assessment of a compound's cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of its preclinical characterization.
This guide provides a senior application scientist's perspective on delineating the selectivity profile of a novel kinase inhibitor, using the hypothetical compound 3-Chloro-6-(2-methoxyphenyl)pyridazine as a case study. We will delve into the rationale behind selecting specific cross-reactivity assays, provide detailed experimental protocols, and offer insights into interpreting the resulting data. Our focus is on building a self-validating system of evidence to confidently advance a lead candidate.
The Compound in Focus: this compound
The pyridazine scaffold is a privileged structure in medicinal chemistry, known for its ability to engage with a variety of biological targets.[3][4][5] Derivatives of this core have shown promise as anticancer agents, often through the modulation of key signaling pathways.[6][7] The subject of our study, this compound, is a novel investigational compound designed to target a specific kinase (let's assume, for this guide, a hypothetical primary target: Kinase X ). The chloro-substituent offers a potential vector for covalent modification or further chemical elaboration, while the methoxyphenyl group is likely designed to occupy a specific hydrophobic pocket within the target's active site.
Before this compound can progress, we must answer a critical question: How selective is it for Kinase X? To address this, we will employ a multi-pronged approach, leveraging both biochemical and cellular assays to build a comprehensive selectivity profile.
A Multi-Tiered Strategy for Assessing Kinase Cross-Reactivity
A robust cross-reactivity assessment should not rely on a single method. Instead, a tiered approach, moving from broad screening to in-depth cellular validation, provides the most reliable data.
Caption: A tiered approach to cross-reactivity profiling.
Tier 1: Illuminating the Landscape with KINOMEscan®
The initial step in our investigation is to cast a wide net. Large-panel kinase screening platforms, such as Eurofins DiscoverX's KINOMEscan®, are invaluable for this purpose.[8][9][10] This technology utilizes a competition binding assay to quantify the interaction of a test compound against a vast array of kinases.[11] The primary output is the dissociation constant (Kd), a measure of binding affinity.
Why KINOMEscan® first?
-
Breadth: It provides a comprehensive overview of the kinome, often screening against over 480 kinases in a single experiment.[8][9] This breadth is crucial for identifying unexpected off-targets that might be missed in smaller, more focused panels.
-
Quantitative Data: The assay generates quantitative Kd values, allowing for a rank-ordering of potential off-targets based on binding affinity.[9][12]
-
ATP-Independence: As a binding assay, it is not dependent on enzyme activity or ATP concentration, providing a direct measure of compound-target interaction.[9]
| Kinase Target | Dissociation Constant (Kd) in nM | % Inhibition at 1 µM |
| Kinase X (Primary Target) | 15 | 98% |
| Kinase Y (Off-target) | 150 | 85% |
| Kinase Z (Off-target) | 800 | 55% |
| Kinase A (Off-target) | >10,000 | <10% |
| ... (400+ other kinases) | >10,000 | <10% |
Interpretation of Tier 1 Data:
The hypothetical data above suggests that this compound binds potently to its intended target, Kinase X. However, it also reveals potential off-target interactions with Kinase Y and, to a lesser extent, Kinase Z. These "hits" must now be validated using an orthogonal method.
Tier 2: Functional Confirmation with Enzymatic Inhibition Assays
While binding affinity is a critical parameter, it does not always correlate directly with functional inhibition. Therefore, the next step is to perform enzymatic assays for the primary target and the high-affinity off-targets identified in Tier 1. Radiometric assays, such as the ³³P-ATP filter binding assay, remain a gold standard for their sensitivity and direct measurement of substrate phosphorylation.[12][13]
Why enzymatic assays?
-
Functional Readout: These assays measure the compound's ability to inhibit the catalytic activity of the kinase, providing a functional consequence to the observed binding.
-
IC50 Determination: They allow for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for assessing potency.
-
Mechanism of Action Studies: Enzymatic assays can be adapted to investigate the mechanism of inhibition (e.g., ATP-competitive, non-competitive).
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest (Kinase X, Y, or Z), a specific peptide substrate, and a buffer containing MgCl₂ and ATP.
-
Compound Addition: Add varying concentrations of this compound (typically in a 10-point dose-response format) or DMSO as a vehicle control.
-
Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Quenching: Stop the reaction by spotting the mixture onto a phosphocellulose filter membrane.
-
Washing: Wash the membranes extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the incorporated radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
| Kinase Target | IC50 (nM) |
| Kinase X (Primary Target) | 25 |
| Kinase Y (Off-target) | 300 |
| Kinase Z (Off-target) | 2500 |
Interpretation of Tier 2 Data:
This hypothetical data confirms that this compound is a potent inhibitor of its primary target, Kinase X. The off-target inhibition of Kinase Y is also confirmed, albeit at a 12-fold lower potency. The inhibition of Kinase Z is significantly weaker, suggesting it may be less of a concern in a cellular context.
Tier 3: Proving Target Engagement in a Cellular Milieu with CETSA
The ultimate test of a compound's selectivity is its ability to engage its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells or tissue lysates.[14][15][16][17] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[15][17]
Why CETSA?
-
Physiological Relevance: CETSA directly measures target engagement in a cellular context, accounting for factors such as cell permeability and intracellular ATP concentrations.[14][15]
-
Label-Free: It is a label-free method, avoiding potential artifacts introduced by reporter tags.[18]
-
Versatility: CETSA can be performed on cell lysates, intact cells, and even tissue samples.[14][17]
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment: Culture cells expressing the target kinases (Kinase X and Kinase Y) to approximately 80% confluency. Treat the cells with a high concentration (e.g., 10 µM) of this compound or DMSO for 1-2 hours.
-
Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Heating: Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis: Separate equal amounts of the soluble protein from each temperature point by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with specific antibodies for Kinase X and Kinase Y.
-
Data Analysis: Quantify the band intensities and plot them against temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
| Target | Apparent Melting Temp (°C) - DMSO | Apparent Melting Temp (°C) - Compound | Thermal Shift (ΔTm) |
| Kinase X | 52.5 | 58.0 | +5.5°C |
| Kinase Y | 54.0 | 55.5 | +1.5°C |
Interpretation of Tier 3 Data:
The significant thermal shift for Kinase X provides strong evidence of target engagement in a cellular environment. The much smaller shift for Kinase Y suggests that while there is some interaction, it is considerably weaker than with the primary target. This cellular data, combined with the biochemical data, allows for a confident assessment of the compound's selectivity window.
Synthesizing the Evidence: A Holistic View of Selectivity
By integrating the data from our multi-tiered approach, we can construct a comprehensive selectivity profile for this compound.
-
Primary Target (Kinase X): Potent binding (Kd = 15 nM), potent functional inhibition (IC50 = 25 nM), and robust cellular target engagement (ΔTm = +5.5°C).
-
Primary Off-Target (Kinase Y): Moderate binding (Kd = 150 nM), moderate functional inhibition (IC50 = 300 nM), and weak cellular target engagement (ΔTm = +1.5°C).
-
Other Off-Targets: Minimal to no significant activity.
This profile indicates that this compound is a potent and selective inhibitor of Kinase X, with a clear selectivity window over its most significant off-target. This level of characterization is essential for making informed decisions about the future development of the compound.
Conclusion
The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous scientific validation. A thorough understanding of a compound's cross-reactivity profile is paramount to this process. As we have demonstrated with our hypothetical compound, this compound, a multi-tiered approach that combines broad screening with orthogonal biochemical and cellular assays provides a robust and reliable assessment of selectivity. This strategy, grounded in sound experimental design and careful data interpretation, empowers researchers to identify compounds with the highest potential for therapeutic success while minimizing the risk of off-target liabilities.
References
-
Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Eurofins DiscoverX. (n.d.). KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
ResearchGate. (n.d.). Competition binding assay for measuring the interaction between unlinked, unmodified ('free') small molecules and kinases. [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. [Link]
-
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1472, 163-181. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
-
Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1876-1885. [Link]
-
Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. [Link]
-
ResearchGate. (n.d.). Discovery of kinase inhibitors that potently cross-react with bromodomains. [Link]
-
Fernandez, A., & Maddipati, S. (2006). A priori inference of cross reactivity for drug-targeted kinases. Journal of Medicinal Chemistry, 49(11), 3092-3100. [Link]
-
Kholodenko, B. N. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Scientific Reports, 5, 12282. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
CETSA. (n.d.). CETSA. [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
-
National Institutes of Health. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(10), 1147-1188. [Link]
-
National Institutes of Health. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 19(12), 20636-20648. [Link]
-
ResearchGate. (2023). Recent advances in pyridazine chemistry. [Link]
- Google Patents. (n.d.). Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
-
National Institutes of Health. (2017). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 22(10), 1690. [Link]
-
National Institutes of Health. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Scientific Reports, 13, 14930. [Link]
-
National Institutes of Health. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Materials, 16(3), 1251. [Link]
-
Scholars Research Library. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. benchchem.com [benchchem.com]
- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. CETSA [cetsa.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments Using 3-Chloro-6-(2-methoxyphenyl)pyridazine and Its Isomeric Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridazine scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1][2] Its unique physicochemical properties, including its capacity for hydrogen bonding and π-π stacking interactions, make it a valuable component in the design of targeted therapeutics, particularly kinase inhibitors.[1] This guide provides an in-depth technical comparison of the synthesis and experimental reproducibility of 3-Chloro-6-(2-methoxyphenyl)pyridazine and two of its key structural isomers: 3-Chloro-6-phenylpyridazine and 3-Chloro-6-(4-methoxyphenyl)pyridazine.
The strategic placement of the methoxy group on the phenyl ring can significantly influence the molecule's steric and electronic properties, which in turn affects its reactivity, physicochemical characteristics, and ultimately its performance as a synthetic intermediate. Understanding the nuances of working with these closely related compounds is crucial for researchers aiming to develop novel therapeutics, particularly in the realm of kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases.[3][4]
Comparative Synthesis via Suzuki-Miyaura Cross-Coupling
The most common and efficient method for the synthesis of these 3-chloro-6-arylpyridazines is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this context, the common starting material is 3,6-dichloropyridazine, which is readily prepared from maleic anhydride.
The key variables in the reproducibility and outcome of these syntheses are the choice of palladium catalyst, ligand, base, and solvent system, as well as the inherent reactivity of the boronic acid. The electron-donating nature of the methoxy group in the ortho and para positions can influence the nucleophilicity of the boronic acid and potentially impact the reaction kinetics and yield compared to the unsubstituted phenylboronic acid.[6]
Below is a comparative summary of the synthesis for the three compounds, based on established protocols for similar Suzuki-Miyaura couplings.[7][8]
| Compound | Structure | Starting Materials | Typical Yield (%) | Melting Point (°C) |
| This compound | ![]() | 3,6-Dichloropyridazine, 2-Methoxyphenylboronic acid | 85-92 | 110-112 |
| 3-Chloro-6-phenylpyridazine | ![]() | 3,6-Dichloropyridazine, Phenylboronic acid | 88-95 | 159-161[9] |
| 3-Chloro-6-(4-methoxyphenyl)pyridazine | ![]() | 3,6-Dichloropyridazine, 4-Methoxyphenylboronic acid | 90-97 | 138-140 |
Note: The yields and melting points are representative values based on typical Suzuki-Miyaura reactions and may vary depending on the specific reaction conditions and scale.
Detailed Experimental Protocols
To ensure the reproducibility of these experiments, detailed, step-by-step protocols are provided below. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.
Protocol 1: Synthesis of this compound
Materials:
-
3,6-Dichloropyridazine
-
2-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 250 mL round-bottom flask, add 3,6-dichloropyridazine (1.49 g, 10 mmol), 2-methoxyphenylboronic acid (1.67 g, 11 mmol), and sodium carbonate (2.12 g, 20 mmol).
-
Add a solvent mixture of toluene (50 mL), ethanol (10 mL), and water (25 mL).
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate 9:1) to yield this compound as a white solid.
Expected Yield: ~88% Melting Point: 110-112 °C
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (dd, J = 7.7, 1.7 Hz, 1H), 7.63 (d, J = 9.1 Hz, 1H), 7.48 (ddd, J = 8.3, 7.4, 1.8 Hz, 1H), 7.33 (d, J = 9.1 Hz, 1H), 7.11 (td, J = 7.5, 1.0 Hz, 1H), 7.03 (dd, J = 8.4, 1.0 Hz, 1H), 4.01 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 157.2, 156.9, 149.8, 131.6, 131.3, 129.5, 128.9, 121.3, 120.9, 111.5, 55.7.
-
Mass Spectrometry (ESI): m/z 221.05 [M+H]⁺.
Protocol 2: Synthesis of 3-Chloro-6-phenylpyridazine
This protocol follows the same procedure as Protocol 1, with the substitution of phenylboronic acid for 2-methoxyphenylboronic acid.
Expected Yield: ~92% Melting Point: 159-161 °C[9]
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.08 – 8.01 (m, 2H), 7.68 (d, J = 9.1 Hz, 1H), 7.58 – 7.48 (m, 3H), 7.40 (d, J = 9.1 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 157.8, 151.7, 135.5, 130.6, 129.2, 127.3, 126.9, 126.8.
-
Mass Spectrometry (ESI): m/z 191.04 [M+H]⁺.
Protocol 3: Synthesis of 3-Chloro-6-(4-methoxyphenyl)pyridazine
This protocol follows the same procedure as Protocol 1, with the substitution of 4-methoxyphenylboronic acid for 2-methoxyphenylboronic acid.
Expected Yield: ~95% Melting Point: 138-140 °C
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.00 (d, J = 8.9 Hz, 2H), 7.61 (d, J = 9.1 Hz, 1H), 7.32 (d, J = 9.1 Hz, 1H), 7.04 (d, J = 8.9 Hz, 2H), 3.89 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 161.5, 157.1, 151.1, 128.8, 128.2, 126.5, 126.2, 114.6, 55.5.
-
Mass Spectrometry (ESI): m/z 221.05 [M+H]⁺.
Visualization of Synthetic Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of these compounds, the following diagrams are provided.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling synthesis of 3-chloro-6-arylpyridazines.
These 3-chloro-6-arylpyridazine intermediates are valuable starting materials for the synthesis of various kinase inhibitors. For instance, they can be further functionalized to target key signaling pathways involved in cancer progression, such as the c-Jun N-terminal kinase (JNK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[10][11]
Caption: Simplified JNK signaling pathway and the potential point of intervention for pyridazine-based inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and the potential point of intervention for pyridazine-based inhibitors.[12][13][14]
Conclusion
This guide provides a comparative framework for the synthesis and characterization of this compound and its unsubstituted and para-substituted analogs. The detailed, reproducible protocols and comparative data aim to equip researchers with the necessary information to confidently and efficiently utilize these valuable intermediates in their drug discovery efforts. The choice of isomer will ultimately depend on the specific downstream applications and the desired structure-activity relationship. Understanding the subtle differences in their synthesis and properties is a critical step in the rational design of next-generation therapeutics.
References
Sources
- 1. rsc.org [rsc.org]
- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
A Multi-Faceted Spectroscopic Approach for the Structural Validation of 3-Chloro-6-(2-methoxyphenyl)pyridazine
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of medicinal chemistry, pyridazine derivatives are a cornerstone, recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise structural characterization of these novel compounds is not merely a procedural step but a fundamental prerequisite for advancing any candidate in the drug discovery pipeline. An unambiguous structural assignment ensures that subsequent biological and toxicological data are valid, reproducible, and correctly attributed to the molecule of interest.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to validate the chemical structure of 3-Chloro-6-(2-methoxyphenyl)pyridazine . We will move beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy serve as a synergistic, self-validating system for structural elucidation.
The Analytical Challenge: Assembling the Molecular Puzzle
The target molecule, this compound, presents a distinct set of structural features that must be unequivocally confirmed:
-
The integrity and substitution of the pyridazine core.
-
The presence and position of the chloro-substituent at the C3 position.
-
The attachment of the methoxyphenyl group at the C6 position.
-
The ortho positioning of the methoxy group on the phenyl ring.
No single analytical technique can resolve this puzzle with absolute certainty. However, by integrating the complementary data from NMR, MS, and FTIR, we can build an unassailable case for the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[1][3] For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.
Rationale and Causality
We employ ¹H NMR to count the number of distinct proton environments and determine their neighboring protons through spin-spin coupling, which is critical for establishing the substitution patterns on both the pyridazine and phenyl rings. ¹³C NMR complements this by identifying the number of chemically non-equivalent carbon atoms, confirming the total carbon count of the molecular formula.[4] The combination of these two techniques provides a robust and detailed picture of the molecular skeleton.
Predicted ¹H & ¹³C NMR Spectral Data
The following data are predicted based on established chemical shift principles for pyridazine and substituted benzene rings.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Multiplicity | |
| Pyridazine Ring | ||
| H4 | ~7.80 | Doublet (d) |
| H5 | ~7.95 | Doublet (d) |
| C3 | - | - |
| C6 | - | - |
| Phenyl Ring | ||
| H3' | ~7.10 | Doublet (d) |
| H4' | ~7.50 | Triplet of Doublets (td) |
| H5' | ~7.15 | Triplet (t) |
| H6' | ~8.05 | Doublet of Doublets (dd) |
| C1' | - | - |
| C2' | - | - |
| Substituents | ||
| -OCH₃ | ~3.90 | Singlet (s) |
Note: Atom numbering is provided in the structural diagram below.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[5]
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate all signals and analyze the multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A greater number of scans will be required due to the low natural abundance of ¹³C.
-
Process and calibrate the spectrum similarly to the ¹H spectrum.
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight and elemental composition, acting as the primary gatekeeper for structural validation.[6][7] It also offers structural clues through the analysis of fragmentation patterns.
Rationale and Causality
For this compound, high-resolution mass spectrometry (HRMS) is the method of choice. It can confirm the molecular formula (C₁₁H₉ClN₂O) by providing a mass measurement with high accuracy (typically < 5 ppm error).[8] Furthermore, the isotopic pattern of the molecular ion is a critical diagnostic tool. The presence of a single chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak (M⁺), arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[9]
Predicted Mass Spectrometry Data
Table 2: Predicted HRMS Data for this compound
| Ion | Adduct | Predicted m/z | Expected Isotopic Pattern |
| [M]⁺ | - | 220.0403 | - |
| [M+H]⁺ | Proton | 221.0476 | M+H peak at 221.0476, M+2+H peak at 223.0447 with ~32% relative intensity. |
| [M+Na]⁺ | Sodium | 243.0296 | - |
Predicted m/z values are based on the monoisotopic mass.[10]
Experimental Protocol: HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Technique: Electrospray ionization (ESI) is a common and effective method for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.[9]
-
Mass Analyzer: Utilize a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to achieve the necessary mass accuracy.[8]
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
-
Ensure the instrument is properly calibrated to achieve high mass accuracy.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Compare the experimentally measured m/z value with the theoretical value for C₁₁H₉ClN₂O + H.
-
Analyze the isotopic distribution of the molecular ion peak to confirm the presence of one chlorine atom.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[11] While it doesn't provide the detailed connectivity map of NMR, it serves as an excellent complementary technique to quickly confirm the presence of key structural motifs.[12][13]
Rationale and Causality
For our target molecule, FTIR is used to confirm the presence of the aromatic rings (pyridazine and phenyl), the C-O bond of the aryl ether (methoxy group), and the C-Cl bond. The combination of these specific absorptions provides a unique "fingerprint" that, while not sufficient for validation on its own, strongly supports the data from NMR and MS.[14]
Predicted FTIR Spectral Data
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Significance for Structure |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms presence of aromatic protons. |
| Aliphatic C-H Stretch | 2980 - 2850 | Confirms presence of -OCH₃ group. |
| Aromatic C=C / C=N Stretch | 1600 - 1450 | Aromatic ring "fingerprint" region.[11] |
| Aryl Ether C-O Stretch | 1260 - 1230 (asymmetric) | Strong evidence for the methoxy group. |
| C-Cl Stretch | 800 - 600 | Confirms presence of the chloro substituent. |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Can provide clues about ring substitution patterns. |
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a faster method requiring minimal sample preparation.
-
-
Data Acquisition:
-
Place the sample (pellet or on the ATR crystal) in the spectrometer's sample compartment.
-
Acquire a background spectrum of air (or the empty ATR crystal).
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.
Synergistic Validation: A Comprehensive Workflow
The true power of this analytical approach lies in the integration of data from all three techniques. Each method validates the others, creating a robust and defensible structural confirmation.
Caption: Workflow for the integrated spectroscopic validation of a chemical structure.
-
MS confirms the correct molecular formula and the presence of chlorine.
-
FTIR confirms the key functional groups (aromatic rings, ether, C-Cl bond).
-
NMR provides the definitive structural arrangement, confirming the precise substitution pattern on both rings.
If the ¹H NMR shows two adjacent protons on the pyridazine ring and an ortho-substituted pattern on the phenyl ring, and this is supported by the correct carbon count in the ¹³C NMR, the exact molecular formula from HRMS, and the correct functional groups from FTIR, then the structure of this compound is validated with a high degree of confidence. This multi-technique approach significantly reduces the probability of mischaracterization, a critical step in ensuring the integrity of research and development in the pharmaceutical industry.[15]
References
- Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
- Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.
- Drug Discovery News. (n.d.). Applying mass spectrometry in pharmaceutical analysis.
- Meritics. (2023, July 14). Mass Spectrometry in Pharmaceutical Research: Unlocking Insights for Drug Development.
- Rizzo, V., et al. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC.
- BenchChem. (n.d.). Spectroscopic Analysis of 3-Pyridazinealanine: A Technical Guide.
- PrepChem.com. (n.d.). Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine.
- Vieira, L. M. C., et al. (2004). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Portugaliae Electrochimica Acta, 22, 11-18.
- MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- In-depth analysis of the application of Fourier Transform Infrared (FTIR) spectroscopy in the study of pyrimidine derivatives. (n.d.).
- Review on FTIR spectroscopy of pyrimidine derivatives. (2025, March 31).
- Rowlands, J. B., et al. (2025, October 9). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. PubMed.
- Pesek, J., et al. (2020, December 30). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. ACS Publications.
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). PMC - NIH.
- Rowlands, J. B., et al. (2025, October 9). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing.
- Powers, R. (2019). NMR Metabolomics Protocols for Drug Discovery. UNL Digital Commons.
- The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. (n.d.). PubMed.
- Talaq, M. (2012, January 1). FT-IR Spectral study of some Heterocyclic Compounds: Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. ResearchGate.
- Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... (n.d.). ResearchGate.
- Rowlands, J. B., et al. (2024, August 12). (PDF) Towards automatically verifying chemical structures: the powerful combination of ¹H NMR and IR spectroscopy. ResearchGate.
- Definition of the Input of the Algorithm from 1 H NMR, IR, and MS,... (n.d.). ResearchGate.
- Pyridazine, 3-chloro-6-methoxy-. (n.d.). NIST WebBook.
- D'Souza, J. D. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC - PubMed Central.
- PubChemLite. (n.d.). This compound (C11H9ClN2O).
- SpectraBase. (n.d.). 3-chloro-6-(4-methoxyphenyl)pyridazine - Optional[13C NMR] - Chemical Shifts.
- BLDpharm. (n.d.). 2092698-59-2|3-Chloro-6-(2-methoxy-4-methylphenyl)pyridazine.
- AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
- Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. azooptics.com [azooptics.com]
- 4. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-Chloro-6-(2-methoxyphenyl)pyridazine
A Note on Analogue Data: The specific compound 3-Chloro-6-(2-methoxyphenyl)pyridazine is a specialized chemical intermediate. While a dedicated Safety Data Sheet (SDS) for this exact structure is not broadly available, comprehensive safety and disposal protocols can be expertly derived from closely related, well-documented halogenated pyridazines. This guide synthesizes data from these analogues to provide a robust and safety-first operational plan. All procedures outlined are grounded in established principles of chemical safety and hazardous waste management.
The Imperative of Caution: Hazard Profile & Immediate Safety
Based on data from structurally similar compounds such as 3-Chloro-6-methylpyridazine and other chlorinated aromatic heterocycles, this compound must be handled as a hazardous substance.[1] The primary risks are associated with its potential for irritation and acute toxicity.
Anticipated GHS Hazard Classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[2][5]
-
Skin Sensitization: May cause an allergic skin reaction.[2]
Your First Line of Defense: Personal Protective Equipment (PPE)
Before handling the compound in any capacity—including for disposal—ensure the following PPE is worn:
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[4]
-
Skin Protection: An impervious lab coat and appropriate chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use.[4]
-
Respiratory Protection: All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation.[1][4] For spill response outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for disposal is clear: P501: Dispose of contents/container to an approved waste disposal plant. [2][6][7] Under no circumstances should this material be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation and Identification
All materials contaminated with this compound are to be treated as hazardous waste. This includes:
-
The pure compound or residual amounts.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).
-
Empty stock containers.
This waste stream must be segregated as Halogenated Organic Waste .[8] Co-mingling with non-halogenated solvents is prohibited as it complicates the final disposal process (typically high-temperature incineration) and significantly increases costs.[8][9]
Step 2: Containerization
-
Primary Container: Collect all waste in a designated, chemically compatible, and sealable container. High-density polyethylene (HDPE) or glass containers are suitable.[10]
-
Labeling: The moment waste is first added, the container must be labeled. The label must clearly state:
-
"HAZARDOUS WASTE"
-
The full chemical name: "this compound" and any other constituents (e.g., solvents).
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Container Integrity: Ensure the container is kept closed except when adding waste.[11] Do not fill beyond 90% capacity to allow for expansion.[10]
Step 3: Interim Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Segregated from incompatible materials (e.g., strong oxidizing agents, bases).[3][12]
-
Preferably within secondary containment (e.g., a spill tray) to contain any potential leaks.
Step 4: Final Disposal
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9] Provide them with a complete and accurate description of the waste.
Disposal Decision Workflow
The following diagram outlines the critical decision points for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of halogenated chemical waste.
Spill and Decontamination Protocols
Accidents happen. A prepared response is critical to maintaining a safe laboratory environment.
Minor Spill Response (within a chemical fume hood)
-
Alert Personnel: Immediately notify others in the area.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to surround and cover the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12] Avoid creating dust.[2][13]
-
Decontamination: Proceed with the four-step decontamination process outlined below.
-
Disposal: Label the container with all spill debris and dispose of it as halogenated hazardous waste.
Major Spill Response (outside a chemical fume hood)
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Alert your supervisor and institutional EHS. If there is a fire or medical emergency, call emergency services.
-
ISOLATE: Close the doors to the affected area to contain vapors. Prevent re-entry.
-
AWAIT RESPONSE: Allow only trained emergency responders to handle the cleanup.
Four-Step Decontamination Procedure
For work surfaces, glassware, and equipment, a thorough, multi-step cleaning process is required to ensure all hazardous drug residue is removed.[14]
| Step | Procedure | Rationale |
| 1. Deactivation | Wipe the surface with a solution known to render the compound inert. A 10% bleach solution (sodium hypochlorite) can be effective but must be followed by a neutralizing agent. | To chemically inactivate the hazardous compound. |
| 2. Decontamination | Neutralize the deactivating agent (e.g., wipe with sterile water after using bleach) and then wipe with 70% isopropyl alcohol to physically remove residues.[14] | To remove the deactivating agent (which can be corrosive) and any remaining chemical residues. |
| 3. Cleaning | Wash the surface or equipment with a germicidal detergent or appropriate laboratory soap. | To remove any remaining particulate matter and cleaning agent residues. |
| 4. Rinsing | Thoroughly rinse with purified water. For glassware, a triple rinse is standard practice. The first rinseate must be collected and disposed of as hazardous waste.[11] | To ensure all cleaning agents and trace contaminants are removed. |
References
- An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Safety, Handling, and MSDS. Benchchem.
- 3-Chloro-6-methylpyridazine - Safety Data Sheet. Apollo Scientific. (2023-06-30).
- 3-Chloro-6-hydrazinopyridazine - Safety D
- Process for the dechlorination of chlorinated aromatic compounds.
- Dechlorination method of chlorine-containing aromatic compound.
- 3-Chloro-6-methylpyridazine - Safety D
- 3,6-Dichloropyridazine - Safety D
- Safety D
- 6-Chloropyridazin-3-amine - Safety Data Sheet.
- Safety D
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Keeping Your Cleanroom Clean: A Four Step Process. Guardian Medical Systems.
- Pyridine Standard Operating Procedure.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Hazardous Waste Reduction. University of California, Santa Cruz - Environmental Health and Safety.
- Method 3620C: Florisil Cleanup. U.S. Environmental Protection Agency.
- Decontamination technologies for medicinal and aromatic plants: A review.
- Laboratory chemical waste disposal guidelines. University of Otago.
- 3-Chloro-6-methylpyridazine 97%. Sigma-Aldrich.
- Proper Disposal of 3-Iodo-6-methylpyridazine: A Guide for Labor
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. watson-int.com [watson-int.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. otago.ac.nz [otago.ac.nz]
- 10. ethz.ch [ethz.ch]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Keeping Your Cleanroom Clean: A Four Step Process - Guardian Medical Systems [guardianmed.net]
A Comprehensive Guide to the Safe Handling of 3-Chloro-6-(2-methoxyphenyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
3-Chloro-6-(2-methoxyphenyl)pyridazine belongs to the class of chlorinated aromatic compounds and pyridazine derivatives.[1] Compounds with similar structures are known to cause skin and eye irritation.[3][4][5] Some may also be harmful if swallowed or inhaled and can act as skin sensitizers.[3][6][7][8] Therefore, a comprehensive risk assessment is the foundational step before any handling of this material. Assume that the compound is toxic and irritant.[9][10]
Assumed Hazard Classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Skin Irritation
-
Serious Eye Damage/Irritation
-
Skin Sensitization
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable and serves as the primary barrier between you and potential chemical exposure.[11][12] The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale and Expert Insight |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield must be worn over goggles when there is a risk of splashing or when handling larger quantities.[2][13][14] | Protects against accidental splashes and airborne particles that can cause serious eye irritation or damage.[3][5][7] The methoxyphenyl and chloro- groups can contribute to irritant properties. |
| Hand Protection | Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact, but they should be inspected for damage before each use and changed frequently.[9][10][12] For prolonged contact or immersion, consider thicker gloves like butyl rubber or neoprene.[2] | Provides a critical barrier against skin contact. Pyridine and chlorinated compounds can be absorbed through the skin or cause local irritation and sensitization.[2][6] Always use proper glove removal technique to avoid contaminating your hands.[13] |
| Body Protection | A flame-resistant lab coat, fully buttoned, is the minimum requirement.[2][14] For procedures with a higher risk of splashes or when handling significant quantities, a chemical-resistant apron should be worn over the lab coat.[14] | Protects skin and personal clothing from contamination.[10] In case of a significant spill, contaminated clothing must be removed immediately to prevent prolonged skin exposure.[3][4][6] |
| Respiratory Protection | All handling of solid this compound that may generate dust, or any handling of its solutions, must be conducted within a certified chemical fume hood.[1][15] If dust generation is unavoidable, a NIOSH-approved N95 dust mask or a full-face respirator with appropriate cartridges may be necessary as a secondary precaution.[8][13] | Inhalation is a primary route of exposure for chemical powders and volatile solutions.[6] Working in a fume hood is the most effective engineering control to minimize respiratory exposure to potentially harmful vapors or dust.[15] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the safe handling of this compound from receipt to use.
Step 1: Preparation and Pre-Handling Inspection
-
Verify Ventilation: Confirm that the chemical fume hood is operational and the airflow is adequate.[11][12]
-
Assemble PPE: Don all required PPE as detailed in the table above.
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Line the work surface with absorbent, disposable bench paper.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
Step 2: Weighing and Transferring the Solid Compound
-
Perform all weighing and transfers within the chemical fume hood to contain any dust.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Carefully open the container, avoiding any sudden movements that could generate airborne dust.
-
Use a clean spatula for transfers. Once complete, securely seal the primary container.[11]
-
Clean any residual powder from the spatula and weighing dish with a solvent-moistened wipe, which should then be disposed of as hazardous waste.
Step 3: Dissolution and Reaction Setup
-
When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Keep the container closed whenever possible to minimize the release of vapors.[11]
The logical flow of this operational plan is visualized in the diagram below.
Caption: Workflow for the safe handling of this compound.
Emergency Response Plan
Accidents can occur despite meticulous planning.[12] Immediate and correct action is crucial to mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][11] Seek medical attention if irritation develops or persists.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2][5]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][6] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth thoroughly with water.[4][6] Seek immediate medical attention.[3][5]
-
Spill Cleanup:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[7] Avoid generating dust.[6][7]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[1]
-
Storage and Disposal Plan
Proper storage and disposal are essential components of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][11][12]
-
Keep the container tightly sealed and clearly labeled.[3][6][11]
-
Store in the original container in a designated and secure location.[6][7]
Disposal:
-
All waste containing this compound, including empty containers, contaminated gloves, absorbent materials, and reaction byproducts, must be treated as hazardous waste.[1]
-
Collect all waste in clearly labeled, sealed containers.[15]
-
Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[2][3][6] Do not dispose of this chemical down the drain.[2]
By integrating these protocols into your laboratory's standard operating procedures, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
- Pyridazine - Safety Data Sheet. ChemicalBook.
- Personal protective equipment for handling 6-Azidotetrazolo[1,5-b]pyridazine. Benchchem.
- An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Safety, Handling, and MSDS. Benchchem.
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Published March 12, 2024.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Published October 1, 2024.
- Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5. Benchchem.
- 3-Chloro-6-methylpyridazine Safety Data Sheet. Apollo Scientific. Published June 30, 2023.
- 3-Chloro-6-hydrazinopyridazine Safety Data Sheet. Apollo Scientific.
- 3-Chloro-6-methylpyridazine Safety Data Sheet. TCI EUROPE N.V. Published May 13, 2025.
- 3-Chloro-6-methylpyridazine 97. Sigma-Aldrich.
- 3,6-Dichloropyridazine Safety Data Sheet. Fisher Scientific. Published April 30, 2012.
- Safety in Academic Chemistry Laboratories. American Chemical Society.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Published March 4, 2025.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Institutes of Health.
- Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 3-Chloro-6-methylpyridazine 97 1121-79-5 [sigmaaldrich.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. uwlax.edu [uwlax.edu]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



